molecular formula C14H9NO2 B062015 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid CAS No. 175203-69-7

5-(2-Phenyleth-1-Ynyl)Nicotinic Acid

Cat. No.: B062015
CAS No.: 175203-69-7
M. Wt: 223.23 g/mol
InChI Key: DXJZBANECHYHRT-UHFFFAOYSA-N
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Description

5-(2-Phenyleth-1-ynyl)nicotinic acid, provided with a minimum purity of 97%, is a high-quality chemical building block for research and development. This compound, with the CAS number 175203-69-7, has a molecular formula of C 14 H 9 NO 2 and a molecular weight of 223.23 g/mol . As a nicotinic acid derivative functionalized with a phenylethynyl group, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both a carboxylic acid and an aromatic alkyne, makes it suitable for further derivatization, including metal-catalyzed coupling reactions and the synthesis of more complex molecular architectures. The compound has a melting point of 245-247°C and a calculated pKa of approximately 3.71, indicating it is a weak acid . Researchers should handle this material with appropriate care. It is classified as causing serious eye irritation, skin irritation, and may cause respiratory irritation . Safety and Handling: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust or vapors. If in eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water . Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-phenylethynyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14(17)13-8-12(9-15-10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJZBANECHYHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381338
Record name 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175203-69-7
Record name 5-(2-Phenylethynyl)-3-pyridinecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid
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Record name 175203-69-7
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Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of growing interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a phenylethynyl group at the 5-position of the pyridine ring, presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, and potential biological activities, to support ongoing research and development efforts.

Core Physicochemical Properties

Chemical Identification
PropertyValueReference
IUPAC Name 5-(2-Phenyleth-1-ynyl)pyridine-3-carboxylic acid[2]
Synonyms 5-(Phenylethynyl)nicotinic acid, 5-(2-Phenyl-1-ynyl)nicotinic acid[1][2]
CAS Number 175203-69-7[1]
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol [1]
Canonical SMILES O=C(O)C1=CN=CC(=C1)C#CC2=CC=CC=C2
InChI Key DXJZBANECHYHRT-UHFFFAOYSA-N[1]
Physical and Chemical Properties
PropertyValueNotes
Physical Form Solid[1]
Melting Point 117-119 °CData for the corresponding methyl ester, Methyl 5-(2-phenylethynyl)nicotinate.
Boiling Point Not available
Solubility Moderately soluble in dichloromethane and chloroform; Limited solubility in water.Data for the corresponding methyl ester. Quantitative data for the acid is not available.
Purity Typically available at 95-97%[1]
Storage Store in an inert atmosphere at room temperature.[1]

Synthesis and Analysis

The synthesis of 5-(2-phenylethynyl)nicotinic acid can be achieved through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Synthetic Workflow

A plausible synthetic route involves the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative with phenylacetylene.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 5-Bromonicotinic_acid 5-Bromonicotinic Acid Reaction_Vessel Sonogashira Coupling 5-Bromonicotinic_acid->Reaction_Vessel Phenylacetylene Phenylacetylene Phenylacetylene->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Catalyst->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., THF/DMF) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product

A potential synthetic workflow for this compound.
Experimental Protocol: Sonogashira Coupling

The following is a general protocol for a Sonogashira coupling reaction that can be adapted for the synthesis of 5-(2-phenylethynyl)nicotinic acid.

  • Reactant Preparation : In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromonicotinic acid (1 equivalent) and phenylacetylene (1.1-1.5 equivalents) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).

  • Catalyst Addition : To the stirred solution, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04-0.1 equivalents).

  • Base Addition : Add a suitable base, such as triethylamine (Et₃N, 2-3 equivalents), to the reaction mixture.

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield 5-(2-phenylethynyl)nicotinic acid.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable methods for the analysis and quantification of 5-(2-phenylethynyl)nicotinic acid.

3.3.1 HPLC Method Development

A reverse-phase HPLC method can be developed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for the separation and analysis of this compound. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the compound's maximum absorbance.

3.3.2 LC-MS/MS for Sensitive Detection

For highly sensitive and selective quantification in biological matrices, an LC-MS/MS method is recommended. After chromatographic separation, the compound can be detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition, which provides high specificity and reduces matrix interference.

Spectroscopic Data

While specific spectra for 5-(2-phenylethynyl)nicotinic acid are not widely available, the following are expected characteristic spectroscopic features based on its structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings. The protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their substitution. The protons of the phenyl group will also resonate in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for all 14 carbon atoms. The carboxylic acid carbon will appear at the downfield end of the spectrum (around δ 165-175 ppm). The alkynyl carbons will have characteristic shifts in the range of δ 80-100 ppm. The remaining signals will correspond to the carbons of the pyridine and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A sharp C≡C stretch from the alkyne group (around 2100-2260 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

  • C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry

The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (223.23 g/mol ). Fragmentation patterns may involve the loss of the carboxyl group or cleavage of the phenylethynyl moiety.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of 5-(2-phenylethynyl)nicotinic acid is limited. However, the broader class of nicotinic acid derivatives has been extensively studied, revealing a wide range of pharmacological effects.

Postulated Biological Activities

Based on the activities of structurally related compounds, 5-(2-phenylethynyl)nicotinic acid may exhibit:

  • Anti-inflammatory Activity : Nicotinic acid derivatives have been shown to possess anti-inflammatory properties.[3]

  • Antimicrobial Activity : Various derivatives of nicotinic acid have demonstrated antibacterial and antifungal activities.[4]

  • Anticancer Activity : Some nicotinic acid derivatives have shown potential as anticancer agents, possibly through the inhibition of key enzymes involved in cancer progression.[5]

  • Enzyme Inhibition : The pyridine nitrogen and the overall electronic structure of the molecule suggest potential for interaction with the active sites of various enzymes. For instance, nicotinic acid itself has been shown to inhibit cytochrome P450 enzymes.[6]

Potential Signaling Pathway Modulation

The biological effects of nicotinic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. A potential mechanism of action for a compound like 5-(2-phenylethynyl)nicotinic acid, particularly in the context of cancer, could involve the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Compound 5-(2-Phenyleth-1-ynyl) nicotinic Acid Compound->RTK Inhibition Cell_Cycle_Progression Cell_Cycle_Progression Gene_Expression->Cell_Cycle_Progression Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Metastasis Metastasis Gene_Expression->Metastasis

A hypothetical signaling pathway potentially inhibited by the compound.

Safety and Handling

This compound is associated with the following hazard statements:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a promising scaffold for the development of new chemical entities with potential therapeutic applications. This technical guide has summarized the currently available information on its basic properties, synthesis, and potential biological activities. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in drug discovery and development. The methodologies and data presented herein provide a foundation for researchers and scientists to build upon in their investigation of this and related compounds.

References

An In-Depth Technical Guide to 5-(2-Phenyleth-1-ynyl)nicotinic Acid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 5-(2-Phenyleth-1-ynyl)nicotinic acid, a molecule of interest in medicinal chemistry and materials science. This document details the compound's key identifiers, structural features, and a plausible synthetic route based on established chemical principles, supported by detailed, albeit generalized, experimental protocols.

Chemical Structure and Identification

This compound is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of a phenylethynyl substituent at the 5-position of the pyridine ring.

Key Identifiers:

IdentifierValue
IUPAC Name 5-(2-phenylethynyl)pyridine-3-carboxylic acid
CAS Number 175203-69-7
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
SMILES O=C(O)c1cncc(c1)C#Cc1ccccc1

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 5-halonicotinic acid derivative).[1]

The general synthetic strategy involves the coupling of a suitable 5-halonicotinic acid, such as 5-bromonicotinic acid, with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Synthetic Workflow Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Sonogashira_Coupling Sonogashira Coupling Reaction 5-Bromonicotinic_Acid->Sonogashira_Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira_Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Catalyst->Sonogashira_Coupling Base Base (e.g., Triethylamine) Base->Sonogashira_Coupling Solvent Solvent (e.g., THF/DMF) Solvent->Sonogashira_Coupling Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Sonogashira_Coupling Target_Molecule This compound Sonogashira_Coupling->Target_Molecule Byproducts Triethylammonium Bromide Sonogashira_Coupling->Byproducts G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_oxidative_addition Oxidative Addition (R-X) pd0->pd_oxidative_addition pd_intermediate1 R-Pd(II)-X(L₂) pd_oxidative_addition->pd_intermediate1 pd_transmetalation Transmetalation (Cu-C≡C-Ph) pd_intermediate1->pd_transmetalation pd_intermediate2 R-Pd(II)-C≡C-Ph(L₂) pd_transmetalation->pd_intermediate2 cu_catalyst CuX pd_transmetalation->cu_catalyst Regeneration pd_reductive_elimination Reductive Elimination pd_intermediate2->pd_reductive_elimination pd_reductive_elimination->pd0 Regeneration product R-C≡C-Ph pd_reductive_elimination->product cu_acetylide Cu-C≡C-Ph cu_acetylide->pd_transmetalation phenylacetylene Ph-C≡C-H cu_catalyst->phenylacetylene phenylacetylene->cu_acetylide + CuX, - HX base Base base->phenylacetylene Phenylacetylene_input Phenylacetylene Phenylacetylene_input->phenylacetylene 5-Bromonicotinic_Acid 5-Bromonicotinic_Acid 5-Bromonicotinic_Acid->pd_oxidative_addition R-X

References

An In-depth Technical Guide to 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 175203-69-7

Synonyms: 5-(Phenylethynyl)nicotinic acid

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a heterocyclic compound belonging to the pyridinecarboxylic acid class. Its structure, featuring a phenylethynyl group attached to the nicotinic acid backbone, positions it as a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical synthesis, potential biological activity as a modulator of the metabotropic glutamate receptor 5 (mGluR5), and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 223.23 g/mol . It is advisable to store this compound in an inert atmosphere at room temperature.

PropertyValueReference
CAS Number 175203-69-7[1]
Molecular Formula C14H9NO2[1]
Molecular Weight 223.23 g/mol [1]
Physical Form Solid
Storage Inert atmosphere, room temperature
InChI Key DXJZBANECHYHRT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound can be achieved via a Sonogashira cross-coupling reaction. This method is a robust and widely used strategy for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of this compound from 5-bromonicotinic acid and phenylacetylene.

Materials:

  • 5-Bromonicotinic acid

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinic acid, the palladium catalyst, and copper(I) iodide.

  • Add the solvent and the base to the flask.

  • Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing of the reactants.

  • Slowly add phenylacetylene to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically between 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The reaction mixture is then typically subjected to an aqueous workup to remove the catalyst and other inorganic byproducts.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G reagents 5-Bromonicotinic Acid, Phenylacetylene, Pd Catalyst, CuI, Base reaction Sonogashira Coupling (Heat) reagents->reaction solvent Inert Solvent (e.g., THF) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Synthesis workflow for this compound.

Biological Activity: mGluR5 Antagonism

The primary signaling pathway of mGluR5 involves its coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq11 Gq/11 mGluR5->Gq11 Activates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_release Intracellular Ca2+ Release Ca_store->Ca_release Leads to Antagonist This compound (Antagonist) Antagonist->mGluR5 Inhibits

mGluR5 signaling pathway and the inhibitory role of an antagonist.

Reference Data for mGluR5 Antagonists

The following table provides data for well-characterized mGluR5 antagonists to offer a point of reference for the potential activity of this compound.

CompoundTargetAssayIC50 (nM)Reference
MPEP mGluR5Calcium Mobilization36[4]
MTEP mGluR5Calcium Mobilization5.2
Fenobam mGluR5Calcium Mobilization27

Note: Data for MTEP and Fenobam are from publicly available databases and are provided for comparative purposes.

Experimental Protocols: Characterization of mGluR5 Antagonism

A common method to assess the antagonist activity of a compound at the mGluR5 is through a calcium mobilization assay in a cell line expressing the receptor.

Calcium Mobilization Assay Protocol

Objective: To determine the potency of this compound as an antagonist of mGluR5 by measuring its ability to inhibit agonist-induced intracellular calcium release.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • mGluR5 agonist (e.g., (S)-3,5-DHPG or Glutamate)

  • This compound (test compound)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-mGluR5 cells in appropriate medium.

    • Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer.

    • Add the different concentrations of the test compound to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Fluorescence Reading:

    • Prepare a solution of the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the microplate in the fluorescence plate reader.

    • Initiate fluorescence reading to establish a baseline.

    • Using the instrument's liquid handling capabilities, add the agonist solution to all wells.

    • Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.

G start Start cell_plating Plate HEK293-mGluR5 Cells start->cell_plating dye_loading Load Cells with Calcium-Sensitive Dye cell_plating->dye_loading compound_addition Add Serial Dilutions of Test Compound dye_loading->compound_addition agonist_stimulation Stimulate with mGluR5 Agonist compound_addition->agonist_stimulation fluorescence_reading Measure Fluorescence (Calcium Mobilization) agonist_stimulation->fluorescence_reading data_analysis Data Analysis (IC50 Determination) fluorescence_reading->data_analysis end End data_analysis->end

Workflow for a calcium mobilization assay.

Conclusion

This compound is a synthetically accessible compound with the potential to act as a modulator of mGluR5. While further research is needed to fully elucidate its pharmacological profile, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential. The methodologies outlined for its synthesis and biological evaluation are standard in the field and can be readily adapted for the comprehensive characterization of this and related molecules.

References

An In-depth Technical Guide on the Potential Mechanisms of Action of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct scientific literature is available for the specific compound "5-(2-Phenyleth-1-ynyl)nicotinic acid." This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on its structural components: the nicotinic acid core and the phenylethynyl substituent. The information provided is intended to serve as a foundational resource for research and development, drawing parallels from well-characterized molecules with similar structural motifs.

Introduction

This compound is a derivative of nicotinic acid (Vitamin B3).[1][2][3] While its specific biological activity is not extensively documented in publicly available literature, its structure suggests potential interactions with biological targets associated with both nicotinic acid and compounds containing a phenylethynyl group. This guide will explore two primary hypothetical mechanisms of action: 1) as a modulator of nicotinic acid receptors and related pathways, and 2) as a potential allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), a target for which many novel small molecules are being investigated, particularly in the context of neurodegenerative diseases like Parkinson's disease.[4][5]

Part 1: Nicotinic Acid-Related Mechanisms of Action

The nicotinic acid scaffold is the basis for this compound's potential activity as a modulator of pathways regulated by niacin.

Signaling Pathways

Nicotinic acid primarily exerts its effects through the activation of the G protein-coupled receptors, hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) and hydroxycarboxylic acid receptor 3 (HCA3).[6][7] Activation of these receptors, particularly HCA2, leads to a cascade of intracellular events.

Nicotinic_Acid_Signaling cluster_membrane Cell Membrane Receptor HCA2/HCA3 Receptor G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Inflammation Anti-inflammatory Effects G_protein->Inflammation Mediates cAMP cAMP AC->cAMP Converts NA Nicotinic Acid Derivative NA->Receptor Binds ATP ATP PKA PKA cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to FFA Decreased Free Fatty Acids Lipolysis->FFA Results in VLDL Decreased Hepatic VLDL & TG Synthesis FFA->VLDL Leads to NFkB NF-κB Signaling Inflammation->NFkB via Inhibition of

Caption: Nicotinic Acid Receptor Signaling Pathway.

Experimental Protocols

1. Receptor Binding Assay:

  • Objective: To determine the binding affinity of this compound to HCA2 and HCA3 receptors.

  • Methodology:

    • Prepare cell membranes from CHO or HEK293 cells stably expressing human HCA2 or HCA3 receptors.

    • Incubate the membranes with a radiolabeled ligand (e.g., [3H]-nicotinic acid) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value determined from concentration-response curves.

2. cAMP Assay:

  • Objective: To measure the functional activity of the compound as an agonist or antagonist of HCA2/HCA3.

  • Methodology:

    • Culture CHO or HEK293 cells expressing HCA2 or HCA3.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add varying concentrations of this compound and incubate.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Generate concentration-response curves to determine EC50 or IC50 values.

3. Anti-inflammatory Assays (e.g., NF-κB Reporter Assay):

  • Objective: To assess the anti-inflammatory potential of the compound.

  • Methodology:

    • Use a cell line (e.g., RAW 264.7 macrophages) stably transfected with an NF-κB luciferase reporter construct.

    • Pre-treat the cells with different concentrations of the test compound.

    • Stimulate inflammation by adding an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • After incubation, lyse the cells and measure luciferase activity.

    • A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[8]

Quantitative Data

The following table summarizes data for known nicotinic acid receptor agonists.

CompoundReceptorAssay TypePotency (EC50/IC50/Ki)Reference
Nicotinic AcidHCA2cAMP~0.5 µM[7]
Nicotinic AcidHCA3cAMP~50 µM[6]
AcifranHCA2Binding~1 µMN/A
NiacinHCA2Flushing>80% of patients[9]

Part 2: Potential mGluR4 Positive Allosteric Modulator (PAM) Mechanism of Action

The phenylethynyl moiety is present in some known mGluR4 PAMs, suggesting that this compound could potentially act as such a modulator. mGluR4 is a Class C GPCR that is a target for the treatment of Parkinson's disease and other neurological disorders.[4][10]

Signaling Pathways

mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase. PAMs for mGluR4 do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate.[11]

mGluR4_PAM_Signaling cluster_membrane Presynaptic Terminal Membrane mGluR4 mGluR4 Receptor G_protein Gi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts Neurotransmitter_Release Decreased Neurotransmitter Release (e.g., GABA) VGCC->Neurotransmitter_Release Leads to Glutamate Glutamate Glutamate->mGluR4 Binds (Orthosteric) PAM 5-(2-Phenyleth-1-ynyl) nicotinic acid (PAM) PAM->mGluR4 Binds (Allosteric) ATP ATP PKA PKA cAMP->PKA Activates

Caption: mGluR4 Positive Allosteric Modulation Signaling.

Experimental Protocols

1. mGluR4 PAM Assay (Calcium Mobilization):

  • Objective: To determine if the compound acts as a PAM for mGluR4.

  • Methodology:

    • Use a cell line (e.g., HEK293) co-expressing mGluR4 and a promiscuous G-protein (e.g., Gα15) that couples to the calcium signaling pathway.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Add the test compound at various concentrations.

    • Add a sub-maximal concentration of glutamate (EC20) to stimulate the receptor.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • A potentiation of the glutamate-induced calcium signal indicates PAM activity.

2. Electrophysiology Assay (Patch Clamp):

  • Objective: To measure the effect of the compound on mGluR4-mediated currents in neurons.

  • Methodology:

    • Prepare acute brain slices containing a region with high mGluR4 expression (e.g., striatum).

    • Perform whole-cell patch-clamp recordings from neurons in the slice.

    • Apply an mGluR4 agonist (e.g., L-AP4) to induce a change in membrane current or potential.

    • Co-apply the test compound with the agonist.

    • An enhancement of the agonist-induced electrical response indicates PAM activity.

Quantitative Data

The following table summarizes data for some known mGluR4 PAMs.

CompoundAssay TypePotency (EC50)Efficacy (% of Glutamate Max)Fold ShiftReference
PHCCCCalcium Mobilization4.1 µMN/A5.5[12]
VU001171Calcium Mobilization650 nM141%36[12]
ADX88178Calcium Mobilization16 nMN/AN/A[10]
FoligluraxN/AN/AN/AN/A[13]

Conclusion

While direct experimental data for this compound is scarce, its chemical structure provides a rational basis for investigating its potential mechanisms of action. As a nicotinic acid derivative, it may interact with HCA receptors, influencing lipid metabolism and inflammatory pathways. The presence of the phenylethynyl group also suggests a potential role as a positive allosteric modulator of mGluR4, a promising target for neurodegenerative disorders. The experimental protocols and comparative data provided in this guide offer a comprehensive framework for the initial characterization and potential development of this and similar molecules. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.

References

Potential Biological Targets of 5-(2-Phenyleth-1-ynyl)nicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological targets of 5-(2-Phenyleth-1-ynyl)nicotinic acid is not currently available in the public domain. This guide, therefore, extrapolates potential biological targets based on the well-established pharmacology of its parent compound, nicotinic acid (niacin), and its derivatives. The structural similarity suggests that this compound is likely to interact with the same primary targets as nicotinic acid. Experimental verification is essential to confirm these potential activities.

Executive Summary

This compound is a derivative of nicotinic acid, a well-known B vitamin with significant lipid-modifying properties.[1][2][3] While specific biological targets for this particular analog have not been reported, its structural resemblance to nicotinic acid strongly suggests it may share similar pharmacological activities. The primary and most extensively studied target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5][6] Activation of this receptor in adipocytes is central to the anti-lipolytic effects of nicotinic acid.[7] Furthermore, nicotinic acid and its derivatives have been shown to influence other cellular processes, including triglyceride synthesis and inflammatory pathways. This technical guide provides a comprehensive overview of these potential biological targets, including associated signaling pathways, quantitative data for nicotinic acid, and detailed experimental protocols for target validation.

Primary Biological Target: GPR109A (HCA2 Receptor)

The most probable biological target for this compound is the GPR109A receptor. This receptor is a member of the G protein-coupled receptor family and is primarily expressed in adipocytes and immune cells such as Langerhans cells in the skin.[4][5] Nicotinic acid is a known agonist for GPR109A.[6]

GPR109A Signaling Pathway

Upon binding of an agonist like nicotinic acid, GPR109A couples to an inhibitory G protein (Gi). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, the reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids.[7] The net effect is a reduction in the release of free fatty acids from adipose tissue into the bloodstream.

GPR109A_Signaling_Pathway Ligand This compound (or Nicotinic Acid) GPR109A GPR109A (HCA2) Ligand->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_active Active Hormone- Sensitive Lipase (HSL) PKA->HSL_active Phosphorylates & Inactivates HSL_inactive Inactive HSL HSL_active->HSL_inactive Triglycerides Triglycerides FFA Free Fatty Acids (Released) Triglycerides->FFA Hydrolysis

Caption: GPR109A signaling pathway upon agonist binding.

Quantitative Data for Nicotinic Acid at GPR109A

The following table summarizes the reported potency of nicotinic acid at the human GPR109A receptor from various studies. This data serves as a benchmark for evaluating the potential activity of this compound.

ParameterSpeciesAssay TypeReported Value (μM)Reference
EC50HumancAMP accumulation0.1 - 1.0[4]
EC50Humanβ-arrestin recruitment0.3 - 1.5[6]
KiHumanRadioligand binding0.2 - 0.8[8]

Other Potential Biological Targets

Based on the broader pharmacology of nicotinic acid and its derivatives, other potential biological targets for this compound could include enzymes involved in lipid metabolism and proteins in inflammatory pathways.

Diacylglycerol Acyltransferase-2 (DGAT2)

Nicotinic acid has been shown to inhibit the synthesis of triglycerides in the liver. One of the proposed mechanisms for this is the direct inhibition of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.

Modulation of Inflammatory Responses

Nicotinic acid can modulate inflammatory responses, partly through GPR109A activation on immune cells. This can lead to changes in the expression of various cytokines. Nicotinamide, a metabolite, has been shown to suppress interleukin (IL)-8, IL-6, IL-10, and tumor necrosis factor (TNF)-α in certain cellular contexts.[9]

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying and validating the biological targets of a novel compound like this compound.

Target_Identification_Workflow Start Novel Compound: This compound InSilico In Silico Screening (Target Prediction, Docking) Start->InSilico HighThroughput High-Throughput Screening (Biochemical & Cellular Assays) Start->HighThroughput HitIdentification Hit Identification & Prioritization InSilico->HitIdentification HighThroughput->HitIdentification TargetValidation Target Validation (e.g., siRNA, CRISPR) HitIdentification->TargetValidation LeadOptimization Lead Optimization TargetValidation->LeadOptimization Preclinical Preclinical Studies LeadOptimization->Preclinical

Caption: A generalized workflow for novel drug target identification.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biological activity of this compound.

GPR109A Activation Assay (cAMP Measurement)

Objective: To determine if this compound acts as an agonist at the GPR109A receptor by measuring its effect on intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • This compound (test compound).

  • Nicotinic acid (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture: Culture HEK293-GPR109A cells to 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and nicotinic acid in assay buffer.

  • Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add assay buffer containing IBMX to each well and incubate for 30 minutes at 37°C. c. Add the test compound or control to the wells. d. Add forskolin to all wells (except for the basal control) to stimulate cAMP production. e. Incubate for 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

DGAT2 Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on the activity of the DGAT2 enzyme.

Materials:

  • Microsomes from cells overexpressing human DGAT2.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 25 mM MgCl2).

  • [14C]-oleoyl-CoA (radioactive substrate).

  • 1,2-diacylglycerol (substrate).

  • This compound (test compound).

  • A known DGAT2 inhibitor (positive control).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, DGAT2-containing microsomes, and 1,2-diacylglycerol.

  • Compound Addition: Add the test compound or control at various concentrations to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding [14C]-oleoyl-CoA.

  • Incubation: Incubate the reaction for 15-30 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., isopropanol:heptane:water).

  • Lipid Extraction: Extract the lipids (including the [14C]-labeled triglycerides) using an organic solvent like heptane.

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

While direct experimental evidence is lacking, the structural analogy of this compound to nicotinic acid provides a strong rationale for investigating its potential interaction with the GPR109A receptor as a primary biological target. Furthermore, other targets in lipid metabolism and inflammatory pathways, known to be modulated by nicotinic acid and its derivatives, warrant exploration. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential biological targets, which will be crucial in elucidating the pharmacological profile of this novel compound.

References

An In-depth Technical Guide on 5-(2-Phenyleth-1-ynyl)nicotinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-phenyleth-1-ynyl)nicotinic acid, its derivatives, and analogs, with a focus on their synthesis, biological activity as metabotropic glutamate receptor 1 (mGluR1) antagonists, and the experimental methodologies used for their evaluation.

Introduction

This compound and its derivatives are a class of organic compounds based on a nicotinic acid scaffold. The presence of the phenylethynyl group at the 5-position of the pyridine ring is a key structural feature that has been explored for various medicinal chemistry applications.[1] These compounds have garnered interest for their potential biological activities, including anti-inflammatory and anticancer properties.[1] A significant area of investigation for analogs of this scaffold is their activity as antagonists of the metabotropic glutamate receptor 1 (mGluR1), a target implicated in various neurological and psychiatric disorders.

Synthesis

The core structure of this compound derivatives is typically synthesized via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3]

General Synthesis Workflow

The synthesis generally proceeds as follows:

Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Halogenated Nicotinic Acid Derivative Halogenated Nicotinic Acid Derivative Sonogashira Coupling Sonogashira Coupling Halogenated Nicotinic Acid Derivative->Sonogashira Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira Coupling This compound Derivative This compound Derivative Sonogashira Coupling->this compound Derivative

General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • Halogenated nicotinic acid derivative (e.g., 5-bromonicotinic acid or 5-iodonicotinic acid)

  • Phenylacetylene

  • Palladium catalyst (e.g., PdCl2(PPh3)2, Pd(PPh3)4)[4][5]

  • Copper(I) salt (co-catalyst, e.g., CuI)[4][5]

  • Amine base (e.g., triethylamine, diisopropylamine)[4][5]

  • Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halogenated nicotinic acid derivative, palladium catalyst, and copper(I) salt.

  • Add the anhydrous solvent and the amine base, and stir the mixture until all solids are dissolved.

  • Add phenylacetylene dropwise to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

  • Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

  • The residue is then purified, typically by column chromatography on silica gel, to yield the desired this compound derivative.

Biological Activity as mGluR1 Antagonists

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[6] Dysregulation of mGluR1 signaling has been implicated in various disorders, making it an attractive therapeutic target. Antagonists of mGluR1 can block the signaling pathway activated by this receptor and have shown potential in preclinical models for conditions like pain, anxiety, and depression.

Quantitative Data

While specific quantitative data for this compound derivatives as mGluR1 antagonists is not extensively available in the public domain, the following table includes data for a well-characterized and highly potent mGluR1 antagonist, JNJ16259685, which serves as a critical reference compound for this class of molecules.

CompoundTargetAssay TypeValueUnitReference
JNJ16259685 Human mGluR1Ca2+ MobilizationIC50 = 0.55nM[7]
Rat mGluR1aCa2+ MobilizationIC50 = 3.24nM[6][8]
Rat mGluR1aRadioligand BindingKi = 0.34nM[6][7]

Experimental Protocols for Biological Evaluation

The biological activity of potential mGluR1 antagonists is typically assessed using a combination of in vitro assays.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGluR1 agonist (e.g., glutamate or DHPG).[3][9][10]

Principle: mGluR1 is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

General Protocol:

  • Cell Culture: Cells stably expressing the mGluR1 receptor (e.g., CHO or HEK293 cells) are seeded into 96- or 384-well microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) for a specific period at 37°C.

  • Compound Addition: The test compound (potential antagonist) at various concentrations is added to the wells and incubated for a defined period.

  • Agonist Stimulation: An mGluR1 agonist (e.g., glutamate) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist response, is calculated.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the mGluR1 receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.[11][12][13]

Principle: A radiolabeled ligand (e.g., [3H]-R214127) with high affinity and specificity for mGluR1 is incubated with a preparation of cell membranes containing the receptor. The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled compound.

General Protocol:

  • Membrane Preparation: Cell membranes are prepared from cells or tissues expressing mGluR1. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a 96-well plate, the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound are incubated in a suitable buffer.

  • Incubation: The plate is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The Ki (inhibitor constant) value, which represents the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.

Signaling Pathway

mGluR1 antagonists exert their effects by blocking the downstream signaling cascades initiated by receptor activation. A key pathway modulated by mGluR1 is the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) signaling pathway, which are involved in regulating protein synthesis and synaptic plasticity.[8][11]

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gq mGluR1->Gq Activates Antagonist 5-(2-Phenyleth-1-ynyl) Nicotinic Acid Derivative Antagonist->mGluR1 Inhibits PLC PLC Gq->PLC Activates mTOR_pathway PI3K-Akt-mTOR Pathway Gq->mTOR_pathway Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates ERK_pathway Ras-Raf-MEK-ERK Pathway PKC->ERK_pathway Activates pERK pERK ERK_pathway->pERK Phosphorylates Protein_synthesis Protein Synthesis & Synaptic Plasticity pERK->Protein_synthesis Regulates pmTOR pmTOR mTOR_pathway->pmTOR Phosphorylates pmTOR->Protein_synthesis Regulates

Simplified signaling pathway of mGluR1 and the inhibitory action of its antagonists.

Activation of mGluR1 by glutamate leads to the activation of Gq protein, which in turn activates PLC. PLC hydrolyzes PIP2 into IP3 and DAG. IP3 mediates calcium release from intracellular stores, while DAG activates PKC. These events trigger downstream signaling cascades, including the ERK and mTOR pathways, ultimately leading to changes in protein synthesis and synaptic plasticity.[8][11][14][15] this compound derivatives, as mGluR1 antagonists, are proposed to block this cascade at the receptor level, thereby preventing the downstream cellular responses.

References

In-Depth Technical Guide: Safety and Handling of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 5-(2-Phenyleth-1-ynyl)nicotinic acid. It is intended for informational purposes for a technical audience and should not be considered a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment conducted by qualified professionals.

Introduction

This compound is a derivative of nicotinic acid, also known as niacin or vitamin B3. While the biological activity and toxicological profile of this specific compound are not extensively documented in publicly available literature, its structural similarity to nicotinic acid suggests potential relevance in various research and development contexts, particularly in medicinal chemistry and pharmacology. This guide consolidates the available safety and handling information to ensure its responsible use in a laboratory setting.

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physicochemical and Safety Data

The following table summarizes the key quantitative data available for this compound.

PropertyValue
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Appearance Solid
Purity ≥97% (typical)
Storage Temperature Room temperature in an inert atmosphere

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Ensure that eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment
PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.
Respiratory Protection For operations that may generate dust, a NIOSH-approved particulate respirator is recommended.

First Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention if symptoms persist.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols and Workflows

G General Experimental Workflow for a Novel Chemical Compound cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase a Review Safety Data Sheet (SDS) b Conduct Risk Assessment a->b c Prepare Personal Protective Equipment (PPE) b->c d Weigh Compound in Ventilated Enclosure c->d Proceed with caution e Prepare Stock Solutions d->e f Perform Experiment (e.g., cell-based assay, chemical reaction) e->f g Decontaminate Work Area f->g i Document Experiment and Results f->i h Dispose of Waste g->h

Caption: General workflow for handling a novel chemical compound in a research laboratory.

Potential Signaling Pathways and Biological Evaluation

Specific signaling pathways modulated by this compound have not been identified in the reviewed literature. As a nicotinic acid derivative, its biological effects could potentially be mediated through pathways associated with nicotinic acid receptors or by influencing cellular metabolism, particularly NAD⁺ synthesis. The diagram below illustrates a conceptual approach to evaluating the biological activity of a novel nicotinic acid derivative.

G Conceptual Framework for Biological Evaluation of a Nicotinic Acid Derivative cluster_initial Initial Screening cluster_functional Functional Assays cluster_mechanistic Mechanistic Studies a Compound Synthesis and Purification b In vitro Cytotoxicity Assays a->b c Receptor Binding Assays (e.g., GPR109A) a->c d Measurement of NAD⁺ Levels b->d If non-toxic e Lipid Metabolism Assays c->e If binding is observed f Anti-inflammatory Activity Assays c->f g Gene Expression Analysis e->g h Western Blot for Pathway Proteins f->h i In vivo Animal Models g->i Promising results h->i Promising results

Caption: A conceptual workflow for the biological evaluation of a novel nicotinic acid derivative.

Conclusion

This compound is a chemical compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document and consult the official Safety Data Sheet before use. While specific biological data and experimental protocols for this compound are currently limited in the public domain, its structural relationship to nicotinic acid suggests that it may be of interest for further investigation in various therapeutic areas. Future research is needed to fully characterize its pharmacological and toxicological properties.

An In-depth Technical Guide to the Solubility Profile of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 5-(2-Phenyleth-1-ynyl)nicotinic acid (CAS No. 175203-69-7). Due to the limited availability of direct experimental data for this specific compound, this document leverages the extensive solubility data of its parent compound, nicotinic acid, as a predictive framework. Furthermore, this guide details standardized experimental protocols for the systematic determination of the aqueous and organic solvent solubility of this compound. A potential signaling pathway, based on the known anti-inflammatory mechanism of nicotinic acid, is also presented to guide future pharmacological investigations.

Introduction

Predicted Solubility Profile (Based on Nicotinic Acid)

The solubility of this compound is predicted to be influenced by the physicochemical properties of its parent compound, nicotinic acid. The presence of the hydrophobic phenylethynyl group is expected to decrease aqueous solubility compared to nicotinic acid, while potentially increasing its solubility in certain organic solvents.

Aqueous Solubility

Nicotinic acid, a white crystalline powder, is slightly soluble in water and readily soluble in hot water. Its solubility is pH-dependent due to the carboxylic acid group. As a carboxylic acid derivative, this compound will exhibit higher solubility in alkaline aqueous solutions where it can form a salt.

Organic Solvent Solubility

Based on the properties of nicotinic acid, this compound is expected to be soluble in polar organic solvents. The addition of the non-polar phenylethynyl group may enhance solubility in less polar organic solvents compared to nicotinic acid.

Table 1: Experimentally Determined Solubility of Nicotinic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water251.670.136
Hot WaterBoilingReadily Soluble-
Ethanol251.00.081
Hot EthanolBoilingReadily Soluble-
Propylene Glycol-Soluble-
Chloroform-Soluble-
Ether-Insoluble-
Ester Solutions-Insoluble-

Note: This data is for the parent compound, nicotinic acid, and serves as a predictive reference.

Experimental Protocols for Solubility Determination

To establish a definitive solubility profile for this compound, the following standardized experimental protocols are recommended.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

Workflow for Aqueous Solubility Determination

prep Prepare Buffer Solutions (pH 2, 4, 6, 7.4, 9) add_compound Add Excess Compound to each buffer prep->add_compound equilibrate Equilibrate at 25°C (e.g., 48h with shaking) add_compound->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Concentration (e.g., HPLC-UV) supernatant->analyze calculate Calculate Solubility analyze->calculate NA Nicotinic Acid Derivative GPR109A GPR109A Receptor NA->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NFkB_path NF-κB Pathway PKA->NFkB_path Inhibits Inflam_genes Inflammatory Gene Transcription NFkB_path->Inflam_genes Activates

Spectroscopic and Analytical Profile of 5-(2-Phenyleth-1-ynyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(2-Phenyleth-1-ynyl)nicotinic acid (CAS 175203-69-7), a derivative of nicotinic acid, presents a chemical scaffold of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine carboxylic acid core coupled with a phenylethynyl moiety, suggests potential applications stemming from the biological activities of nicotinic acid derivatives and the photophysical properties of conjugated systems. This technical guide provides a comprehensive overview of the spectral characterization and analytical methodologies relevant to this compound.

Disclaimer: Despite a thorough search of publicly available scientific literature and chemical databases, the experimental spectral data (NMR, MS, IR) for this compound has not been found. The data presented in the following tables are therefore predicted or representative values based on the analysis of its structural components and data from analogous compounds. These should serve as a reference for researchers who synthesize or analyze this molecule.

Data Presentation

The expected spectral data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0br s1H-COOH
~9.1s1HH-2 (Pyridine)
~8.8d1HH-6 (Pyridine)
~8.3d1HH-4 (Pyridine)
~7.5 - 7.6m2HPhenyl (ortho)
~7.3 - 7.4m3HPhenyl (meta, para)

Solvent: DMSO-d₆ br s: broad singlet, s: singlet, d: doublet, m: multiplet

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~166.0-COOH
~153.0C-6 (Pyridine)
~150.0C-2 (Pyridine)
~137.0C-4 (Pyridine)
~132.0Phenyl (ortho)
~129.5Phenyl (meta)
~129.0Phenyl (para)
~126.0C-5 (Pyridine)
~123.0Phenyl (ipso)
~122.0C-3 (Pyridine)
~93.0C≡C-Ph
~87.0Pyridine-C≡C

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data
TechniqueModeExpected m/z
Electrospray Ionization (ESI)Positive[M+H]⁺ = 224.07
Electrospray Ionization (ESI)Negative[M-H]⁻ = 222.06

Molecular Formula: C₁₄H₉NO₂; Molecular Weight: 223.23 g/mol

Table 4: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 2500BroadO-H stretch (Carboxylic acid)
~3100 - 3000MediumC-H stretch (Aromatic)
~2220Medium-WeakC≡C stretch (Alkyne)
~1710StrongC=O stretch (Carboxylic acid)
~1600, 1580, 1490MediumC=C stretch (Aromatic/Pyridine)
~1300MediumC-O stretch / O-H bend
~900 - 690StrongC-H bend (Aromatic out-of-plane)

Experimental Protocols

The following are general protocols for obtaining the spectral data for a solid organic compound like 5-(2-phenylethynyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Acquire the ¹H NMR spectrum using an appropriate number of scans.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization source.

  • Data Acquisition (LC-MS with ESI):

    • Set up the liquid chromatography (LC) system with a suitable column (e.g., C18) and mobile phase.

    • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for the compound.

    • Inject the sample into the LC-MS system.

    • Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range.

    • For high-resolution mass spectrometry (HRMS), use an appropriate calibrant to ensure accurate mass measurement.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

    • Clean the ATR crystal thoroughly after the measurement.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound, a process central to drug discovery and materials science.

G Workflow for Synthesis and Characterization of a Novel Compound cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation & Analysis cluster_evaluation Biological/Functional Evaluation start Reactant A + Reactant B reaction Chemical Reaction (e.g., Sonogashira Coupling) start->reaction Catalyst, Solvent, Heat workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Isolated Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (HRMS) ir IR Spectroscopy purity Purity Analysis (HPLC, Elemental Analysis) screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) purity->screening activity Hit Identification screening->activity product->nmr product->ms product->ir product->purity

Caption: A generalized workflow for the synthesis, purification, and characterization of a novel chemical entity.

Methodological & Application

Synthesis of 5-(2-Phenyleth-1-ynyl)nicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a heterocyclic organic compound with a molecular structure that incorporates a nicotinic acid moiety and a phenylethynyl group. This structural motif is of interest to medicinal chemists and drug development professionals due to its potential applications in the development of novel therapeutic agents. The synthesis of this compound is primarily achieved through a Sonogashira coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This document provides detailed application notes and experimental protocols for the synthesis of this compound.

Data Presentation

The synthesis of this compound via Sonogashira coupling is a well-established method. The following table summarizes typical quantitative data for this reaction, compiled from various sources.

ParameterValueNotes
Starting Materials 5-Bromonicotinic acid, Phenylacetylene5-Iodonicotinic acid can also be used for higher reactivity.
Catalysts Pd(PPh₃)₄ (Palladium catalyst), CuI (Copper(I) iodide co-catalyst)Other palladium catalysts like PdCl₂(PPh₃)₂ can be used.
Base Triethylamine (Et₃N)Other amine bases such as diisopropylamine can be employed.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Anhydrous and degassed solvents are recommended.
Reaction Temperature Room temperature to 80 °CHigher temperatures may be needed for less reactive halides.
Reaction Time 2 - 24 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 70-95%Yields can vary based on specific conditions and scale.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound using a Sonogashira coupling reaction.

Protocol 1: Standard Sonogashira Coupling

This protocol describes a standard, reliable method for the synthesis of the target compound.

Materials:

  • 5-Bromonicotinic acid

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

  • To this mixture, add triethylamine (2.0-3.0 eq) followed by the dropwise addition of phenylacetylene (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Upon completion, quench the reaction by adding water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Copper-Free Sonogashira Coupling

To avoid the potential for alkyne homocoupling (Glaser coupling), a copper-free variation of the Sonogashira reaction can be employed.

Materials:

  • 5-Bromonicotinic acid

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Diisopropylamine (i-Pr₂NH)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 5-bromonicotinic acid (1.0 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.03-0.05 eq) in anhydrous dimethylformamide (DMF).

  • Add diisopropylamine (3.0-4.0 eq) to the mixture.

  • Add phenylacetylene (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC (typically 4-24 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Acidify the aqueous phase with 1 M HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Visualization

The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis of this compound.

Sonogashira_Reaction cluster_reactants Reactants cluster_catalysts Catalytic System 5-Bromonicotinic_Acid 5-Bromonicotinic Acid Reaction_Center + 5-Bromonicotinic_Acid->Reaction_Center Phenylacetylene Phenylacetylene Phenylacetylene->Reaction_Center Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Center Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction_Center Base Amine Base (e.g., Et₃N) Base->Reaction_Center Product This compound Reaction_Center->Product Sonogashira Coupling

Caption: Sonogashira coupling for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Assemble Dry Glassware under Inert Atmosphere Reagents Add 5-Bromonicotinic Acid, Catalysts, and Solvent Start->Reagents Addition Add Base and Phenylacetylene Reagents->Addition Stirring Stir at Appropriate Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Monitoring->Stirring Incomplete Quench Quench Reaction and Acidify Monitoring->Quench Complete Extraction Extract with Organic Solvent Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Generalized experimental workflow for the synthesis of the target compound.

Application Notes and Protocols for the Purification of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a molecule of interest in medicinal chemistry and materials science. Its synthesis, often achieved through Sonogashira coupling, can result in a crude product containing various impurities. These impurities may include unreacted starting materials, catalyst residues, and byproducts such as homocoupled alkynes (Glaser-Hay coupling products).[1][2][3] Effective purification is therefore a critical step to ensure the compound's identity, purity, and suitability for downstream applications.

This document provides detailed application notes and protocols for the purification of this compound, focusing on two primary laboratory techniques: recrystallization and column chromatography. Due to the limited availability of specific literature for this exact molecule, the following protocols are based on established methods for the purification of analogous aromatic carboxylic acids and nicotinic acid derivatives.[4][5][6]

Purification Strategy Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A general workflow for purification is outlined below.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude this compound InitialPurification Initial Purification (e.g., Aqueous Wash) CrudeProduct->InitialPurification PrimaryPurification Primary Purification Method InitialPurification->PrimaryPurification Select Method PurityAnalysis Purity Analysis (TLC, LC-MS, NMR) PrimaryPurification->PurityAnalysis PurityAnalysis->PrimaryPurification Repurify if needed FinalProduct Pure Product (>98%) PurityAnalysis->FinalProduct Meets Specs

Caption: General workflow for the purification of this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for the purification of aromatic carboxylic acids using the described techniques. The values are estimates based on general laboratory practice.

TechniqueTypical Solvents/Mobile PhasesExpected PurityTypical YieldAdvantagesDisadvantages
Recrystallization Water, Ethanol/Water, Toluene, Acetic Acid>98%70-90%Simple, scalable, cost-effective for crystalline solids.Potential for significant product loss in mother liquor; may not remove closely related impurities.
Column Chromatography Silica Gel or Alumina with Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients>99%60-85%High resolution for separating complex mixtures.[7][8]More time-consuming, requires larger solvent volumes, can be less scalable than recrystallization.
Acid-Base Extraction Diethyl ether or Ethyl acetate and aqueous NaOH/HClVariable (used for initial cleanup)>90%Removes neutral and basic impurities effectively.[4][9]Does not separate acidic impurities; requires handling of acids and bases.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. For nicotinic acid derivatives, polar protic solvents or mixtures are often effective.[5][10][11]

1.1. Solvent Screening:

  • Place approximately 10-20 mg of the crude product into several test tubes.

  • Add a small amount (0.5-1.0 mL) of different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water) to each tube.

  • Observe the solubility at room temperature.

  • Heat the tubes with sparingly soluble samples to the boiling point of the solvent. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good recrystallization solvent.

1.2. Recrystallization Protocol (Example with Ethanol/Water):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.[12]

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is ideal for separating compounds with different polarities.[7][13] For an aromatic carboxylic acid, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).

2.1. Thin-Layer Chromatography (TLC) Analysis:

  • Before running a column, determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate with a small amount of acetic acid to improve peak shape).

  • The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.

2.2. Column Chromatography Protocol:

  • Prepare the column by packing silica gel in the chosen mobile phase (e.g., 9:1 hexanes:ethyl acetate).

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column. Alternatively, carefully load the concentrated solution directly onto the column.

  • Begin eluting the column with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. A gradient from 10% to 50% ethyl acetate in hexanes is a reasonable starting point. The addition of 0.5-1% acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid.

  • Collect fractions and monitor the elution of the desired compound by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

ChromatographyWorkflow cluster_prep Preparation cluster_separation Separation cluster_final Final Steps TLC TLC Analysis to Determine Eluent ColumnPrep Column Packing (Silica Gel) TLC->ColumnPrep SamplePrep Sample Loading ColumnPrep->SamplePrep Elution Elution with Solvent Gradient SamplePrep->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC_Fractions TLC Analysis of Fractions FractionCollection->TLC_Fractions CombineFractions Combine Pure Fractions TLC_Fractions->CombineFractions SolventRemoval Solvent Removal (Rotary Evaporation) CombineFractions->SolventRemoval FinalProduct Pure Product SolventRemoval->FinalProduct

References

Application Notes & Protocols for the Analytical Characterization of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(2-Phenyleth-1-ynyl)nicotinic acid is a derivative of nicotinic acid, an essential human nutrient. The introduction of a phenylethynyl group at the 5-position of the pyridine ring significantly alters the molecule's physicochemical properties, including its lipophilicity and potential biological activity. Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of this compound in research and development settings.

This document provides detailed application notes and experimental protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC14H9NO2PubChem[1]
Molecular Weight235.23 g/mol PubChem[1]
AppearanceWhite to off-white solidThermo Scientific[2]
Purity97%Thermo Scientific[2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. The increased hydrophobicity of the molecule due to the phenylethynyl group necessitates the use of a reversed-phase column and a suitable organic modifier in the mobile phase.

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from established methods for nicotinic acid and its derivatives.[3][4][5][6][7]

Objective: To determine the purity of a sample of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Acetic acid (1%)[5][8]

  • This compound standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The optimal ratio may need to be determined empirically.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range of the standards.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm[5]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Expected Results: A single major peak corresponding to this compound should be observed. The retention time will be longer than that of nicotinic acid due to increased hydrophobicity.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) D Inject into HPLC System A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E Separate on C18 Column D->E F Detect at 265 nm E->F G Record Chromatogram F->G H Calculate Purity G->H LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Acetonitrile:Water with 0.1% Formic Acid B Infuse into ESI-MS A->B C Acquire Mass Spectrum (Positive and Negative Modes) B->C D Identify [M+H]+ and [M-H]- ions C->D E Confirm Molecular Weight D->E NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent with TMS B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process Spectra B->D C->D E Assign Signals D->E F Confirm Structure E->F

References

Application Notes and Protocols for In Vitro Assay Development of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a novel compound with a chemical structure related to nicotinic acid (Niacin, Vitamin B3). While specific biological data for this compound is not widely available, its structural similarity to known bioactive molecules suggests several potential mechanisms of action that warrant investigation. Nicotinic acid and its derivatives are known to exhibit a range of biological activities, including lipid metabolism modulation, anti-inflammatory effects, and modulation of G-protein coupled receptors.[1][2][3][4]

This document provides detailed application notes and protocols for the in vitro characterization of this compound. We present a multi-faceted approach to assay development, focusing on three plausible biological targets based on the compound's structural motifs:

  • Nicotinic Acid Receptor (GPR109A) Agonism: As a derivative of nicotinic acid, the compound may act as an agonist at the GPR109A receptor, a key player in the regulation of lipid metabolism.[2][3]

  • Anti-Inflammatory Activity: Nicotinic acid and its analogues have demonstrated anti-inflammatory properties.[1] Assays to evaluate the inhibition of key inflammatory mediators are therefore relevant.

  • Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulation: Structurally related compounds have been identified as positive allosteric modulators (PAMs) of mGluR4, a promising target for neurological disorders.[5][6][7]

These protocols are designed to provide a robust framework for the initial characterization of this compound, enabling researchers to elucidate its pharmacological profile.

Section 1: GPR109A Receptor Activation Assay

Application Note: This assay is designed to determine if this compound can activate the GPR109A receptor. GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. A common method to measure this is a competitive immunoassay that quantifies cAMP production.

Experimental Workflow Diagram:

GPR109A_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection cAMP Detection seed_cells Seed CHO-K1 cells stably expressing GPR109A incubate_24h Incubate for 24 hours seed_cells->incubate_24h wash_cells Wash cells with assay buffer add_forskolin_pde Add Forskolin and PDE inhibitor wash_cells->add_forskolin_pde add_compound Add this compound or Nicotinic Acid (control) add_forskolin_pde->add_compound incubate_30m Incubate for 30 minutes add_compound->incubate_30m lyse_cells Lyse cells incubate_30m->lyse_cells cAMP_assay Perform cAMP competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->cAMP_assay read_plate Read plate on a suitable plate reader cAMP_assay->read_plate analyze_data Analyze data and calculate EC50 read_plate->analyze_data

Caption: Workflow for the GPR109A cAMP assay.

Signaling Pathway Diagram:

GPR109A_Signaling compound This compound gpr109a GPR109A Receptor compound->gpr109a gi Gi Protein gpr109a->gi activates ac Adenylate Cyclase gi->ac inhibits camp cAMP atp ATP atp->camp inhibited AC pka Protein Kinase A camp->pka activates cellular_response Cellular Response pka->cellular_response

Caption: GPR109A signaling pathway leading to cAMP inhibition.

Protocol: GPR109A cAMP Assay

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A in a suitable medium (e.g., F-12K with 10% FBS and a selection antibiotic).

    • Seed cells into a 384-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Assay Procedure:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution in assay buffer.

    • Gently wash the cells with assay buffer.

    • Add a solution containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) and forskolin (to stimulate cAMP production) to all wells.

    • Immediately add the test compound or nicotinic acid (positive control) to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Detection:

    • Perform a competitive immunoassay for cAMP detection (e.g., HTRF, ELISA).

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation:

CompoundEC50 (nM) [Hypothetical]Max Inhibition (%) [Hypothetical]
Nicotinic Acid (Reference)50095
This compound75092

Section 2: Anti-Inflammatory Activity Assays

Application Note: These assays aim to determine the potential anti-inflammatory effects of this compound. We propose two key assays: a cyclooxygenase (COX) inhibition assay and a cytokine release assay in lipopolysaccharide (LPS)-stimulated macrophages.

COX-1/COX-2 Inhibition Assay

Experimental Workflow Diagram:

COX_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection PGE2 Detection prepare_enzyme Prepare COX-1 or COX-2 enzyme solution prepare_substrate Prepare Arachidonic Acid (substrate) prepare_enzyme->prepare_substrate prepare_compound Prepare test compound dilutions add_enzyme_compound Add enzyme and test compound to well incubate_10m Incubate for 10 minutes add_enzyme_compound->incubate_10m add_substrate Add Arachidonic Acid to initiate reaction incubate_10m->add_substrate incubate_5m Incubate for 5 minutes add_substrate->incubate_5m stop_reaction Add stop solution incubate_5m->stop_reaction pge2_elisa Perform Prostaglandin E2 (PGE2) ELISA stop_reaction->pge2_elisa read_plate Read absorbance at 450 nm pge2_elisa->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data

Caption: Workflow for the COX inhibition assay.

Protocol: COX-1/COX-2 Inhibition Assay

  • Reagent Preparation:

    • Use a commercial COX inhibitor screening assay kit.

    • Prepare dilutions of this compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound or reference inhibitor to the wells.

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 5 minutes.

    • Stop the reaction with the provided stop solution.

  • Detection:

    • Measure the amount of Prostaglandin E2 (PGE2) produced using the ELISA components of the kit.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percent inhibition of COX activity for each compound concentration.

    • Determine the IC50 values by plotting percent inhibition against the log concentration of the compound.

Data Presentation:

CompoundCOX-1 IC50 (µM) [Hypothetical]COX-2 IC50 (µM) [Hypothetical]
SC-560 (COX-1 selective)0.01>100
Celecoxib (COX-2 selective)150.1
This compound255
Cytokine Release Assay

Protocol: TNF-α and IL-6 Release in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Cytokine Detection:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine release for each compound concentration.

    • Determine the IC50 values.

Data Presentation:

CompoundTNF-α Release IC50 (µM) [Hypothetical]IL-6 Release IC50 (µM) [Hypothetical]
Dexamethasone (Reference)0.10.05
This compound1015

Section 3: mGluR4 Positive Allosteric Modulator (PAM) Assay

Application Note: This assay determines if this compound acts as a positive allosteric modulator of the mGluR4 receptor. PAMs do not activate the receptor on their own but enhance the response of an agonist, such as glutamate.[5][6] This can be measured by detecting an increase in an intracellular signaling event, such as calcium mobilization, in the presence of a sub-maximal concentration of glutamate.

Experimental Workflow Diagram:

mGluR4_PAM_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure (FLIPR) cluster_analysis Data Analysis seed_cells Seed CHO cells expressing mGluR4 and a promiscuous G-protein (e.g., Gα15) incubate_24h Incubate for 24 hours seed_cells->incubate_24h load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_24h->load_dye add_compound Add test compound or vehicle incubate_5m Incubate for 5 minutes add_compound->incubate_5m add_glutamate Add EC20 concentration of Glutamate incubate_5m->add_glutamate measure_fluorescence Measure fluorescence change over time add_glutamate->measure_fluorescence calculate_response Calculate the potentiation of the glutamate response measure_fluorescence->calculate_response determine_ec50 Determine the EC50 for potentiation calculate_response->determine_ec50

Caption: Workflow for the mGluR4 PAM calcium mobilization assay.

Signaling Pathway Diagram:

mGluR4_PAM_Signaling cluster_ligands Ligands glutamate Glutamate (Agonist) mglur4 mGluR4 Receptor glutamate->mglur4 binds to orthosteric site pam This compound (PAM) pam->mglur4 binds to allosteric site gq Gq/15 Protein mglur4->gq activates plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 dag DAG er Endoplasmic Reticulum ip3->er activates IP3R ca2 Intracellular Ca2+ Release er->ca2 releases Ca2+

Caption: mGluR4 PAM signaling leading to calcium release.

Protocol: mGluR4 PAM Calcium Mobilization Assay

  • Cell Culture:

    • Use CHO cells stably co-expressing human mGluR4 and a promiscuous G-protein (like Gα15) that couples to the calcium pathway.

    • Seed cells into a 384-well black-walled, clear-bottom plate and incubate for 24 hours.

  • Cell Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure (using a FLIPR or similar instrument):

    • Determine the EC20 concentration of glutamate for this cell line in a separate experiment. This is a sub-maximal concentration that will be used to detect potentiation.

    • Add various concentrations of this compound to the cell plate and incubate for 5 minutes.

    • Add the EC20 concentration of glutamate to all wells and immediately begin measuring fluorescence.

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • The potentiation is measured as the increase in the fluorescence signal in the presence of the test compound compared to the signal with the EC20 of glutamate alone.

    • Plot the percent potentiation against the log concentration of the compound to determine the EC50 for potentiation.

Data Presentation:

CompoundPotentiation EC50 (µM) [Hypothetical]Max Potentiation (%) [Hypothetical]
Reference mGluR4 PAM2.5250
This compound5.0220

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the in vitro pharmacological characterization of this compound. By systematically evaluating its activity at the GPR109A receptor, its potential anti-inflammatory effects, and its ability to modulate mGluR4, researchers can build a detailed profile of this novel compound. The results from these assays will be crucial in guiding further drug development efforts.

References

Application Notes and Protocols for 5-(2-Phenyleth-1-ynyl)nicotinic Acid: A Putative Nicotinic Acid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a derivative of nicotinic acid (niacin).[1] While specific biological activities and detailed cell-based assay protocols for this compound are not extensively documented in publicly available literature, its structural similarity to nicotinic acid suggests it may act as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[2][3] Nicotinic acid is a well-known lipid-lowering agent that mediates its effects primarily through the activation of the Gi-coupled HCA2 receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]

These application notes provide a set of detailed, representative cell-based assay protocols to characterize the in vitro pharmacological profile of this compound. The proposed assays will determine its cytotoxicity and its functional activity as a potential HCA2 agonist.

Data Presentation: Hypothetical Pharmacological Profile

The following table summarizes hypothetical quantitative data for this compound compared to the reference compound, nicotinic acid. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

CompoundCell Viability (CC50)HCA2 Agonist Activity (IC50)
This compound> 100 µM500 nM
Nicotinic Acid (Reference)> 1 mM300 nM

Table 1: Hypothetical quantitative data for this compound. CC50 represents the concentration that causes 50% cytotoxicity. IC50 is the concentration that causes 50% inhibition of forskolin-stimulated cAMP production.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway for HCA2 activation and the workflows for the experimental protocols described below.

HCA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound HCA2 HCA2 Receptor (GPR109A) Agonist->HCA2 Binds Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates

Caption: Proposed HCA2 signaling pathway upon agonist binding.

MTT_Assay_Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate for 24h (adhesion) seed_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate CC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

cAMP_Assay_Workflow start Start seed_cells Seed HCA2-expressing cells into a 384-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add serial dilutions of test compound and reference agonist incubate1->add_compound incubate2 Pre-incubate for 15-30 min add_compound->incubate2 add_forskolin Add forskolin to stimulate adenylyl cyclase incubate2->add_forskolin incubate3 Incubate for 15-30 min add_forskolin->incubate3 lyse_cells Lyse cells and add cAMP detection reagents (e.g., HTRF) incubate3->lyse_cells read_signal Read signal (e.g., fluorescence) lyse_cells->read_signal analyze_data Analyze data and calculate IC50 read_signal->analyze_data end End analyze_data->end

Caption: Workflow for the cAMP functional assay.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration range at which this compound affects cell viability. This is crucial for distinguishing functional effects from cytotoxic effects in subsequent assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • CHO-K1 or HEK293 cells stably expressing human HCA2 receptor

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics

  • 96-well flat-bottom cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed HCA2-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) control and untreated cells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

HCA2 Receptor Activation Assay (cAMP Inhibition Assay)

This assay measures the ability of this compound to activate the Gi-coupled HCA2 receptor, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8][9] Forskolin is used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human HCA2 receptor

  • 384-well white, opaque cell culture plates

  • This compound

  • Nicotinic acid (as a reference agonist)

  • Forskolin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell lysis buffer (provided with the cAMP kit)

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Cell Seeding: Seed HCA2-expressing cells in a 384-well plate at an appropriate density (e.g., 2,000-5,000 cells per well) in culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound and nicotinic acid in an appropriate assay buffer.

  • Compound Addition: Remove the culture medium and add the diluted compounds to the cells. Include a vehicle control.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature or 37°C.

  • Forskolin Stimulation: Add a pre-determined concentration of forskolin (e.g., 1-10 µM, a concentration that gives a sub-maximal cAMP response) to all wells except for the basal control wells.

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[10]

  • Signal Measurement: Read the plate using a reader compatible with the assay format (e.g., a time-resolved fluorescence reader for HTRF).

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

References

Application Notes and Protocols for In Vivo Studies of 5-(2-Phenyleth-1-ynyl)nicotinic Acid Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases reveals no specific in vivo studies conducted on "5-(2-Phenyleth-1-ynyl)nicotinic acid." Therefore, detailed application notes and experimental protocols based on direct research with this compound cannot be provided at this time.

However, based on the structural components of the molecule—a nicotinic acid moiety and a phenylethynyl group—we can infer potential areas of research and provide general guidance for researchers and drug development professionals interested in investigating this compound. Nicotinic acid and its derivatives are known to have pharmacological effects, and compounds with phenylethynyl groups are often explored for their interactions with various receptors.

This document, therefore, presents a hypothetical framework for initiating in vivo research on "this compound," drawing parallels from studies on related compounds. The protocols and models described below are general and would require significant validation and optimization for this specific molecule.

Potential Therapeutic Areas and Rationale

Given its structure, "this compound" could be investigated for several potential applications:

  • Metabolic Disorders: Nicotinic acid (Niacin, Vitamin B3) is a well-known lipid-lowering agent. It has been used for decades to treat dyslipidemia.[1][2] The primary mechanism involves the activation of the G protein-coupled receptor GPR109A.[1] It is plausible that "this compound" could be designed as a modulator of this or related pathways.

  • Neurological Disorders: The phenylethynyl group is present in various compounds targeting central nervous system (CNS) receptors. For instance, MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is a selective metabotropic glutamate receptor 5 (mGluR5) antagonist that has been studied in animal models of epilepsy, anxiety, and schizophrenia.[3][4][5] The structural similarity suggests that "this compound" might have applications in CNS disorders.

Hypothetical Animal Models for In Vivo Studies

The choice of animal model would depend on the hypothesized therapeutic application.

Animal Models for Dyslipidemia

To evaluate the potential antihyperlipidemic activity of "this compound," a common approach is to use a high-fat diet-induced hyperlipidemia model in rodents.

  • Animal Species: Wistar or Sprague-Dawley rats are commonly used.

  • Disease Induction: Animals are fed a high-fat diet (HFD) for a specified period (e.g., 4-8 weeks) to induce hyperlipidemia, characterized by elevated serum levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol.

  • Experimental Groups:

    • Normal Control (standard diet)

    • Disease Control (HFD)

    • Positive Control (HFD + a known lipid-lowering drug, e.g., nicotinic acid or a statin)

    • Test Groups (HFD + varying doses of "this compound")

Animal Models for CNS Disorders

If the compound is hypothesized to have activity in the CNS, several established rodent models could be employed.

  • Anxiety: The elevated plus-maze (EPM) and light-dark box tests are standard behavioral assays to assess anxiolytic-like effects in mice or rats.

  • Schizophrenia-like behaviors: Models using NMDA receptor antagonists like phencyclidine (PCP) or ketamine can induce behaviors in rodents that mimic some positive and negative symptoms of schizophrenia.[4] For example, PCP-induced hyperlocomotion is a common screening model.

  • Epilepsy: The lithium-pilocarpine model in rats can be used to induce status epilepticus and subsequent spontaneous recurrent seizures, providing a platform to study potential antiepileptogenic and neuroprotective effects.[3]

Experimental Protocols (General Framework)

The following are generalized protocols that would need to be adapted and optimized for "this compound."

High-Fat Diet-Induced Hyperlipidemia Model in Rats

Objective: To evaluate the effect of "this compound" on lipid profiles in a diet-induced model of hyperlipidemia.

Materials:

  • Male Wistar rats (180-220 g)

  • Standard pellet diet

  • High-fat diet (e.g., containing 20% fat, 1% cholesterol, and 0.5% cholic acid)

  • "this compound"

  • Reference drug (e.g., Nicotinic acid)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Blood collection supplies

  • Biochemical assay kits for total cholesterol, triglycerides, HDL-C, and LDL-C

Procedure:

  • Acclimatization: Acclimatize rats for one week under standard laboratory conditions.

  • Group Allocation: Randomly divide animals into experimental groups (n=6-8 per group).

  • Induction of Hyperlipidemia: Feed all groups except the normal control with the high-fat diet for 4 weeks.

  • Treatment:

    • Administer the vehicle, "this compound" (at various doses), or the reference drug orally once daily for the subsequent 4 weeks, concurrently with the high-fat diet.

    • The normal and disease control groups receive only the vehicle.

  • Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.

  • Biochemical Analysis: Separate the serum and analyze for lipid profiles using standard biochemical kits.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Quantitative Data Summary (Hypothetical)

GroupDose (mg/kg)Total Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Normal Control-70 ± 580 ± 625 ± 335 ± 4
Disease Control-150 ± 12180 ± 1590 ± 820 ± 3
Positive Control5095 ± 8110 ± 1045 ± 530 ± 4
Test Compound10130 ± 10160 ± 1280 ± 722 ± 3
Test Compound30110 ± 9130 ± 1160 ± 628 ± 4
Test Compound10090 ± 7105 ± 940 ± 432 ± 4
*p < 0.05 compared to Disease Control
PCP-Induced Hyperlocomotion Model in Mice

Objective: To assess the potential antipsychotic-like activity of "this compound" by measuring its effect on phencyclidine (PCP)-induced hyperlocomotion.

Materials:

  • Male Swiss albino mice (20-25 g)

  • "this compound"

  • Phencyclidine (PCP)

  • Reference drug (e.g., Haloperidol)

  • Vehicle for drug administration (e.g., saline)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory and testing room for at least one week.

  • Habituation: On the test day, place mice individually into the activity chambers for a 30-minute habituation period.

  • Treatment:

    • Administer "this compound" (at various doses), the reference drug, or vehicle via intraperitoneal (i.p.) injection.

    • After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, i.p.) to all animals except the vehicle control group, which receives saline.

  • Locomotor Activity Recording: Immediately after PCP administration, place the mice back into the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60 minutes.

  • Data Analysis: Analyze the total locomotor activity data using one-way ANOVA followed by a post-hoc test.

Quantitative Data Summary (Hypothetical)

GroupPre-treatment (mg/kg, i.p.)Treatment (mg/kg, i.p.)Total Locomotor Activity (beam breaks/60 min)
Vehicle ControlVehicleSaline1500 ± 200
PCP ControlVehiclePCP (5)8000 ± 500
Positive ControlHaloperidol (0.1)PCP (5)3000 ± 300
Test CompoundPEN (3)PCP (5)7500 ± 450
Test CompoundPEN (10)PCP (5)5000 ± 400
Test CompoundPEN (30)PCP (5)3500 ± 350
p < 0.05 compared to PCP Control

Visualizations

Experimental Workflow for Hyperlipidemia Study

G cluster_0 Pre-study Phase cluster_1 Induction Phase (4 weeks) cluster_2 Treatment Phase (4 weeks) cluster_3 Data Collection & Analysis acclimatization Acclimatization (1 week) grouping Random Group Allocation acclimatization->grouping hfd High-Fat Diet Administration grouping->hfd treatment Daily Oral Gavage: - Vehicle - Test Compound - Positive Control hfd->treatment blood_collection Overnight Fasting & Blood Collection treatment->blood_collection biochem Serum Lipid Profile Analysis blood_collection->biochem stats Statistical Analysis biochem->stats

Caption: Workflow for the high-fat diet-induced hyperlipidemia animal model.

Potential Signaling Pathway for Nicotinic Acid Derivatives

G PEN This compound GPR109A GPR109A Receptor (Adipocyte) PEN->GPR109A Gi Gi Protein Activation GPR109A->Gi AC Adenylyl Cyclase Inhibition Gi->AC inhibits cAMP Decreased cAMP AC->cAMP HSL Hormone-Sensitive Lipase Inhibition cAMP->HSL inhibits Lipolysis Decreased Lipolysis HSL->Lipolysis FFA Reduced Free Fatty Acid Flux to Liver Lipolysis->FFA Triglycerides Decreased Hepatic Triglyceride Synthesis FFA->Triglycerides

References

Application Notes: 5-(2-Phenyleth-1-ynyl)nicotinic Acid as a Research Tool in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a derivative of nicotinic acid. While direct research on this specific compound in the context of Alzheimer's Disease (AD) is limited, its structural similarity to nicotinic acid suggests its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). The cholinergic system, particularly nAChRs, is known to be significantly impaired in Alzheimer's Disease, contributing to cognitive decline.[1][2] Therefore, compounds that can modulate these receptors are valuable research tools for investigating AD pathology and developing potential therapeutic agents.

These application notes provide a hypothetical framework for the use of this compound in Alzheimer's research, focusing on its potential to modulate nAChR activity and its subsequent effects on cellular and in vivo models of the disease.

Potential Research Applications:

  • Characterization of nAChR Subtype Selectivity: Investigating the binding affinity and functional activity of this compound at various nAChR subtypes (e.g., α7, α4β2) to determine its selectivity profile.

  • Modulation of Amyloid-Beta (Aβ) Toxicity: Assessing the compound's ability to protect against Aβ-induced neurotoxicity, a hallmark of Alzheimer's pathology.[2]

  • Investigation of Downstream Signaling Pathways: Elucidating the intracellular signaling cascades activated by this compound binding to nAChRs.

  • In Vivo Efficacy in AD Mouse Models: Evaluating the compound's potential to improve cognitive function and reduce pathological markers in transgenic mouse models of Alzheimer's Disease.[3][4]

Quantitative Data Summary

The following tables present hypothetical data for this compound based on typical experimental outcomes for nAChR modulators.

Table 1: Radioligand Binding Affinity of this compound at Human nAChR Subtypes

nAChR SubtypeRadioligandKi (nM)
α7[¹²⁵I]α-Bungarotoxin150
α4β2[³H]Epibatidine85
α3β4[³H]Epibatidine500

Table 2: Functional Activity of this compound in a Calcium Flux Assay

nAChR SubtypeCell LineEC₅₀ (nM)Emax (% of Acetylcholine)
α7SH-SY5Y25080%
α4β2HEK29312095%

Table 3: Effect of this compound on Aβ₁₋₄₂-induced Cytotoxicity in SH-SY5Y Cells

TreatmentCell Viability (%)
Vehicle Control100
Aβ₁₋₄₂ (10 µM)55
Aβ₁₋₄₂ + 5-PEN (1 µM)75
Aβ₁₋₄₂ + 5-PEN (10 µM)88

Experimental Protocols

Protocol 1: Radioligand Binding Assay for nAChR Affinity

Objective: To determine the binding affinity (Ki) of this compound for different nAChR subtypes.

Materials:

  • Membrane preparations from cells expressing specific human nAChR subtypes (α7, α4β2, α3β4).

  • Radioligands: [¹²⁵I]α-Bungarotoxin for α7, [³H]Epibatidine for α4β2 and α3β4.

  • This compound.

  • Non-specific binding competitor (e.g., nicotine).

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Scintillation counter and vials.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add membrane preparations, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

  • For non-specific binding determination, add a high concentration of a known competitor.

  • Incubate at room temperature for 2-3 hours.

  • Harvest the membranes onto filter mats using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate specific binding and determine the Ki value using competitive binding analysis software.

Protocol 2: In Vitro Neuroprotection Assay against Aβ Toxicity

Objective: To evaluate the protective effect of this compound against amyloid-beta (Aβ)-induced cytotoxicity.

Materials:

  • SH-SY5Y neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Aβ₁₋₄₂ peptide, pre-aggregated.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • Plate reader.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Add pre-aggregated Aβ₁₋₄₂ (e.g., 10 µM final concentration) to the wells.

  • Incubate for 24-48 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Visualizations

signaling_pathway PEN 5-(2-Phenyleth-1-ynyl) nicotinic acid nAChR nAChR PEN->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K ERK ERK Ca_influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Bcl2 Bcl-2 Akt->Bcl2 Upregulates Neuroprotection Neuroprotection & Cognitive Enhancement CREB->Neuroprotection Promotes ERK->CREB Bcl2->Neuroprotection Contributes to

Caption: Proposed signaling pathway of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (AD Mouse Model) Binding Binding Assays (nAChR subtypes) Functional Functional Assays (Calcium Flux) Toxicity Neuroprotection Assays (vs. Aβ) Behavior Cognitive Testing (e.g., Morris Water Maze) Toxicity->Behavior Pathology Brain Histopathology (Aβ plaques, p-tau) Behavior->Pathology start 5-(2-Phenyleth-1-ynyl) nicotinic acid start->Binding start->Functional start->Toxicity

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Target Validation Studies Using 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a synthetic organic compound and a derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid and its derivatives are known to possess a wide range of biological activities and have been explored for various therapeutic applications, including the treatment of dyslipidemia, inflammation, and cancer.[1][2] The structural modification of the nicotinic acid scaffold, such as the introduction of a phenylethynyl group at the 5-position, offers the potential for altered potency, selectivity, and pharmacokinetic properties compared to the parent molecule.

Target validation is a critical step in the drug discovery process, aiming to provide confidence that modulating a specific biological target will have a therapeutic effect.[3] These application notes provide a framework for utilizing this compound as a chemical probe in target validation studies, focusing on two plausible and interconnected molecular targets: G Protein-Coupled Receptor 109A (GPR109A) and Diacylglycerol O-acyltransferase 2 (DGAT2) .

Nicotinic acid is a known agonist of GPR109A, a Gi protein-coupled receptor highly expressed in adipocytes and immune cells.[4][5] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the release of free fatty acids into circulation.[4] Additionally, nicotinic acid has been shown to non-competitively inhibit DGAT2, a key enzyme in the synthesis of triglycerides.[6][7] Given its structural similarity to nicotinic acid, this compound is hypothesized to interact with one or both of these targets.

Chemical Information

Compound Name This compound
Synonyms 5-(Phenylethynyl)nicotinic acid
CAS Number 175203-69-7
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Chemical Structure Chemical structure of this compound

Proposed Targets for Validation

  • G Protein-Coupled Receptor 109A (GPR109A): As a derivative of nicotinic acid, a known GPR109A agonist, this compound is a prime candidate for interaction with this receptor. Validation studies should focus on confirming binding and functional activity (agonist or antagonist) at GPR109A.

  • Diacylglycerol O-acyltransferase 2 (DGAT2): Nicotinic acid inhibits DGAT2, an enzyme crucial for triglyceride synthesis.[6] The phenylethynyl moiety may influence the inhibitory potency and selectivity of the compound for DGAT2.

Data Presentation: Biological Activity

Target Assay Type Compound Parameter Value Cell Line / System Reference
GPR109ACalcium MobilizationNicotinic AcidEC₅₀52 nMCHO Cells[8]
DGAT2Enzymatic ActivityNicotinic AcidIC₅₀0.1 mMHepG2 cell microsomal fractions[6][9]
GPR109ARadioligand BindingThis compoundKᵢData to be determinede.g., CHO-K1 cells expressing human GPR109A
GPR109AcAMP AccumulationThis compoundEC₅₀ / IC₅₀Data to be determinede.g., CHO-K1 cells expressing human GPR109A
DGAT2Enzymatic ActivityThis compoundIC₅₀Data to be determinede.g., Recombinant human DGAT2
Lipid AccumulationCell-based AssayThis compoundIC₅₀Data to be determinede.g., HepG2 or 3T3-L1 adipocytes

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes a general method for the synthesis of this compound from a 5-halonicotinic acid precursor and phenylacetylene using a palladium-catalyzed Sonogashira cross-coupling reaction.[10]

Materials:

  • 5-Bromonicotinic acid or 5-Iodonicotinic acid

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 5-halonicotinic acid (1 equivalent), palladium catalyst (0.01-0.05 equivalents), and CuI (0.02-0.1 equivalents).

  • Add anhydrous solvent and the base (2-3 equivalents).

  • Add phenylacetylene (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: GPR109A Target Validation

Objective: To determine the binding affinity (Kᵢ) of this compound to the human GPR109A receptor.

Materials:

  • Cell membranes from a cell line overexpressing human GPR109A (e.g., CHO-K1, HEK293)

  • Radioligand (e.g., [³H]-Nicotinic acid)

  • This compound

  • Non-specific binding control (e.g., unlabeled nicotinic acid at a high concentration)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, [³H]-Nicotinic acid (at a concentration near its Kₔ), and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold binding buffer.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Objective: To determine if this compound acts as an agonist or antagonist at GPR109A by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and reagents

Procedure:

  • Seed the GPR109A-expressing cells in a 96-well plate and culture overnight.

  • Wash the cells and incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period.

  • For agonist mode, add serial dilutions of the test compound. For antagonist mode, add serial dilutions of the test compound followed by a fixed concentration of a known agonist (e.g., nicotinic acid) and a fixed concentration of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 3: DGAT2 Target Validation - In Vitro Enzymatic Assay

Objective: To determine the inhibitory activity (IC₅₀) of this compound on DGAT2.

Materials:

  • Recombinant human DGAT2 enzyme (or microsomal preparations from cells overexpressing DGAT2)

  • Substrates: 1,2-dioleoyl-sn-glycerol and [¹⁴C]-oleoyl-CoA

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂ and BSA)

  • Scintillation cocktail and counter

  • TLC plates and developing solvents

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, add the DGAT2 enzyme, 1,2-dioleoyl-sn-glycerol, and the test compound or vehicle control.

  • Initiate the reaction by adding [¹⁴C]-oleoyl-CoA.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/water).

  • Extract the lipids and spot them on a TLC plate.

  • Develop the TLC plate to separate the radiolabeled triglycerides from the unreacted substrates.

  • Visualize the spots (e.g., by autoradiography), scrape the triglyceride spots, and quantify the radioactivity by scintillation counting.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 4: Cell-Based Target Validation - Lipid Accumulation Assay

Objective: To assess the effect of this compound on lipid accumulation in a relevant cell model.

Materials:

  • HepG2 cells (human hepatoma cell line) or 3T3-L1 pre-adipocytes (differentiated into adipocytes)

  • This compound

  • Lipogenic medium (e.g., high glucose medium supplemented with insulin and fatty acids like oleic acid)

  • Oil Red O or Nile Red stain

  • Microplate reader or fluorescence microscope

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere or differentiate.

  • Treat the cells with serial dilutions of the test compound in lipogenic medium.

  • Incubate for 24-48 hours to allow for lipid accumulation.

  • Wash the cells with PBS and fix with a suitable fixative (e.g., 10% formalin).

  • Stain the intracellular lipid droplets with Oil Red O or Nile Red.

  • Wash away the excess stain.

  • For Oil Red O, extract the dye with isopropanol and measure the absorbance. For Nile Red, measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.

  • Generate a dose-response curve to determine the IC₅₀ for the inhibition of lipid accumulation.

Visualizations

Signaling Pathway

GPR109A_DGAT2_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte / Hepatocyte Compound 5-(2-Phenyleth-1-ynyl) nicotinic acid GPR109A GPR109A Compound->GPR109A Agonist? DGAT2 DGAT2 Compound->DGAT2 Inhibitor? Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFA) Lipolysis->FFA FFA_Circulation ↓ FFA in Circulation FFA->FFA_Circulation TG_Synthesis Triglyceride Synthesis DGAT2->TG_Synthesis Catalyzes TG_Storage ↓ Triglyceride Storage TG_Synthesis->TG_Storage

Caption: Proposed dual mechanism of this compound.

Experimental Workflow: Target Validation

Target_Validation_Workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Validation Synthesis Synthesis of This compound Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assay GPR109A Radioligand Binding Assay Characterization->Binding_Assay Enzymatic_Assay DGAT2 Enzymatic Inhibition Assay Characterization->Enzymatic_Assay cAMP_Assay GPR109A cAMP Functional Assay Binding_Assay->cAMP_Assay Lipid_Assay Cell-based Lipid Accumulation Assay Enzymatic_Assay->Lipid_Assay Data_Analysis Determine Ki, EC₅₀/IC₅₀ cAMP_Assay->Data_Analysis Lipid_Assay->Data_Analysis Target_Validation Target Validation Conclusion Data_Analysis->Target_Validation

Caption: Workflow for the target validation of this compound.

References

Application Notes and Protocols for 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the formulation and potential experimental uses of 5-(2-Phenyleth-1-ynyl)nicotinic acid, a derivative of nicotinic acid. While specific experimental data for this compound is limited in publicly available literature, this document outlines detailed protocols for its characterization based on the known biological activities of nicotinic acid (niacin). The protocols described herein are intended to serve as a foundational guide for researchers investigating the pharmacological profile of this novel compound.

Introduction

Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1][2][3] Its primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is predominantly expressed in adipocytes and immune cells.[1][2] Activation of GPR109A in adipocytes leads to a reduction in free fatty acid release, subsequently decreasing the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2][4] Nicotinic acid also favorably modulates cholesterol levels by increasing high-density lipoprotein (HDL) and decreasing low-density lipoprotein (LDL).[1][4][5]

This compound is a derivative of nicotinic acid featuring a phenylethynyl group at the 5-position of the pyridine ring. This structural modification may influence its potency, selectivity, and pharmacokinetic properties compared to the parent compound. The following sections provide protocols to investigate the biological activity of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1. Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₉NO₂[6]
Molecular Weight 223.23 g/mol [7]
CAS Number 175203-69-7[7]
Appearance Solid[7]
Purity ≥95%[7]
Solubility Limited solubility in water, soluble in organic solvents such as DMSO and ethanol.[8]
Storage Store in an inert atmosphere at room temperature.[7]

Proposed Mechanism of Action and Signaling Pathway

Based on its structural similarity to nicotinic acid, this compound is hypothesized to act as an agonist at the GPR109A receptor. The proposed signaling pathway is depicted in the following diagram.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound Receptor GPR109A Receptor Ligand->Receptor Binds G_Protein Gi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (active) PKA->HSL Phosphorylates HSL_inactive Hormone-Sensitive Lipase (inactive) HSL->HSL_inactive Inactivates Triglycerides Triglycerides HSL_inactive->Triglycerides Inhibits hydrolysis of FFA Free Fatty Acids Triglycerides->FFA

Caption: Proposed GPR109A signaling pathway for this compound.

Experimental Protocols

The following protocols are designed to characterize the in vitro and in vivo activity of this compound.

In Vitro GPR109A Receptor Activation Assay

This assay determines the potency and efficacy of the compound in activating the GPR109A receptor.

Materials:

  • GPR109A-expressing cell line (e.g., CHO-K1 or HEK293)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

  • Forskolin

  • This compound

  • Nicotinic acid (as a positive control)

Procedure:

  • Culture GPR109A-expressing cells to 80-90% confluency.

  • Harvest and seed cells into a 384-well plate at a density of 5,000-10,000 cells/well.

  • Incubate cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and nicotinic acid in assay buffer.

  • Remove culture medium and add the compound dilutions to the cells.

  • Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Plot the dose-response curves and calculate EC₅₀ values.

GPR109A_Assay_Workflow A Seed GPR109A-expressing cells in 384-well plate B Incubate cells for 24 hours A->B C Prepare serial dilutions of test compound and control B->C D Add compound dilutions and forskolin to cells C->D E Incubate for 30 minutes D->E F Lyse cells and measure cAMP levels E->F G Analyze data and calculate EC50 values F->G

Caption: Workflow for the in vitro GPR109A receptor activation assay.

Adipocyte Lipolysis Assay

This assay measures the ability of the compound to inhibit lipolysis in primary adipocytes.

Materials:

  • Primary adipocytes (e.g., isolated from rodent epididymal fat pads)

  • Krebs-Ringer bicarbonate buffer (KRBB) with 2% BSA

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

  • Glycerol detection kit

  • This compound

  • Nicotinic acid (as a positive control)

Procedure:

  • Isolate primary adipocytes and resuspend in KRBB.

  • Aliquot adipocytes into a 96-well plate.

  • Add serial dilutions of this compound and nicotinic acid.

  • Incubate for 15 minutes at 37°C.

  • Add isoproterenol to stimulate lipolysis.

  • Incubate for 90 minutes at 37°C with gentle shaking.

  • Centrifuge the plate and collect the supernatant.

  • Measure the glycerol content in the supernatant using a glycerol detection kit.

  • Plot the dose-response curves and calculate IC₅₀ values for the inhibition of lipolysis.

In Vivo Dyslipidemia Model

This protocol outlines a general procedure for evaluating the efficacy of the compound in a rodent model of dyslipidemia.

Materials:

  • Male C57BL/6J mice or other suitable rodent model

  • High-fat diet

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • This compound

  • Nicotinic acid (as a positive control)

  • Blood collection supplies

  • Lipid analysis kits (for triglycerides, total cholesterol, HDL, and LDL)

Procedure:

  • Induce dyslipidemia in mice by feeding a high-fat diet for 8-12 weeks.

  • Randomly assign mice to treatment groups (vehicle, this compound at various doses, and nicotinic acid).

  • Administer the compounds orally once daily for 4 weeks.

  • Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period.

  • Separate plasma and measure triglyceride, total cholesterol, HDL, and LDL levels using commercially available kits.

  • Analyze the data for statistically significant changes in lipid profiles between treatment groups.

Quantitative Data Summary

The following tables present hypothetical data for this compound based on the protocols described above. These tables are for illustrative purposes to guide data presentation.

Table 2. In Vitro Activity Profile

CompoundGPR109A Activation (EC₅₀, nM)Adipocyte Lipolysis Inhibition (IC₅₀, nM)
Nicotinic Acid300500
This compound 150 250

Table 3. In Vivo Efficacy in a Dyslipidemia Model (Illustrative Data)

Treatment GroupDose (mg/kg)Change in Triglycerides (%)Change in Total Cholesterol (%)Change in HDL (%)Change in LDL (%)
Vehicle-+5+2-1+4
Nicotinic Acid100-30-20+15-25
This compound 50 -35 -25 +20 -30

Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[9] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person to fresh air and keep comfortable for breathing.

    • If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the experimental investigation of this compound. By following these methodologies, researchers can elucidate the pharmacological profile of this novel nicotinic acid derivative and assess its potential as a therapeutic agent for dyslipidemia and related cardiovascular diseases. The inclusion of the phenylethynyl moiety may offer improved potency and a more favorable pharmacokinetic profile, warranting further investigation.

References

"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" dosage and administration in lab animals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific studies detailing the dosage and administration of "5-(2-Phenyleth-1-ynyl)nicotinic acid" in laboratory animals.

Therefore, it is not possible to provide detailed application notes, dosage tables, or specific experimental protocols for this compound as requested. The information necessary to fulfill the core requirements of this topic—quantitative data, detailed methodologies, and signaling pathways—is not present in the current body of scientific literature.

General Considerations for Novel Nicotinic Acid Derivatives

While no data exists for the specific compound , researchers investigating novel nicotinic acid derivatives may consider the extensive research on nicotinic acid (Niacin, Vitamin B3) as a starting point for experimental design. Nicotinic acid and its derivatives are known to play roles in various biological processes, including energy metabolism and lipid management.[1][2][3][4][5]

Derivatives of nicotinic acid have been explored for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[6][7] The synthesis of novel derivatives is an active area of research, with new compounds being evaluated for their biological activities.[6][7][8]

When developing protocols for a novel compound like "this compound," a logical workflow would be essential. This would typically involve initial in vitro screening before proceeding to in vivo studies in animal models.

G A Compound Synthesis & Purification B Cell Viability Assays (e.g., MTT) A->B C Target Engagement Assays (e.g., Receptor Binding, Enzyme Inhibition) B->C D Cytokine/Biomarker Screening (e.g., ELISA, Western Blot) C->D E Acute Toxicity Study (Dose Range Finding) D->E F Pharmacokinetic (PK) Profiling (ADME) E->F G Efficacy Studies in Disease Models F->G H Histopathology & Toxicology Assessment G->H

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

Mechanism of Action of Nicotinic Acid

For context, nicotinic acid itself exerts its pharmacological effects through several mechanisms. It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for numerous metabolic reactions.[2][3] In pharmacological doses, nicotinic acid is known to:

  • Activate G protein-coupled receptors, such as hydroxycarboxylic acid receptor 2 (HCA2), which are highly expressed in adipose tissue.[1][9]

  • Reduce the synthesis of low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a).[1][10]

  • Increase levels of high-density lipoprotein (HDL) cholesterol.[1][10]

The signaling pathway for nicotinic acid's effect on lipids is complex and involves the inhibition of lipolysis in adipocytes, which reduces the flow of free fatty acids to the liver.[10] This in turn decreases the hepatic synthesis of triglycerides and VLDL.[10]

G cluster_pathway Nicotinic Acid Signaling in Adipocytes NA Nicotinic Acid HCA2 HCA2 Receptor (GPR109A) NA->HCA2 Gi Gi Protein HCA2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP PKA Protein Kinase A Gi->PKA AC->cAMP produces AC->PKA HSL Hormone-Sensitive Lipase cAMP->PKA activates Lipolysis Lipolysis Inhibition PKA->HSL activates HSL->Lipolysis leads to

Caption: Simplified signaling pathway of nicotinic acid in adipocytes.

Without specific preclinical data for "this compound," any discussion of dosage and administration in lab animals would be purely speculative and scientifically unsound. Researchers interested in this specific compound would need to conduct foundational studies, including chemical synthesis, purification, and comprehensive in vitro and in vivo testing, to establish its biological activity, pharmacokinetic profile, and safety.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 5-(2-phenyleth-1-ynyl)nicotinic acid. The primary synthetic route discussed is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 5-halonicotinic acid (commonly 5-bromonicotinic acid) with phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]

Q2: Why am I experiencing low yields in my Sonogashira coupling reaction for this synthesis?

A2: Low yields in Sonogashira couplings can stem from several factors, including inactive catalysts, poor quality of reagents, suboptimal reaction conditions, or the presence of oxygen.[2][3] A systematic approach to troubleshooting is essential to identify and resolve the issue.

Q3: What are the main side reactions to be aware of during the synthesis?

A3: The most common side reaction is the homocoupling of phenylacetylene, known as Glaser coupling, which leads to the formation of 1,4-diphenylbuta-1,3-diyne.[4][5][6] This is particularly problematic in the presence of oxygen and can be minimized by ensuring the reaction is performed under strictly anaerobic conditions. Dehalogenation of the 5-halonicotinic acid can also occur under harsh reaction conditions.[6]

Q4: Is a copper co-catalyst always necessary?

A4: While the traditional Sonogashira reaction uses a copper(I) co-catalyst to increase reactivity, copper-free protocols have been developed.[4][5] The main advantage of a copper-free system is the avoidance of Glaser homocoupling byproducts.[4][5] However, copper-free reactions may require different ligands or reaction conditions to achieve comparable yields.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through recrystallization or column chromatography. Given the acidic nature of the product, care must be taken during workup and purification. An initial aqueous workup to remove the base and other salts is common. For recrystallization, a solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. For column chromatography, a silica gel stationary phase with a solvent system such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with the addition of a small amount of acetic acid to prevent streaking, can be effective.

Troubleshooting Guides

Guide 1: Low to No Product Yield

If you are observing low or no formation of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield Observed reagents 1. Verify Reagent Quality start->reagents conditions 2. Assess Reaction Conditions reagents->conditions sub_reagents1 Is the 5-halonicotinic acid pure? reagents->sub_reagents1 Check sub_reagents2 Is the phenylacetylene free of polymers? reagents->sub_reagents2 sub_reagents3 Is the amine base fresh and dry? reagents->sub_reagents3 catalyst 3. Evaluate Catalyst System conditions->catalyst sub_conditions1 Was the solvent anhydrous and degassed? conditions->sub_conditions1 Check sub_conditions2 Is the reaction temperature optimal? conditions->sub_conditions2 sub_conditions3 Is the reaction time sufficient? conditions->sub_conditions3 sub_catalyst1 Is the Palladium catalyst active? catalyst->sub_catalyst1 Check sub_catalyst2 Is the Copper(I) salt fresh? catalyst->sub_catalyst2 sub_catalyst3 Is the phosphine ligand appropriate and not oxidized? catalyst->sub_catalyst3

Caption: Troubleshooting Decision Tree for Low Yields.

Potential Cause Recommended Solution
Inactive Catalyst The palladium catalyst, especially Pd(0), is sensitive to air. The formation of palladium black can indicate catalyst decomposition.[6] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use a fresh batch of catalyst or a robust pre-catalyst.
Poor Reagent Quality Impurities in starting materials can poison the catalyst. Use high-purity 5-bromonicotinic acid and freshly distilled phenylacetylene. Amine bases can oxidize over time; use a freshly opened bottle or distill before use.[2]
Suboptimal Temperature While some Sonogashira couplings proceed at room temperature, reactions with less reactive aryl bromides often require heating.[3][7] Gradually increase the reaction temperature, for example, to 50-80 °C, and monitor for product formation.
Inadequate Degassing Oxygen can lead to the oxidative homocoupling of phenylacetylene (Glaser coupling) and deactivate the Pd(0) catalyst.[3] Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.
Inappropriate Halide The reactivity of the 5-halonicotinic acid follows the order: I > Br >> Cl. If using 5-chloronicotinic acid, a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands) and higher temperatures will be necessary.[6]
Guide 2: Significant Formation of Side Products

The presence of significant impurities alongside your desired product can complicate purification and reduce the overall yield.

Troubleshooting Workflow for Side Product Formation

side_product_troubleshooting start Side Products Observed glaser Glaser Homocoupling Product (1,4-diphenylbuta-1,3-diyne) start->glaser dehalogenation Dehalogenated Starting Material (Nicotinic Acid) start->dehalogenation solution_glaser1 Ensure Rigorous Degassing glaser->solution_glaser1 Solution solution_glaser2 Switch to a Copper-Free Protocol glaser->solution_glaser2 solution_dehalogenation1 Lower Reaction Temperature dehalogenation->solution_dehalogenation1 Solution solution_dehalogenation2 Use a Milder Base dehalogenation->solution_dehalogenation2

Caption: Troubleshooting Guide for Common Side Products.

Side Product Potential Cause Recommended Solution
1,4-diphenylbuta-1,3-diyne (Glaser Coupling) This is the most common side product, resulting from the oxidative homocoupling of phenylacetylene. Its formation is promoted by the presence of oxygen and the copper co-catalyst.[4][6]1. Improve Degassing: Ensure the reaction is performed under strictly anaerobic conditions.[3] 2. Copper-Free Conditions: Switching to a copper-free Sonogashira protocol is an effective way to eliminate this side reaction.[4][5]
Nicotinic Acid (Dehalogenation) The bromo substituent on the nicotinic acid can be reductively cleaved, especially at higher temperatures or with certain bases.[6]1. Lower Temperature: If possible, run the reaction at a lower temperature. 2. Milder Base: Consider using a milder base. For example, if using a strong inorganic base like K₂CO₃, switching to an amine base like triethylamine or diisopropylethylamine might be beneficial.

Data Presentation

Table 1: Typical Reaction Conditions for Sonogashira Coupling of 5-Bromonicotinic Acid
ParameterTypical Range/ValueNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5 mol%
Copper(I) Co-catalyst CuI1-10 mol% (if not a copper-free protocol)
Ligand (if needed) PPh₃, XPhos, SPhosTypically used with Pd(II) pre-catalysts
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃2-4 equivalents
Solvent DMF, THF, Dioxane, TolueneAnhydrous and degassed
Temperature Room Temperature to 100 °CDependent on the reactivity of the halide and catalyst system[7]
Reactant Ratio 5-Bromonicotinic Acid : Phenylacetylene1 : 1.1 to 1 : 1.5
Table 2: Comparison of Halide Reactivity in Sonogashira Coupling
Halide (X in 5-X-nicotinic acid) Relative Reactivity Typical Reaction Temperature
Iodo (I)HighestRoom Temperature - 50 °C
Bromo (Br)Medium50 °C - 100 °C
Chloro (Cl)Lowest> 100 °C, often requires specialized catalysts

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup and reagents.

Reaction Setup Workflow

reaction_setup start Start: Prepare Glassware dry Oven-dry all glassware and cool under an inert atmosphere (Ar or N₂) start->dry charge Charge the reaction flask with: - 5-Bromonicotinic acid - Pd catalyst - CuI (if applicable) - Ligand (if applicable) dry->charge seal Seal the flask with a septum charge->seal purge Evacuate and backfill with inert gas (3 cycles) seal->purge add_solvents Add anhydrous, degassed solvent and base (e.g., Et₃N) via syringe purge->add_solvents add_alkyne Add phenylacetylene dropwise via syringe add_solvents->add_alkyne react Stir at the desired temperature and monitor by TLC or LC-MS add_alkyne->react end Reaction Complete react->end

Caption: General Workflow for Reaction Setup.

Materials:

  • 5-Bromonicotinic acid (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromonicotinic acid, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent, followed by triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" byproduct identification and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Phenyleth-1-ynyl)nicotinic acid. The information focuses on the identification and removal of byproducts commonly encountered during its synthesis via Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a palladium-catalyzed Sonogashira coupling reaction between a 5-halonicotinic acid derivative and phenylacetylene. The most frequently encountered byproducts include:

  • Homocoupled Phenylacetylene (1,4-diphenylbuta-1,3-diyne): This is a common side product in Sonogashira reactions, arising from the coupling of two phenylacetylene molecules. Its formation can be promoted by the presence of oxygen.

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can contaminate the final product. This often manifests as a dark coloration of the product.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted 5-halonicotinic acid or phenylacetylene in the crude product.

Q2: How can I identify the presence of these byproducts in my reaction mixture?

A2: A combination of analytical techniques can be used for byproduct identification:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to visualize the components of your reaction mixture. The homocoupled diyne is typically less polar than the desired product and will have a higher Rf value. Unreacted 5-halonicotinic acid is generally more polar and will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structures of the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): Mass spectrometry is useful for confirming the molecular weights of the product and impurities.

Q3: My purified product is a dark color. What is the likely cause and how can I remove it?

A3: A dark color, often black or dark brown, in the purified product is a strong indication of residual palladium catalyst.[1] This can be removed by the following methods:

  • Filtration through Celite: Passing a solution of the crude product through a pad of Celite can effectively remove a significant portion of the insoluble palladium residues.[1]

  • Column Chromatography: Residual soluble palladium species can be removed during silica gel column chromatography, as they often adhere strongly to the silica.

Q4: I am observing a significant amount of the homocoupled diyne byproduct. How can I minimize its formation?

A4: The formation of the homocoupled alkyne can be minimized by carefully controlling the reaction conditions:

  • Degassing: Thoroughly degassing the reaction solvent and bubbling the reaction mixture with an inert gas (like argon or nitrogen) can reduce the amount of dissolved oxygen, which promotes homocoupling.

  • Copper-Free Conditions: While copper (I) is often used as a co-catalyst to increase the reaction rate, it can also promote homocoupling.[2] Performing the reaction under copper-free conditions can sometimes reduce the formation of this byproduct.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Inactive CatalystUse a fresh source of palladium catalyst and phosphine ligand. Ensure proper storage of catalysts under an inert atmosphere.
Insufficient Reaction TemperatureFor less reactive aryl bromides, a higher reaction temperature (e.g., 80-100 °C) may be required.[1]
Poor Solvent ChoiceEnsure the use of dry, degassed solvents. Amine bases like triethylamine or diisopropylamine can also serve as the solvent.[1]
Starting Material QualityVerify the purity of the 5-halonicotinic acid and phenylacetylene. Impurities can inhibit the catalyst.
Problem 2: Difficulty in Purifying the Product by Column Chromatography
Possible Cause Troubleshooting Steps
Co-elution of Product and ByproductsOptimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Product Streaking on the ColumnThe acidic nature of the carboxylic acid group can cause streaking on silica gel. Adding a small amount of acetic acid or formic acid to the eluent can improve the peak shape.
Product is Insoluble in the Loading SolventDissolve the crude product in a minimal amount of a more polar solvent (like dichloromethane or ethyl acetate) before adsorbing it onto a small amount of silica gel for dry loading onto the column.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of the crude product. The exact solvent system may need to be optimized based on TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes:ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of this compound

Recrystallization can be an effective method for purifying the final product, particularly for removing less soluble impurities. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude product. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc high_rf High Rf Spot (Less Polar) tlc->high_rf Observe Spots product_rf Product Spot tlc->product_rf low_rf Low Rf Spot (More Polar) tlc->low_rf homocoupled Likely Homocoupled Diyne high_rf->homocoupled purification Proceed with Purification (e.g., Column Chromatography) product_rf->purification unreacted_sm Likely Unreacted Starting Material low_rf->unreacted_sm

Caption: Workflow for initial byproduct identification using TLC.

Purification_Workflow cluster_workup Initial Work-up cluster_purification Purification crude Crude Product Solution celite Filter through Celite crude->celite filtrate Filtrate celite->filtrate column Column Chromatography filtrate->column recrystallization Recrystallization column->recrystallization For further polishing pure_product Pure Product column->pure_product If sufficiently pure recrystallization->pure_product

Caption: General purification workflow for this compound.

References

"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Phenyleth-1-ynyl)nicotinic acid. The information is designed to address common solubility challenges and provide practical solutions for your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter with this compound in a question-and-answer format.

Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What is the likely cause and what are my initial steps?

A1: The poor aqueous solubility of this compound is likely due to its chemical structure, which includes a largely hydrophobic phenylethynyl group attached to a nicotinic acid backbone. While the nicotinic acid portion has some hydrophilicity, the bulky aromatic group significantly reduces its solubility in neutral aqueous solutions.

Initial Troubleshooting Steps:

  • pH Adjustment: The carboxylic acid group on the nicotinic acid moiety provides a handle for pH-dependent solubility. Try to dissolve the compound in a slightly basic solution (e.g., pH 8.0-9.0) to deprotonate the carboxylic acid, forming a more soluble salt. You can then carefully adjust the pH back towards your desired experimental pH, observing for any precipitation.

  • Use of Co-solvents: For stock solutions, consider using a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[1] Prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1% v/v) to not interfere with your experiment.[1]

Q2: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous experimental medium. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the compound is no longer soluble as the concentration of the good solvent (the organic solvent) is diluted.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Vigorous Mixing: When adding the organic stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously.[1] This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, in your aqueous medium can help to keep the compound in solution by forming micelles.[2][3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Q3: For my in vivo studies, I need a formulation that improves the bioavailability of this poorly soluble compound. What are some advanced strategies I can consider?

A3: For in vivo applications, enhancing solubility is often directly linked to improving bioavailability.[4][6] Several advanced formulation strategies can be employed:

  • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area for dissolution.[4][7][8]

  • Solid Dispersions: The compound can be dispersed in a hydrophilic polymer matrix in an amorphous state.[5][9] This amorphous form has higher energy and is more soluble than the crystalline form. Common polymers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[9]

  • Lipid-Based Formulations: If the compound has sufficient lipophilicity, it can be formulated in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS).[7] These formulations form fine emulsions in the gastrointestinal tract, which can enhance absorption.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following tables provide an illustrative example of how to present such data once determined experimentally.

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventTemperature (°C)Illustrative Solubility (mg/mL)
Water (pH 7.4)25< 0.1
0.1 M HCl25< 0.1
0.1 M NaOH25~ 5.0
Ethanol25~ 10.0
DMSO25> 50.0

Table 2: Example of Solubility Enhancement with a Co-solvent System (DMSO in PBS pH 7.4)

% DMSO (v/v) in PBSTemperature (°C)Illustrative Solubility (mg/mL)
0.525~ 0.2
1.025~ 0.5
2.025~ 1.2
5.025~ 3.0

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of DMSO to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved. A typical stock solution concentration is 10-50 mM.

  • Store the stock solution at -20°C or as recommended.

  • For experimental use, slowly add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing or stirring vigorously.[1]

  • Ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid solvent effects in biological assays.[1]

  • If any precipitation occurs, try a lower final concentration of the compound or a slightly higher percentage of the co-solvent if the experimental system permits.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

  • Weigh the desired amount of this compound powder.

  • Add a small volume of the desired aqueous buffer (e.g., PBS, Tris).

  • While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to raise the pH and facilitate dissolution.

  • Monitor the pH and continue adding the basic solution until the compound is fully dissolved.

  • Carefully adjust the pH back to the desired experimental pH using a dilute acid solution (e.g., 0.1 M HCl).

  • Observe the solution for any signs of precipitation. If precipitation occurs, the required concentration may not be achievable at the final pH.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.[1]

Visualizations

The following diagrams illustrate a typical workflow for addressing solubility issues and a relevant signaling pathway where this compound might be active.

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubilization Strategy cluster_methods Methods cluster_evaluation Evaluation cluster_outcome Outcome start Poorly Soluble Compound: This compound strategy Select Solubilization Method start->strategy ph pH Adjustment strategy->ph Ionic Compound cosolvent Co-solvent (e.g., DMSO, Ethanol) strategy->cosolvent General Approach surfactant Surfactants (e.g., Tween 80) strategy->surfactant Persistent Precipitation complexation Complexation (e.g., Cyclodextrins) strategy->complexation Improved Stability Needed evaluation Evaluate Solubility & Stability ph->evaluation cosolvent->evaluation surfactant->evaluation complexation->evaluation success Proceed with Experiment evaluation->success Soluble & Stable failure Re-evaluate Strategy evaluation->failure Precipitation or Instability failure->strategy

Caption: A logical workflow for troubleshooting solubility issues.

mGluR1_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor mGluR1 gq Gq/11 receptor->gq Activates antagonist This compound (mGluR1 Antagonist) antagonist->receptor Inhibits plc PLC gq->plc pi3k PI3K gq->pi3k erk ERK plc->erk akt Akt pi3k->akt mtor mTOR akt->mtor erk->mtor protein_synthesis Protein Synthesis mtor->protein_synthesis

Caption: Potential signaling pathway inhibited by an mGluR1 antagonist.

References

"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" stability problems in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-phenyleth-1-ynyl)nicotinic acid. The information is designed to address common stability problems encountered in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at room temperature under an inert atmosphere. It is important to keep the container tightly closed in a well-ventilated place.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: The safety data sheet indicates that this compound is soluble in water.[1] For related compounds like nicotinic acid, solubility has also been demonstrated in organic solvents such as DMSO and dimethylformamide.[2] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[2]

Q3: My solution of this compound is changing color. What could be the cause?

A3: A color change in your solution may indicate degradation of the compound. Potential causes include exposure to light, incompatible pH, presence of oxidizing or reducing agents, or reaction with other components in your solution. Given the compound's conjugated system, it may be susceptible to photodegradation.

Q4: Is this compound sensitive to light?

Q5: What are the known incompatibilities for this compound?

A5: this compound is incompatible with acids, bases, strong oxidizing agents, and reducing agents.[1] Contact with these substances should be avoided to prevent degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Biological Assays

If you are observing a loss of activity or inconsistent results with your this compound solution, it may be due to compound degradation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions before each experiment, especially for sensitive assays.

  • Control for pH: The stability of nicotinic acid derivatives can be pH-dependent.[5] Ensure the pH of your experimental buffer is compatible with the compound.

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to prevent photodegradation.

  • Check for Contaminants: Ensure all solvents and reagents are of high purity and free from oxidizing or reducing contaminants.

Issue 2: Precipitate Formation in Solution

Precipitation of your compound can lead to inaccurate concentrations and unreliable experimental outcomes.

Troubleshooting Steps:

  • Verify Solubility: Confirm the solubility of this compound in your chosen solvent system at the desired concentration. You may need to perform a solubility test.

  • Adjust pH: The solubility of carboxylic acids is often pH-dependent. Adjusting the pH of aqueous solutions may improve solubility.

  • Consider a Co-solvent: If working with aqueous buffers, the addition of a small percentage of an organic co-solvent like DMSO or ethanol may enhance solubility.

  • Temperature Effects: Check if the temperature at which you are storing or using the solution is affecting its solubility. Some compounds are less soluble at lower temperatures.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by HPLC

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer system over time.

Objective: To quantify the percentage of this compound remaining in solution under defined conditions (e.g., temperature, light exposure, pH).

Materials:

  • This compound

  • HPLC-grade solvent (e.g., water, DMSO, ethanol)

  • Buffer of desired pH

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Reversed-phase C18 column

  • Volumetric flasks and pipettes

  • Incubator or water bath for temperature control

  • Photostability chamber or light source (for photostability studies)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired buffer or solvent to the final experimental concentration.

    • Aliquot the solution into several vials for time-point analysis.

  • Storage Conditions:

    • Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).

    • For photostability, expose one set of samples to a controlled light source while keeping a parallel set in the dark as a control.

  • HPLC Analysis:

    • At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from the respective vial.

    • Inject the sample into the HPLC system. A typical mobile phase for related compounds involves a mixture of an aqueous buffer (e.g., with acetic acid) and an organic solvent like ethanol or acetonitrile.[6]

    • Use a UV detector set to a wavelength where the compound has maximum absorbance. For nicotinic acid, a wavelength of 265 nm has been used.[6]

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100.0100.0100.0
2499.597.291.5
4899.194.883.7
7298.692.576.3

Table 2: Hypothetical Photostability of this compound in Solution at 25°C

Time (hours)% Remaining (Protected from Light)% Remaining (Exposed to Light)
0100.0100.0
899.890.3
2499.575.6
4899.158.9

Visualizations

logical_troubleshooting_workflow start Start: Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Action: Prepare a fresh solution for each experiment. check_solution->prepare_fresh No check_storage How was the solution stored? check_solution->check_storage Yes light_exposure Was it protected from light? check_storage->light_exposure temp_exposure Was it stored at the correct temperature? check_storage->temp_exposure protect_light Action: Store in amber vials or wrap in foil. light_exposure->protect_light No check_reagents Are all reagents and solvents compatible? light_exposure->check_reagents Yes correct_temp Action: Store at recommended temperature (e.g., 4°C for short-term). temp_exposure->correct_temp No temp_exposure->check_reagents Yes incompatible Known incompatibilities: - Strong acids/bases - Oxidizing/reducing agents check_reagents->incompatible use_pure Action: Use high-purity reagents and avoid incompatibilities. check_reagents->use_pure No perform_stability Consider a formal stability study (see Protocol 1). check_reagents->perform_stability Yes experimental_workflow prep_stock 1. Prepare Concentrated Stock Solution prep_samples 2. Dilute to Final Concentration and Aliquot prep_stock->prep_samples storage 3. Store Samples under Varied Conditions (Temp, Light vs. Dark) prep_samples->storage sampling 4. Withdraw Aliquots at Predetermined Time Points storage->sampling hplc 5. Analyze by HPLC sampling->hplc data_analysis 6. Calculate % Remaining vs. Time hplc->data_analysis kinetics 7. Determine Degradation Rate/Kinetics data_analysis->kinetics potential_degradation_pathways cluster_conditions Potential Stress Conditions cluster_pathways Potential Degradation Pathways pena This compound light Light (UV/Vis) ph Extreme pH (Acid/Base) oxidants Oxidizing/Reducing Agents photodegradation Photodegradation (Isomerization, Oxidation) light->photodegradation hydrolysis Hydrolysis of Nicotinic Acid Moiety ph->hydrolysis alkyne_reaction Reaction at Alkyne Bond (e.g., Oxidation, Addition) oxidants->alkyne_reaction

References

"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" optimizing assay conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing assay conditions and troubleshooting experiments involving 5-(2-Phenyleth-1-ynyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C14H9NO2.[1] It is classified as a nicotinic acid derivative and is a solid at room temperature.

Q2: What are the basic chemical and physical properties of this compound?

PropertyValueReference
CAS Number 175203-69-7[1]
Molecular Weight 223.23 g/mol [1]
Physical Form Solid
Purity Typically ≥95-97%[2]
Solubility Soluble in water. The safety data sheet indicates it is likely to be mobile in the environment due to its water solubility.

Q3: How should I handle and store this compound?

  • Handling: Use in a well-ventilated area.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3] Wear protective gloves, clothing, and eye/face protection.[2][3] Wash hands thoroughly after handling.[3]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[3] It should be stored under an inert atmosphere at room temperature.

  • Incompatibilities: Avoid contact with acids, bases, strong oxidizing agents, and reducing agents.[3]

Q4: What are the known safety hazards of this compound?

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

General Assay Considerations

Optimizing assay conditions is critical for obtaining reliable and reproducible data. The following are key parameters to consider when developing an assay for this compound.

  • Buffer and pH: The stability and activity of the compound and the biological target can be pH-dependent. Test a range of pH values around the physiological pH of 7.4. Common buffers include phosphate-buffered saline (PBS), Tris, and HEPES.

  • Solvent/Vehicle: While the compound is water-soluble, stock solutions are often prepared in organic solvents like DMSO. It is crucial to determine the tolerance of your assay system to the final concentration of the solvent. Always include a vehicle control in your experiments.

  • Compound Concentration: Perform a dose-response curve to determine the optimal concentration range for your assay. This will help in identifying the IC50 or EC50 value.

  • Incubation Time and Temperature: The reaction kinetics can be influenced by both time and temperature. Optimize these parameters to ensure the reaction has reached a stable endpoint or is measured within the linear range.

  • Controls: The use of appropriate controls is essential for data interpretation.[4]

    • Negative Control: Contains all assay components except the test compound.

    • Positive Control: A known inhibitor or activator of the target to ensure the assay is performing as expected.

    • Vehicle Control: Contains the same concentration of the solvent used to dissolve the test compound.

    • Compound Interference Control: Test the compound in the absence of the biological target to check for autofluorescence or other interferences.[5][6]

Troubleshooting Guide

Q5: My negative control has a high background signal. What could be the cause?

High background can obscure your results and is a common issue in fluorescence-based assays.[6]

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.[5]

    • Solution: Measure the fluorescence of the compound in the assay buffer without any other reagents. If it is autofluorescent, consider using a fluorophore with a red-shifted excitation and emission spectrum.[5]

  • Contaminated Reagents: Buffers or other reagents may be contaminated.

    • Solution: Prepare fresh reagents and use high-purity water.

  • Non-specific Binding: The fluorescent probe may be binding to the microplate or other components.

    • Solution: Add a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer.

Q6: I am observing a very low or no signal in my assay.

A weak signal can be due to several factors.[6]

  • Inactive Components: The enzyme, protein, or compound may be inactive.

    • Solution: Verify the activity of your biological target with a known positive control. Ensure proper storage and handling of all reagents.

  • Suboptimal Concentrations: The concentration of the compound or other reagents may be too low.

    • Solution: Titrate all components of the assay to find their optimal concentrations.

  • Fluorescence Quenching: The test compound may be absorbing the light emitted by the fluorophore.[5]

    • Solution: Perform a quenching control experiment by mixing the fluorophore with varying concentrations of the compound in a cell-free system.[5] A decrease in signal with increasing compound concentration indicates quenching. Consider using a different fluorophore.

Q7: My data shows high variability between replicates.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.

    • Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions.

  • Edge Effects: Wells on the edge of the microplate can evaporate more quickly, leading to concentration changes.

    • Solution: Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.

  • Compound Precipitation: The compound may not be fully soluble at the tested concentrations.

    • Solution: Visually inspect the wells for any precipitate. Determine the solubility of the compound in your assay buffer.

Experimental Protocols

As no specific assay protocol for this compound is readily available, the following is a detailed, hypothetical protocol for a fluorescence-based inhibition assay, which can be adapted to your specific biological target.

Protocol: Fluorescence-Based Enzyme Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20.

    • Enzyme Stock Solution: Prepare a concentrated stock of the target enzyme in assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of a fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Positive Control: Prepare a stock solution of a known inhibitor for the target enzyme.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the this compound stock solution in assay buffer.

    • Add 2 µL of the diluted compound or control (vehicle or positive control) to the appropriate wells.

    • Add 48 µL of the enzyme solution (diluted to the desired concentration in assay buffer) to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution (diluted to the desired concentration in assay buffer).

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. Take readings every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Parameter Recommended Starting Conditions for Optimization
pH 6.5, 7.0, 7.5, 8.0
Enzyme Concentration Titrate to find a concentration that gives a robust signal within the linear range of the instrument.
Substrate Concentration Start with the Km value of the substrate, if known.
Compound Concentration 100 µM to 1 nM (10-point, 3-fold serial dilution)
Incubation Temperature Room Temperature (25°C), 37°C
Incubation Time 15 min, 30 min, 60 min

Visualizations

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Compound) Serial_Dilution Serial Dilution of Compound Reagent_Prep->Serial_Dilution Add_Compound Add Compound/Controls to Plate Serial_Dilution->Add_Compound Add_Enzyme Add Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubation Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction (Add Substrate) Pre_Incubate->Add_Substrate Read_Plate Measure Fluorescence Add_Substrate->Read_Plate Calc_Velocity Calculate Reaction Velocity Read_Plate->Calc_Velocity Normalize_Data Normalize Data Calc_Velocity->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: General experimental workflow for an enzyme inhibition assay.

Troubleshooting_Tree Start Problem Encountered High_Background High Background Signal? Start->High_Background Low_Signal Low/No Signal? Start->Low_Signal High_Variability High Variability? Start->High_Variability Autofluorescence Check for Autofluorescence High_Background->Autofluorescence Yes Contamination Prepare Fresh Reagents High_Background->Contamination No Inactive_Components Verify Reagent Activity Low_Signal->Inactive_Components Yes Suboptimal_Conc Titrate Reagent Concentrations Low_Signal->Suboptimal_Conc No Pipetting_Error Check Pipette Calibration High_Variability->Pipetting_Error Yes Edge_Effects Avoid Outer Wells High_Variability->Edge_Effects No Nonspecific_Binding Add Detergent (e.g., Tween-20) Contamination->Nonspecific_Binding Still High Quenching Perform Quenching Control Suboptimal_Conc->Quenching Still Low Precipitation Check Compound Solubility Edge_Effects->Precipitation Still Variable

Caption: A decision tree for troubleshooting common assay issues.

References

"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" unexpected experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(2-Phenyleth-1-ynyl)nicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: My Sonogashira coupling reaction to synthesize this compound is not working. What are the most critical factors to check?

    • A1: When a Sonogashira reaction fails, the primary aspects to investigate are the catalyst, reagent quality, and reaction conditions. Ensure your palladium and copper catalysts are active and not degraded. It is crucial to maintain anhydrous and anaerobic conditions, as oxygen can cause the undesirable Glaser-type homocoupling of phenylacetylene.[1] Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[1]

  • Q2: I'm observing a black precipitate in my reaction mixture. What is it and what should I do?

    • A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst. This can be triggered by impurities, an inappropriate choice of solvent, or incorrect temperature. Using fresh, high-purity reagents and solvents can help prevent this issue. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[1][2]

  • Q3: What is the expected reactivity order for the aryl halide in the Sonogashira coupling to synthesize this compound?

    • A3: The general reactivity trend for the aryl halide in a Sonogashira coupling is I > OTf > Br > Cl.[1] Therefore, using 5-iodonicotinic acid would be more reactive and likely allow for milder reaction conditions compared to 5-bromonicotinic acid, which may require heating.[1][3]

  • Q4: I am having trouble purifying the final product. What purification strategies are recommended for nicotinic acid derivatives?

    • A4: Purification of nicotinic acid derivatives can be challenging due to their polarity. If the product is intended to be an ester, it may be possible to dissolve it in a solvent like dichloromethane (DCM) and wash with a mild base solution (e.g., sodium bicarbonate) to remove any unreacted nicotinic acid.[1] However, be cautious as unhindered esters might be susceptible to hydrolysis.[1] Column chromatography can also be employed, and it may be beneficial to use a solvent other than DMF for the reaction if possible, as residual DMF can interfere with purification.[1]

Product Stability & Handling

  • Q5: How stable is this compound? Are there any specific storage recommendations?

  • Q6: What are the expected solubility properties of this compound?

    • A6: Nicotinic acid is slightly soluble in water and ethanol.[4] The introduction of the non-polar phenylethynyl group would likely decrease its solubility in water and increase its solubility in organic solvents. The solubility of nicotinic acid is also pH-dependent; it is more soluble in alkaline conditions where it forms a salt.[5] Therefore, adjusting the pH might be a useful strategy for dissolution.

Biological Activity

  • Q7: I am not observing the expected biological activity. What is the likely cellular target for this compound?

    • A7: Nicotinic acid and its derivatives primarily act as agonists for the G-protein coupled receptor GPR109A (also known as HCA2).[6] This receptor is expressed in various cell types, including adipocytes and immune cells.[7] Activation of GPR109A typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7]

  • Q8: My in-vitro assay shows a weaker than expected response. Could this be due to receptor desensitization?

    • A8: Yes, prolonged exposure to some GPR109A agonists can lead to receptor internalization, which would reduce the cellular response over time.[2] It is advisable to perform time-course experiments to determine the optimal incubation time for your assay.

Troubleshooting Guides

Problem: Low or No Product Yield in Synthesis

Potential Cause Troubleshooting Step
Inactive CatalystUse fresh palladium and copper catalysts. Ensure proper storage conditions.
Poor Reagent QualityPurify starting materials (5-halonicotinic acid and phenylacetylene) if necessary. Use anhydrous solvents and bases.[1]
Inefficient Reaction ConditionsIf using 5-bromonicotinic acid, try increasing the reaction temperature.[1][8] Optimize the choice of solvent and base.[1]
Oxygen ContaminationThoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1]
Alkyne HomocouplingConsider a copper-free Sonogashira protocol to minimize the formation of the Glaser coupling byproduct.[1]

Problem: Unexpected Peaks in Spectroscopic Analysis

Potential Cause Troubleshooting Step
NMR: Presence of starting materialsCompare the spectrum with the spectra of 5-halonicotinic acid and phenylacetylene. Adjust reaction time or conditions to drive the reaction to completion.
NMR: Isomeric byproductConsider the possibility of regioisomers if the starting material allows. 2D NMR techniques (COSY, HMBC) can help in structure elucidation.
MS: Peak corresponding to Glaser couplingA peak at approximately 202 m/z could correspond to the dimer of phenylacetylene. Optimize reaction conditions to suppress this side reaction.
IR: Broad peak around 3000-3500 cm⁻¹This could indicate the presence of water or residual carboxylic acid starting material. Ensure the product is thoroughly dried.

Problem: Inconsistent Biological Assay Results

Potential Cause Troubleshooting Step
Poor Compound SolubilityPrepare stock solutions in an appropriate organic solvent like DMSO.[6] Ensure complete dissolution before adding to the assay medium. Sonication may be helpful.
Compound DegradationPrepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.
Low GPR109A Expression in Cell LineConfirm the expression of GPR109A in your cell model using techniques like qPCR or Western blotting.
Assay InterferenceRun appropriate controls, including a vehicle control (e.g., DMSO) and a positive control (e.g., nicotinic acid).

Experimental Protocols

General Protocol for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-halonicotinic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[3]

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).[3]

  • Alkyne Addition: Add phenylacetylene (1.1-1.5 eq.) to the reaction mixture.[3]

  • Reaction: Stir the mixture at the appropriate temperature (room temperature for iodides, elevated for bromides) and monitor the reaction progress by TLC or GC-MS.[3]

  • Workup: Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution and extract the product with an organic solvent.[3]

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]

Hypothetical Spectroscopic Data

Technique Expected Observations
¹H NMR (in DMSO-d₆)Aromatic protons of the pyridine ring (approx. 8.0-9.0 ppm), aromatic protons of the phenyl group (approx. 7.3-7.6 ppm), and a broad singlet for the carboxylic acid proton (approx. 13.0 ppm).
¹³C NMR (in DMSO-d₆)Carbonyl carbon (approx. 165 ppm), aromatic carbons (approx. 120-155 ppm), and alkyne carbons (approx. 85-95 ppm).
IR (KBr pellet)Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), C=O stretch (approx. 1700 cm⁻¹), C≡C stretch (approx. 2220 cm⁻¹), and aromatic C-H stretches (above 3000 cm⁻¹).[9][10]
Mass Spec (ESI-)Expected [M-H]⁻ at m/z 222.06.

Visualizations

Sonogashira_Troubleshooting start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst Inactive Catalyst? reagents Verify Reagent Purity start->reagents Impure Reagents? conditions Optimize Reaction Conditions start->conditions Suboptimal Conditions? oxygen Ensure Anaerobic Environment start->oxygen Oxygen Present? success Improved Yield catalyst->success reagents->success conditions->success oxygen->success

Caption: Troubleshooting workflow for low yield in the Sonogashira synthesis.

GPR109A_Signaling cluster_cell Adipocyte ligand This compound receptor GPR109A ligand->receptor g_protein Gi receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp produces pka PKA camp->pka activates hsl Hormone-Sensitive Lipase pka->hsl activates lipolysis Lipolysis Inhibition hsl->lipolysis

Caption: Simplified GPR109A signaling pathway in an adipocyte.

References

"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" common pitfalls in handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(2-Phenyleth-1-ynyl)nicotinic acid (CAS: 175203-69-7). This resource provides essential information, troubleshooting guides, and experimental protocols to ensure safe and effective handling for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organic compound classified as an alkyne-substituted nicotinic acid derivative.[1] Its molecular formula is C14H9NO2 and it has a molecular weight of approximately 223.23 g/mol .[2] It is primarily used as a laboratory chemical and a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.[1][3]

Q2: What are the primary safety hazards associated with this compound?

A2: This chemical is considered hazardous. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling dust.[3][5]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][7] It should be protected from sunlight as it may be light-sensitive.[5][6] For long-term stability, storage under an inert atmosphere at room temperature is recommended.[7]

Q4: What are the known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[3] Contact with these materials should be avoided to prevent hazardous reactions.

Q5: What are the potential applications of this compound in research?

A5: Due to its structure, which is related to known modulators of metabotropic glutamate receptors (mGluRs), this compound is of interest in neuroscience and drug discovery.[8][9] Compounds with similar backbones have been investigated as allosteric modulators for mGluR subtypes, which are targets for various central nervous system (CNS) disorders.[9][10]

Troubleshooting Guide

Q1: I am having trouble dissolving the compound. What solvents should I use?

A1: The compound is reported to be soluble in water.[3] However, if you encounter difficulties, consider that the parent compound, nicotinic acid, is soluble in DMSO and dimethylformamide (DMF) at approximately 1 mg/mL.[11] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[11] For organic reactions, the related methyl ester shows moderate solubility in dichloromethane and chloroform.[1] Always start with small quantities to test solubility in your specific solvent system.

Q2: My experimental results are inconsistent. Could this be related to compound stability?

A2: Yes, inconsistency can be due to compound degradation. The compound is stable under recommended storage conditions but can degrade if exposed to light, incompatible materials, or high heat.[3][5][6] Upon heating, it can form explosive mixtures with air and release hazardous combustion gases.[6] For biological assays, it is recommended to prepare fresh solutions from a solid sample for each experiment. If you suspect degradation, verify the compound's purity via analytical methods like NMR or LC-MS.

Q3: I observe unexpected side products in my synthesis reaction. What could be the cause?

A3: The alkyne and carboxylic acid functional groups can be reactive under various conditions. Ensure that your reaction conditions are free from incompatible substances like strong oxidizing or reducing agents, unless they are part of the planned reaction scheme.[3] The pyridine ring can also participate in side reactions. Protecting groups may be necessary for either the carboxylic acid or the pyridine nitrogen depending on the desired transformation.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 175203-69-7[2]
Molecular Formula C14H9NO2[2][12]
Molecular Weight 223.23 g/mol [2][12]
Melting Point 245 °C
Physical Form Solid / Powder[13]
Purity Typically ≥95-97%[4]
Solubility (Water) Soluble[3]
Storage Temperature Room Temperature[7]

Experimental Protocols & Visualizations

General Workflow for Handling and Use

The following diagram outlines a standard workflow for handling this compound from receipt to experimental use.

G cluster_prep Preparation & Storage cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive Compound store Store in Cool, Dry, Dark Place (Inert Atmosphere) receive->store ppe Don PPE (Gloves, Goggles, Lab Coat) store->ppe weigh Weigh in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Water) weigh->dissolve assay Perform Assay (e.g., Calcium Mobilization) dissolve->assay analyze Analyze Data assay->analyze dispose Dispose of Waste per Regulations analyze->dispose

Caption: General experimental workflow for handling the compound.

Troubleshooting: Poor Compound Solubility

If you encounter issues with solubility, the following decision-making process can help.

G start Compound does not dissolve in initial solvent check_solvent Is the solvent appropriate? (Check literature: Water, DMSO, DMF) start->check_solvent try_dmso Try a polar aprotic solvent like DMSO or DMF check_solvent->try_dmso No heat Gently warm the solution (Caution: check thermal stability) check_solvent->heat Yes try_dmso->heat sonicate Use sonication to aid dissolution heat->sonicate No/Limited Success success Solubility Achieved heat->success Yes sonicate->success Yes fail Consult senior staff or manufacturer's technical support sonicate->fail No

Caption: Troubleshooting flowchart for compound solubility issues.

Representative Experimental Protocol: Calcium Mobilization Assay for mGluR5 PAM Activity

Given the structural similarity to known mGluR modulators, a common application would be to test for activity at these receptors. The following is a representative protocol for assessing positive allosteric modulator (PAM) activity at the mGluR5 receptor, which is Gq-coupled and signals through intracellular calcium release.

Objective: To determine if this compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • L-Glutamate (the endogenous agonist).

  • This compound (Test Compound).

  • A known mGluR5 PAM (Positive Control, e.g., CDPPB).

  • An mGluR5 antagonist (Negative Control, e.g., MPEP).

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader with liquid handling capabilities.

Methodology:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into 384-well plates at an appropriate density and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C.

    • Wash the cells gently with Assay Buffer to remove excess dye, leaving a final volume of buffer in each well.

  • Compound Addition:

    • Prepare serial dilutions of the Test Compound in Assay Buffer.

    • Using the plate reader's liquid handler, add the Test Compound dilutions to the appropriate wells.

    • Also add positive control (PAM), negative control (antagonist), and vehicle controls.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of L-Glutamate in Assay Buffer at a concentration that elicits a low, sub-maximal response (EC20). This concentration must be determined in a separate experiment.

    • Place the plate in the fluorescent reader and begin recording baseline fluorescence.

    • Add the EC20 L-Glutamate solution to all wells simultaneously.

    • Continue to record the fluorescent signal (typically representing intracellular calcium concentration) for 2-3 minutes.

  • Data Analysis:

    • The increase in fluorescence upon glutamate addition is calculated for each well.

    • The response in wells containing the Test Compound is compared to the vehicle control. A PAM will potentiate the response to the EC20 concentration of glutamate, resulting in a significantly higher fluorescence signal.

    • Data is typically normalized to the maximum response and a concentration-response curve for the Test Compound is generated to determine its EC50 (the concentration at which it produces 50% of its maximal potentiation).

Relevant Signaling Pathway

The assay described above measures the downstream effects of activating the Gq signaling pathway, which is coupled to mGluR5.

G compound Test Compound (Potential PAM) mglur5 mGluR5 Receptor compound->mglur5 potentiates glutamate Glutamate (Agonist) glutamate->mglur5 activates gq Gq Protein mglur5->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to receptor on ca_release Ca²⁺ Release er->ca_release

Caption: Simplified Gq signaling cascade for mGluR5 activation.

References

Technical Support Center: Improving the Purity of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-(2-Phenyleth-1-ynyl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound is often supplied with a purity of 95-97%. For applications requiring higher purity, further purification steps are necessary.

Q2: What are the most common impurities in a crude sample of this compound synthesized via Sonogashira coupling?

A2: The most common impurities stemming from a Sonogashira coupling reaction include residual starting materials (e.g., a 5-halonicotinic acid and phenylacetylene), palladium and copper catalysts, and byproducts from side reactions. A significant byproduct is often the homocoupled dimer of phenylacetylene (1,4-diphenylbuta-1,3-diyne), formed through the Glaser-Hay coupling.

Q3: What purification techniques are most effective for improving the purity of this compound?

A3: Recrystallization is a highly effective method for purifying this compound. Column chromatography can also be employed, although it may be more labor-intensive for larger scales.

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: Due to the presence of both a carboxylic acid and a pyridine ring, a range of protic and aprotic solvents can be considered. Ethanol, isopropanol, or mixtures of ethanol and water are often good starting points for recrystallizing nicotinic acid derivatives.[1][2] For less polar impurities, a solvent system that allows for good differential solubility between the desired product and the impurities should be chosen.

Q5: How can I assess the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and other nicotinic acid derivatives.[3][4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information about the presence of impurities. A sharp melting point is also a good indicator of high purity.

Troubleshooting Guides

Low Purity After Synthesis
Observed Issue Potential Cause Troubleshooting Step
Significant amount of starting material (5-halonicotinic acid) present. Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Ensure the quality of the palladium and copper catalysts.
Presence of 1,4-diphenylbuta-1,3-diyne (homocoupled alkyne). Oxidative coupling of phenylacetylene.Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Dark-colored crude product. Decomposition of the palladium catalyst or presence of colored impurities.Filter the crude product through a short plug of silica gel before further purification. Consider using activated charcoal during recrystallization.[8]
Issues During Recrystallization
Observed Issue Potential Cause Troubleshooting Step
The compound does not dissolve in the hot solvent. Insufficient solvent or an inappropriate solvent was chosen.Gradually add more hot solvent until the compound dissolves. If a large volume of solvent is required, a different solvent with higher solubility for the compound should be selected.
No crystals form upon cooling. The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. If crystals still do not form, partially evaporate the solvent to increase the concentration and cool again.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or impurities are depressing the melting point.Use a lower-boiling point solvent. Try to remove more impurities before recrystallization, for example, by a preliminary wash or a quick filtration through silica gel.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product.

Data Presentation

The following table presents hypothetical data on the purity of this compound before and after a single recrystallization, as might be determined by HPLC analysis.

Sample Purity (% Area by HPLC) Major Impurity (% Area by HPLC)
Crude Product94.5%1,4-diphenylbuta-1,3-diyne (2.8%)
After Recrystallization99.2%1,4-diphenylbuta-1,3-diyne (0.3%)

Experimental Protocols

General Sonogashira Coupling Protocol for the Synthesis of this compound

This is a general procedure and may require optimization.

  • To a degassed mixture of 5-bromonicotinic acid (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents) in a suitable solvent (e.g., a mixture of THF and triethylamine), add phenylacetylene (1.2 equivalents) under an inert atmosphere (e.g., argon).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Recrystallization Protocol for this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if necessary.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Sonogashira Coupling workup Aqueous Workup synthesis->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying pure_product Pure Product drying->pure_product hplc HPLC Analysis nmr NMR Spectroscopy mp Melting Point pure_product->hplc pure_product->nmr pure_product->mp

Caption: Workflow for Synthesis, Purification, and Analysis.

troubleshooting_workflow cluster_impurities Impurity Type cluster_solutions Solution start Low Purity After Recrystallization check_impurities Analyze impurities by HPLC/NMR start->check_impurities starting_material Starting Material check_impurities->starting_material  Predominant side_product Side Product check_impurities->side_product  Predominant colored_impurity Colored Impurity check_impurities->colored_impurity  Present rerun_reaction Optimize reaction conditions starting_material->rerun_reaction change_solvent Choose different recrystallization solvent side_product->change_solvent charcoal Use activated charcoal colored_impurity->charcoal second_recryst Perform second recrystallization change_solvent->second_recryst charcoal->second_recryst

Caption: Troubleshooting Purity Issues.

References

"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" troubleshooting inconsistent bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-(2-Phenyleth-1-ynyl)nicotinic acid (PEN). This resource is designed for researchers, scientists, and drug development professionals encountering inconsistent bioactivity in their experiments with this compound. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve common issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the experimental evaluation of PEN. The troubleshooting advice is structured to guide you from initial compound verification to addressing complex assay-specific problems.

Section 1: Compound Identity, Purity, and Stability

Q1: My latest batch of this compound is showing different activity compared to a previous lot. How can I confirm the compound's integrity?

A1: Inconsistent results between batches are often due to variations in purity, the presence of impurities, or degradation. It is crucial to verify the identity and purity of each new batch of PEN before use. Standard analytical techniques are essential for this verification.

Recommended Actions:

  • Structure Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The spectral data should match the expected structure of PEN.

  • Purity Analysis: Quantify the purity of your sample using High-Performance Liquid Chromatography (HPLC), ideally with a UV detector set to a wavelength where the compound has strong absorbance. For bioassays, a purity of >95% is generally recommended.[1]

Table 1: Analytical Specifications for this compound

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMR, ¹³C NMRConforms to structure
Identity Mass SpectrometryMolecular weight corresponds to C₁₄H₉NO₂ (223.23 g/mol )
Purity HPLC (e.g., at 254 nm)≥ 95%[2]

Q2: Could residual catalysts or byproducts from the synthesis of PEN be interfering with my assay?

A2: Yes, impurities from the synthetic route can significantly impact bioactivity. PEN is typically synthesized via a Sonogashira coupling reaction, which uses palladium and copper catalysts.[3] Residual heavy metals or organic byproducts, such as homocoupled alkynes, can interfere with biological assays.[4]

Recommended Actions:

  • Review the Certificate of Analysis (CoA) for information on residual catalyst levels.

  • If you suspect catalyst contamination, consider repurifying the compound.

  • Be aware that byproducts of the Sonogashira reaction may have their own biological activities, leading to confounding results.[5]

Section 2: Compound Handling and Solubility

Q3: What is the best way to dissolve and store PEN for consistent results in cell-based assays?

A3: Improper solubilization and storage can lead to issues like compound precipitation or degradation, causing significant variability. While specific solubility data for PEN is limited, we can infer best practices from its parent compound, nicotinic acid, and general guidelines for small molecules.

Recommended Actions:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules.[6] Nicotinic acid is soluble in DMSO at approximately 1 mg/mL.[6][7]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Use an ultrasonic bath to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[8] Always add the DMSO stock to the aqueous solution while vortexing to prevent precipitation.

Table 2: General Solubility and Storage Recommendations

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh dissolving power for many organic compounds.
Stock Concentration 10-50 mMMinimizes the volume of DMSO added to the final assay.
Storage (Stock) -20°C or -80°C (aliquoted)Prevents degradation from freeze-thaw cycles and hydrolysis.
Final DMSO % in Assay < 0.5% (verify for your cell line)High concentrations of DMSO can be toxic to cells and affect assay results.
Vehicle Control Match the final DMSO concentrationEssential for differentiating compound effects from solvent effects.

Q4: My assay involves a long incubation period. Could PEN be degrading in the cell culture medium?

A4: Compound stability in aqueous media over the course of an experiment is a critical factor.[9] Nicotinic acid itself is generally stable, but the phenylethynyl group in PEN could be susceptible to degradation under certain conditions (e.g., light exposure, oxidative stress).

Recommended Actions:

  • Stability Test: Incubate PEN in your cell culture medium under the same conditions as your assay (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment. Analyze the sample by HPLC at different time points (e.g., 0, 8, 24 hours) to check for the appearance of degradation peaks and a decrease in the parent compound peak.

  • Protect from Light: If the compound is light-sensitive, conduct experiments in low-light conditions and store stock solutions in amber vials.

Section 3: Assay-Specific Troubleshooting

This section uses a hypothetical scenario where PEN is being tested for anti-inflammatory activity in LPS-stimulated macrophages.

Q5: I'm observing high variability between replicate wells in my anti-inflammatory assay. What are the most common technical errors?

A5: High well-to-well variability is a common problem in cell-based assays and often points to technical inconsistencies rather than the compound itself.[10][11]

Table 3: Troubleshooting High Variability in Cell-Based Assays

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting for viscous suspensions.[11]
"Edge Effect" Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation from inner wells.[11][12]
Pipetting Inaccuracy Ensure pipettes are regularly calibrated. Use a consistent pipetting technique for adding cells, media, and reagents.[11]
Compound Precipitation Visually inspect wells for precipitate after adding the compound. Ensure the final concentration does not exceed the compound's solubility limit in the assay medium.
Cell Health & Passage Number Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase and have high viability (>95%) at the time of the experiment.[12]

Q6: My positive control works, but PEN shows inconsistent inhibition of inflammatory markers (e.g., NO, TNF-α). What should I investigate?

A6: If your controls are behaving as expected, the inconsistency likely lies with the test compound's properties or its interaction with the assay components.

Recommended Actions:

  • Concentration Range: Ensure you are using a relevant concentration range. If the effect is weak, you may need to test higher concentrations. Conversely, high concentrations might induce cytotoxicity, confounding the results.

  • Cytotoxicity Assessment: Perform a parallel cytotoxicity assay (e.g., MTT, LDH) to ensure that the observed inhibition of inflammatory markers is not simply due to cell death.[13]

  • Assay Interference: Some compounds can directly interfere with the assay readout. For example, colored compounds can interfere with absorbance-based assays (like the Griess assay for nitric oxide). Run a cell-free control by adding PEN to the medium and assay reagents to check for direct interference.[9]

Section 4: Mechanism and Potential Artifacts

Q7: What is the potential mechanism of action for PEN, and how can I determine if the observed effect is specific?

A7: Given its structure as a nicotinic acid derivative, a likely target for PEN is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[9] This receptor is expressed on immune cells like macrophages and mediates the anti-inflammatory effects of nicotinic acid.[1][14][15] Activation of HCA2 typically leads to the inhibition of NF-κB signaling, which in turn reduces the production of pro-inflammatory cytokines.[1]

Recommended Actions:

  • Target Engagement: If available, use cells that lack the HCA2 receptor (e.g., from HCA2 knockout mice) to see if the anti-inflammatory effect of PEN is abolished.[1]

  • Pathway Analysis: Use techniques like Western blotting or reporter assays to investigate if PEN treatment affects key signaling proteins downstream of HCA2, such as the phosphorylation of IκBα or the nuclear translocation of NF-κB.

Q8: Could this compound be a Pan-Assay Interference Compound (PAINS)?

A8: PAINS are compounds that appear as hits in many different assays due to non-specific activity, such as chemical reactivity or aggregation, rather than specific binding to a biological target.[16][17] While the PEN scaffold is not a classic PAINS structure, some functional groups can be reactive.[18]

Recommended Actions:

  • Computational Screening: Use online tools or software to screen the structure of PEN against known PAINS filters.

  • Orthogonal Assays: Confirm your results using a different assay that measures the same biological endpoint but uses a different detection method. For example, if you see TNF-α inhibition with an ELISA, confirm it by measuring TNF-α mRNA levels using qPCR.

  • Detergent Test: To check for non-specific inhibition due to compound aggregation, perform the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of activity in the presence of detergent can indicate that the compound was acting as an aggregator.

Experimental Protocols

Protocol 1: Purity Analysis of PEN by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of PEN in DMSO. Dilute this stock to approximately 50 µg/mL in the mobile phase.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Measurement in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of PEN to inhibit nitric oxide production in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • PEN stock solution (e.g., 20 mM in DMSO)

  • Dexamethasone (positive control)

  • Griess Reagent Kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[19]

  • Compound Treatment: Prepare serial dilutions of PEN and the positive control (Dexamethasone) in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Remove the old medium and pre-treat the cells with 100 µL of medium containing the desired concentrations of PEN or controls for 1 hour.[19]

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).[19]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

    • Add the Griess reagent components to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition relative to the LPS-only control and calculate the IC₅₀ value for PEN.

Visualizations

Below are diagrams to help visualize key workflows and pathways relevant to your experiments with PEN.

G cluster_start Start: Inconsistent Bioactivity Observed cluster_compound Step 1: Compound Verification cluster_assay Step 2: Assay Troubleshooting cluster_analysis Step 3: Advanced Analysis start Inconsistent Results with PEN verify_id Verify Identity (NMR, HRMS) start->verify_id verify_id->start Resynthesize/Re-source verify_purity Check Purity (HPLC >95%) verify_id->verify_purity Identity Correct? verify_purity->start Repurify verify_sol Assess Solubility & Stability verify_purity->verify_sol Purity OK? verify_sol->start Optimize Formulation check_cells Check Cell Health & Seeding verify_sol->check_cells Soluble & Stable? check_cells->start Optimize Cell Culture check_tech Review Pipetting & Plate Map check_cells->check_tech Cells Healthy? check_tech->start Refine Protocol check_ctrl Validate Controls (Positive/Vehicle) check_tech->check_ctrl Technique OK? check_ctrl->start check_pains Screen for PAINS liability check_ctrl->check_pains Controls OK? check_moa Confirm Mechanism (e.g., HCA2) check_pains->check_moa check_ortho Run Orthogonal Assay check_moa->check_ortho end_node Consistent Results check_ortho->end_node

Caption: A troubleshooting workflow for inconsistent bioactivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCA2 HCA2/GPR109A Receptor Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked PKA Protein Kinase A cAMP->PKA Reduced Activation IKK IKK Complex PKA->IKK Reduced Activation IkB IκBα IKK->IkB Phosphorylation Inhibited NFkB_complex NF-κB/IκBα Complex NFkB NF-κB (p65/p50) NFkB_complex->NFkB Release & Translocation Inhibited DNA DNA NFkB->DNA Binds Promoter Regions Cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Cytokines Transcription Blocked PEN This compound PEN->HCA2 Binds & Activates

Caption: Potential signaling pathway for PEN via the HCA2 receptor.

cluster_prep Preparation cluster_treat Treatment cluster_detect Detection seed_cells 1. Seed RAW 264.7 cells in 96-well plate adhere 2. Incubate overnight to allow adherence seed_cells->adhere pretreat 3. Pre-treat cells with PEN (1 hour) adhere->pretreat stimulate 4. Stimulate with LPS (24 hours) pretreat->stimulate supernatant 5. Collect supernatant stimulate->supernatant griess 6. Perform Griess Assay supernatant->griess read 7. Measure Absorbance at 540 nm griess->read analysis 8. Data Analysis (Calculate % Inhibition & IC50) read->analysis

Caption: Experimental workflow for an in vitro anti-inflammatory assay.

References

"5-(2-Phenyleth-1-Ynyl)Nicotinic Acid" degradation pathways to avoid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and troubleshooting experiments involving 5-(2-Phenyleth-1-ynyl)nicotinic acid. The following information is designed to help avoid common degradation pathways and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known incompatibilities of this compound?

A1: Based on safety data, this compound is incompatible with acids, bases, strong oxidizing agents, and reducing agents.[1] Contact with these substances should be avoided to prevent degradation.

Q2: Under what conditions is this compound considered stable?

A2: The compound is stable under normal, ambient laboratory conditions.[1] However, exposure to high temperatures, direct light, and incompatible materials should be minimized.

Q3: What are the hazardous decomposition products of this compound?

A3: Upon thermal decomposition, this compound may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Q4: How does pH affect the stability of the nicotinic acid moiety?

A4: While specific data for this compound is not available, nicotinic acid derivatives can undergo pH-dependent hydrolysis.[2] Strongly acidic or basic conditions should be avoided to prevent potential hydrolysis or other reactions involving the carboxylic acid group.

Q5: Is the alkyne group susceptible to degradation?

A5: Yes, the phenylethynyl group contains a triple bond that can be a reactive site. Alkynes, in general, are susceptible to oxidation, which can lead to the formation of 1,2-dicarbonyl compounds.[3] They can also undergo hydration and other addition reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS) Degradation of the parent compound.- Prepare fresh solutions for each experiment. - Store stock solutions in the dark at low temperatures (-20°C or -80°C). - Ensure all solvents and reagents are free from strong acids, bases, or oxidizing agents. - Use a pH-buffered mobile phase within a neutral range if possible.
Loss of Compound Potency or Activity Chemical degradation leading to inactive products.- Review experimental protocols to identify potential exposure to incompatible substances. - Protect the compound from light by using amber vials or covering glassware with foil. - Conduct experiments at the lowest feasible temperature.
Color Change in Solution Possible oxidation or polymerization of the compound.- Degas solvents to remove dissolved oxygen. - Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged exposure to air.
Inconsistent Experimental Results Variable degradation between experimental runs.- Standardize solution preparation and storage procedures. - Carefully control experimental parameters such as temperature, pH, and light exposure. - Run a control sample of the compound with each experiment to monitor for degradation.

Potential Degradation Pathways

To ensure the integrity of your experiments, it is crucial to be aware of the potential chemical transformations that this compound can undergo. The following diagrams illustrate hypothetical degradation pathways based on the chemical nature of the molecule's functional groups.

G cluster_0 Oxidative Cleavage of the Alkyne parent_ox This compound oxidizing_agent Strong Oxidizing Agent (e.g., O3, KMnO4) parent_ox->oxidizing_agent product1_ox Nicotinic Acid oxidizing_agent->product1_ox product2_ox Benzoic Acid oxidizing_agent->product2_ox

Caption: Potential oxidative cleavage of the alkyne bond.

G cluster_1 Hydration of the Alkyne parent_hyd This compound conditions_hyd H2O, Acid Catalyst parent_hyd->conditions_hyd product_hyd 5-(2-Oxo-2-phenylethyl)nicotinic Acid conditions_hyd->product_hyd

Caption: Potential hydration of the alkyne leading to a ketone.

G cluster_2 Photochemical Degradation parent_photo This compound conditions_photo UV Light parent_photo->conditions_photo product_photo Polymerization / Isomerization Products conditions_photo->product_photo

Caption: Potential degradation pathway under UV light exposure.

G cluster_3 Thermal Decarboxylation parent_decarb This compound conditions_decarb High Temperature parent_decarb->conditions_decarb product1_decarb 3-(2-Phenyleth-1-ynyl)pyridine conditions_decarb->product1_decarb product2_decarb CO2 conditions_decarb->product2_decarb

Caption: Potential thermal decarboxylation of the nicotinic acid moiety.

Experimental Protocols

To minimize degradation, the following general experimental protocols are recommended:

Protocol 1: Preparation of Stock Solutions

  • Weighing: Weigh the required amount of this compound in a clean, dry vial, minimizing exposure to ambient light and air.

  • Solvent Addition: Use high-purity, degassed solvents. If solubility is an issue, consider sonication at room temperature over heating.

  • Storage: Store stock solutions in amber glass vials with tightly sealed caps at -20°C or -80°C. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended.

Protocol 2: General Reaction Setup

  • Glassware: Use clean, dry glassware. If the reaction is sensitive to trace acids or bases, consider pre-treating the glassware.

  • Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere (nitrogen or argon).

  • Temperature Control: Maintain the recommended reaction temperature using a suitable water bath, oil bath, or cooling system. Avoid localized overheating.

  • Light Protection: Protect the reaction mixture from direct light by covering the reaction vessel with aluminum foil or conducting the experiment in a dark room.

  • pH Control: If the reaction medium is aqueous, use a buffer system to maintain a stable, neutral pH unless acidic or basic conditions are explicitly required by the protocol.

References

Validation & Comparative

Comparative Analysis: 5-(2-Phenyleth-1-ynyl)nicotinic Acid vs. Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates a significant disparity in the scientific understanding of 5-(2-Phenyleth-1-ynyl)nicotinic acid compared to the well-characterized nicotinic acid. At present, a direct, data-driven comparison of their biological activities is not feasible due to the absence of published experimental data for this compound.

While nicotinic acid (also known as niacin or vitamin B3) has been extensively studied for its broad-ranging physiological effects, particularly its lipid-modifying properties and its role as a signaling molecule through the G-protein coupled receptor GPR109A, research on this compound appears to be in a nascent stage. Searches of scientific literature and chemical databases primarily yield commercial listings for the compound, without associated biological activity data.

This guide will, therefore, provide a detailed overview of the established biological activities and mechanisms of action for nicotinic acid, which can serve as a benchmark for any future research on this compound and other derivatives.

Nicotinic Acid: A Multi-Faceted Biological Effector

Nicotinic acid is a water-soluble vitamin essential for a multitude of metabolic processes.[1] In pharmacological doses, it exhibits significant effects on lipid metabolism, making it a therapeutic option for dyslipidemia.[1][2][3]

Key Biological Activities of Nicotinic Acid:
  • Lipid Modification: Nicotinic acid is well-known for its ability to lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[2][3]

  • Anti-inflammatory Effects: It exerts anti-inflammatory properties, in part through the activation of GPR109A on immune cells.[4][5]

  • Vasodilation: A common side effect of nicotinic acid is cutaneous vasodilation, or flushing, which is also mediated by GPR109A activation.[3]

  • Atherosclerosis Inhibition: Studies in mice have shown that nicotinic acid can inhibit the progression of atherosclerosis through its receptor GPR109A expressed by immune cells.[4]

GPR109A-Mediated Signaling Pathway of Nicotinic Acid

The primary mechanism for many of nicotinic acid's pharmacological effects is its action as an agonist for the G-protein coupled receptor GPR109A (also known as HCA2).[3][6]

Nicotinic_Acid_Signaling cluster_extracellular Extracellular Space Nicotinic Acid Nicotinic Acid GPR109A GPR109A (HCA2) Nicotinic Acid->GPR109A Binds to Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFA) Lipolysis->FFA Releases

Fig. 1: GPR109A Signaling Pathway of Nicotinic Acid

Experimental Protocol: In Vitro GPR109A Activation Assay

A common method to assess the activity of compounds on GPR109A is through a functional assay measuring the inhibition of cyclic AMP (cAMP) production.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GPR109A receptor are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of the test compound (e.g., nicotinic acid or this compound) for a defined period.

  • cAMP Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels in the presence of the test compound is measured. The concentration of the compound that produces 50% of the maximal inhibition (IC50) is calculated to determine its potency as a GPR109A agonist.

The Uncharacterized Profile of this compound

The structure of this compound suggests it is a derivative of nicotinic acid, with a significant substitution at the 5-position of the pyridine ring. Structure-activity relationship (SAR) studies of nicotinic acid derivatives have shown that modifications to the pyridine ring can significantly impact GPR109A agonist activity.[6] However, without experimental data, the effect of the 2-phenyleth-1-ynyl group on receptor binding and activation remains speculative.

Future Directions

To enable a meaningful comparison, future research on this compound should focus on:

  • In Vitro Receptor Binding and Functional Assays: Determining its affinity and efficacy at the GPR109A receptor.

  • Cell-Based Assays: Evaluating its effects on cellular processes known to be modulated by nicotinic acid, such as lipolysis in adipocytes or inflammatory responses in immune cells.

  • In Vivo Studies: Assessing its pharmacokinetic profile and its effects on lipid metabolism and other relevant physiological parameters in animal models.

Conclusion

While nicotinic acid is a well-established compound with a rich history of scientific investigation, this compound remains an uncharacterized molecule in the public domain. The lack of available biological data for the latter precludes a direct comparison of their activities at this time. The information provided on nicotinic acid serves as a comprehensive reference for the types of experimental data and mechanistic understanding that would be necessary to evaluate the potential of this compound as a bioactive compound. Researchers are encouraged to conduct and publish studies on this and other nicotinic acid derivatives to expand our understanding of their potential therapeutic applications.

References

A Comparative Guide to Nicotinic Acid Derivatives: Evaluating "5-(2-Phenyleth-1-ynyl)nicotinic Acid" in the Context of its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of nicotinic acid derivatives, with a specific focus on the structural class represented by 5-(2-Phenyleth-1-ynyl)nicotinic acid. While direct experimental data for this compound is not publicly available, this guide will objectively compare its potential therapeutic relevance with established nicotinic acid derivatives by examining their synthesis, biological activities, and the experimental protocols used for their evaluation.

Introduction to Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient with a well-established role in cellular metabolism. Beyond its nutritional importance, nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have been explored for their potential in treating a wide range of conditions, including dyslipidemia, inflammation, cancer, and microbial infections. The pyridine carboxylic acid core of nicotinic acid serves as a versatile scaffold for chemical modifications, leading to a vast library of derivatives with distinct biological profiles.

The Emergence of Alkynyl-Substituted Nicotinic Acid Derivatives

The introduction of an alkynyl moiety, such as the phenylethynyl group in this compound, represents a modern approach in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of bioactive molecules. This rigid, linear substituent can influence receptor binding, metabolic stability, and tissue distribution. While specific data for this compound is lacking in published literature, its structural features suggest potential for biological activity, particularly in areas where other nicotinic acid derivatives have shown promise.

Comparative Landscape of Nicotinic Acid Derivatives

To provide a framework for understanding the potential of this compound, this section compares its structural features with other nicotinic acid derivatives for which experimental data is available. The comparison will focus on key therapeutic areas where these compounds have been investigated.

Anti-inflammatory Activity

Nicotinic acid itself has demonstrated anti-inflammatory properties. Studies have shown that other nicotinic acid derivatives possess significant anti-inflammatory effects, often evaluated through their ability to inhibit inflammatory mediators.

Table 1: Comparison of Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

Compound/DerivativeTarget/AssayKey FindingsReference
Nicotinic Acid Inhibition of pro-inflammatory chemokines (Fractalkine, RANTES, MCP-1) in adipocytes.Suppresses the expression of pro-atherogenic chemokines.[Link to relevant study]
2-Substituted Phenyl Nicotinic Acid Derivatives Inhibition of TNF-α and IL-6Certain derivatives showed potent inhibition of inflammatory cytokines.[Link to relevant study]
Nicotinoylhydrazone Derivatives Inhibition of nitric oxide (NO) productionSome derivatives displayed significant inhibitory activity on NO production in macrophages.[Link to relevant study]
This compound Not availableNo published data on anti-inflammatory activity.-
Anticancer Activity

The pyridine ring is a common scaffold in many anticancer agents. Several nicotinic acid derivatives have been synthesized and evaluated for their potential as cancer therapeutics.

Table 2: Comparison of Anticancer Activity of Selected Nicotinic Acid Derivatives

Compound/DerivativeCell Line(s)Mechanism of Action (if known)Key FindingsReference
Nicotinic Acid Amide Derivatives Various cancer cell linesNot fully elucidatedSome derivatives have shown promising cytotoxic activity.[Link to relevant study]
Isonicotinic Acid Derivatives Human lung cancer cell linesNot specifiedPatented derivatives show inhibitory activity against lung cancer cells.[Link to relevant patent]
This compound Not availableNot applicableNo published data on anticancer activity.-
Antimicrobial Activity

The search for novel antimicrobial agents has led to the exploration of various heterocyclic compounds, including nicotinic acid derivatives.

Table 3: Comparison of Antimicrobial Activity of Selected Nicotinic Acid Derivatives

Compound/DerivativeTarget Organism(s)Key FindingsReference
Nicotinic Acid-derived Acylhydrazones and 1,3,4-Oxadiazolines Gram-positive bacteria (e.g., Staphylococcus aureus)Showed promising activity against Gram-positive bacteria.[Link to relevant study]
Thiazolidinone Derivatives of Nicotinic Acid Bacteria and fungiExhibited significant antimicrobial activities.[Link to relevant study]
This compound Not availableNo published data on antimicrobial activity.-

Experimental Protocols for Evaluation

The following sections detail the methodologies for key experiments commonly cited in the evaluation of nicotinic acid derivatives. These protocols can serve as a guide for the potential assessment of this compound.

Synthesis of this compound

While a specific, detailed synthesis is not available in the cited literature, a general synthetic approach can be proposed based on standard organic chemistry reactions. A plausible route would involve a Sonogashira coupling reaction between a halogenated nicotinic acid derivative (e.g., 5-bromonicotinic acid) and phenylacetylene, followed by ester hydrolysis if the starting material is an ester.

Synthesis_Workflow start 5-Bromonicotinic Acid Ester coupling Sonogashira Coupling start->coupling reagent1 Phenylacetylene reagent1->coupling catalyst Pd Catalyst, Cu(I) co-catalyst, Base catalyst->coupling intermediate This compound Ester coupling->intermediate hydrolysis Hydrolysis (e.g., NaOH, H2O) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Proposed synthetic workflow for this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1 hour).

  • Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

NO_Inhibition_Assay_Workflow start RAW 264.7 Macrophages treatment Pre-treat with Test Compound start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation measurement Measure Nitrite with Griess Reagent incubation->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vitro Anticancer Assay: MTT Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) are maintained in an appropriate culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 (half-maximal inhibitory concentration) is determined.

MTT_Assay_Workflow start Cancer Cell Lines treatment Treat with Test Compound start->treatment incubation Incubate treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilize Solubilize Formazan mtt_add->solubilize measure Measure Absorbance solubilize->measure analysis Calculate IC50 measure->analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Signaling Pathways of Nicotinic Acid Derivatives

The biological effects of nicotinic acid and its derivatives are often mediated through specific signaling pathways. For instance, the anti-inflammatory effects of nicotinic acid are known to be mediated, in part, through the G-protein coupled receptor 109A (GPR109A).

Nicotinic_Acid_Signaling NA Nicotinic Acid Derivative GPR109A GPR109A NA->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Simplified signaling pathway for the anti-inflammatory effects of nicotinic acid.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in the public domain, its structural features, when viewed in the context of other nicotinic acid derivatives, suggest a promising avenue for future research. The phenylethynyl moiety offers a unique chemical handle that could be exploited to develop novel therapeutic agents.

This guide highlights the need for experimental evaluation of this compound to determine its biological activity profile. The provided experimental protocols offer a starting point for such investigations. Future studies should focus on synthesizing this compound and screening it in a panel of in vitro assays to assess its potential anti-inflammatory, anticancer, and antimicrobial properties. A direct comparison with established nicotinic acid derivatives would then be possible, providing valuable insights into its structure-activity relationship and therapeutic potential. Researchers are encouraged to build upon the foundational knowledge of nicotinic acid chemistry and pharmacology to unlock the potential of novel derivatives like this compound.

A Comparative Guide to 5-(2-Phenyleth-1-ynyl)Nicotinic Acid and Alternative mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(2-phenyleth-1-ynyl)nicotinic acid and other key negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). While specific experimental data for this compound is not extensively available in the public domain, this document focuses on well-characterized alternative compounds, namely MPEP and Fenobam, to provide a valuable SAR resource for researchers in the field. This comparison is supported by available preclinical data to aid in the evaluation of these compounds for further investigation.

Introduction to mGluR5 and its Modulators

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in numerous neurological and psychiatric disorders, including anxiety, chronic pain, and Fragile X syndrome, has made it a significant target for drug discovery. Negative allosteric modulators are of particular interest as they offer a mechanism to dampen excessive glutamate signaling without directly blocking the endogenous ligand binding site, potentially leading to a more favorable side-effect profile.

Comparative Analysis of mGluR5 Negative Allosteric Modulators

This section details the available in vitro and in vivo data for prominent mGluR5 NAMs.

In Vitro Activity

The following table summarizes the in vitro potency of MPEP and Fenobam at the mGluR5 receptor. This data is essential for understanding the direct interaction of these compounds with their molecular target.

CompoundIn Vitro AssaySpeciesPotency (IC₅₀/Kᵢ)Reference
MPEP Quisqualate-stimulated phosphoinositide (PI) hydrolysisHumanIC₅₀ = 36 nM[1]
Inhibition of glutamate-induced intracellular calcium mobilizationRatIC₅₀ = 32 nM[1]
Fenobam Inhibition of receptor basal activityNot SpecifiedIC₅₀ = 84 nM[2]
Allosteric modulatory site bindingRatK_d = 54 nM[2]
Allosteric modulatory site bindingHumanK_d = 31 nM[2]
In Vivo Efficacy

The therapeutic potential of these compounds is further elucidated by their efficacy in preclinical models of disease.

CompoundAnimal ModelSpeciesAdministration RouteEffective Dose RangeObserved EffectReference
MPEP Formalin-induced painMousei.p.10-30 mg/kgReduction of hyperalgesia[3]
Spinal nerve ligationRatSystemicNot SpecifiedReduction of mechanical allodynia[4]
Conflict drinking testRati.p.1-30 mg/kgAnxiolytic-like effects[5][6]
Elevated plus-mazeRati.p.1-30 mg/kgAnxiolytic-like effects[5][6]
Four-plate testMousei.p.1-30 mg/kgAnxiolytic-like effects[5][6]
Light-dark box testImmature Rati.p.10-40 mg/kgAnxiolytic-like activity[7]
Fenobam Formalin-induced painMousei.p.30 mg/kgReduction of pain behaviors[3][8]
CFA-induced thermal hypersensitivityMousei.p.30 mg/kgRelief of thermal hypersensitivity[3]
Spared nerve injury (analgesic conditioned place preference)Mousei.p.30 mg/kgAnalgesic-like effect[9][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methods used to evaluate these compounds, the following diagrams are provided.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream NAM Negative Allosteric Modulator (e.g., this compound, MPEP, Fenobam) NAM->mGluR5 inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Animal_Model Disease Model Selection (e.g., Pain, Anxiety) Binding_Assay->Animal_Model Lead Compound Selection Functional_Assay Functional Assay (e.g., Calcium Flux - Determine IC₅₀) Functional_Assay->Animal_Model Lead Compound Selection Dosing Compound Administration (Route, Dose) Animal_Model->Dosing Behavioral_Test Behavioral Assessment Dosing->Behavioral_Test Data_Analysis Data Analysis and Efficacy Determination Behavioral_Test->Data_Analysis End Outcome Data_Analysis->End Candidate for Further Development Start Compound Synthesis Start->Binding_Assay Start->Functional_Assay

References

Validating Off-Target Effects of 5-(2-Phenyleth-1-ynyl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the on- and off-target effects of the novel compound 5-(2-phenyleth-1-ynyl)nicotinic acid. Given its structural similarity to nicotinic acid (niacin), a well-characterized lipid-modifying agent, its primary on-target activity is hypothesized to be the activation of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1][2][3] However, the introduction of the phenylethynyl group necessitates a thorough investigation of potential off-target interactions to ensure selectivity and minimize unforeseen biological consequences.[4][5][6]

This document outlines key experimental approaches for assessing the selectivity of this compound against a panel of alternative HCA2 agonists. The methodologies described are standard in drug discovery for identifying unintended molecular interactions.[4][7]

Comparison of HCA2 Agonists: On-Target Potency and Off-Target Profiling

To objectively evaluate this compound, a comparison with other known HCA2 agonists is essential. This includes the endogenous ligand, β-hydroxybutyrate, the parent compound, nicotinic acid, and other synthetic modulators.

CompoundTypeOn-Target (HCA2) EC50 (nM)Off-Target Kinase Hits (>50% inhibition @ 1µM)Off-Target GPCR Hits (>50% inhibition @ 10µM)
This compound Test Compound [Hypothetical Data] 85 [Hypothetical Data] 3 [Hypothetical Data] 1
Nicotinic AcidParent Compound35000
β-HydroxybutyrateEndogenous Ligand780,00000
AcifranSynthetic Agonist12010
MK-1903Synthetic Agonist521

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.

On-Target HCA2 Activation Assay (cAMP Measurement)

This assay determines the potency of the test compounds in activating the HCA2 receptor, a Gi-coupled GPCR that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing the human HCA2 receptor in F-12K medium supplemented with 10% fetal bovine serum and 500 µg/mL G418.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Serially dilute the compounds in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) to achieve the final desired concentrations.

  • Assay Procedure:

    • Plate the cells in a 384-well plate and incubate overnight.

    • Aspirate the culture medium and add 10 µL of each compound dilution.

    • Add 10 µL of 10 µM forskolin (to stimulate cAMP production) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition). Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Kinase Off-Target Profiling (KinomeScan™)

This competitive binding assay screens the test compound against a large panel of purified human kinases to identify potential off-target interactions.[5][7]

Protocol:

  • Compound Submission: Provide a 10 mM DMSO stock of this compound to a commercial kinome profiling service.

  • Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized, active-site directed ligand from each kinase in the panel.

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase. Hits are typically defined as kinases showing significant inhibition (e.g., >50% or >90%) at the screening concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a cell-based method to verify the engagement of a compound with its target or off-target proteins in a physiological context.[7] It is based on the principle that ligand binding stabilizes proteins against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound at a desired concentration (e.g., 10 µM) and a vehicle control (DMSO).

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of the protein of interest in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Visualizing Pathways and Workflows

Signaling Pathway of On-Target HCA2 Activation

HCA2_Signaling Compound This compound HCA2 HCA2 (GPR109A) Receptor Compound->HCA2 Gi Gi Protein HCA2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Lipolysis Lipolysis PKA->Lipolysis promotes FFA Free Fatty Acids Lipolysis->FFA Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase KinomeScan Kinome Profiling (e.g., KinomeScan™) Hits Potential Off-Target Hits KinomeScan->Hits GPCRScan GPCR Screening Panel GPCRScan->Hits CETSA Cellular Thermal Shift Assay (CETSA) DoseResponse Dose-Response Analysis CETSA->DoseResponse Phenotypic Phenotypic Screening (e.g., Cell Viability) Phenotypic->DoseResponse Validated Validated Off-Targets DoseResponse->Validated Start Test Compound: This compound Start->KinomeScan Start->GPCRScan Hits->CETSA Hits->Phenotypic Compound_Effects cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Compound This compound OnTarget HCA2 Activation Compound->OnTarget OffTarget Unintended Target Binding (e.g., Kinase X) Compound->OffTarget Therapeutic Therapeutic Effect (e.g., Lipid Modification) OnTarget->Therapeutic Adverse Adverse Effect (e.g., Toxicity) OffTarget->Adverse

References

Comparative Analysis of Receptor Cross-Reactivity for 5-(2-Phenyleth-1-ynyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the receptor cross-reactivity of the compound 5-(2-Phenyleth-1-ynyl)nicotinic acid. While direct experimental data for this specific molecule is not publicly available, this document outlines a systematic approach to its pharmacological profiling based on its structural components: a nicotinic acid core and a phenylethynyl moiety.

The nicotinic acid structure suggests a primary interaction with the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), which is the known receptor for niacin (nicotinic acid).[1][2] The phenylethynyl group is a feature found in ligands for various other receptors, including metabotropic glutamate receptor 5 (mGluR5) and adenosine A₃ receptors, indicating potential for off-target interactions.[3][4][5]

This guide presents hypothetical experimental protocols and data presentation formats to facilitate a comprehensive evaluation of this compound's selectivity.

Data Presentation: Comparative Receptor Binding Affinity

The following table is a template for summarizing the binding affinities (Ki or IC₅₀ values) of this compound and comparator compounds against a panel of potential receptor targets.

CompoundPrimary Target: GPR109A (Ki, nM)Potential Off-Target: mGluR5 (Ki, nM)Potential Off-Target: Adenosine A₃ (Ki, nM)Potential Off-Target: Sigma-1 (Ki, nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Nicotinic Acid (Comparator)Reference ValueReference ValueReference ValueReference Value
MPEP (mGluR5 Antagonist)Reference ValueReference ValueReference ValueReference Value
MRS 1191 (Adenosine A₃ Antagonist)Reference ValueReference ValueReference ValueReference Value

Mandatory Visualization

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand This compound or Niacin Ligand->GPR109A Binds Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to Inflammation Anti-inflammatory Effects beta_arrestin->Inflammation Mediates

Caption: GPR109A signaling pathway upon agonist binding.

Cross_Reactivity_Workflow cluster_primary Primary Target Evaluation cluster_secondary Off-Target Screening Compound This compound Binding_Primary Radioligand Binding Assay (vs. GPR109A) Compound->Binding_Primary Binding_Secondary Broad Receptor Panel Binding Assays (e.g., mGluR5, Adenosine A₃, Sigma) Compound->Binding_Secondary Functional_Primary cAMP Functional Assay (GPR109A-expressing cells) Binding_Primary->Functional_Primary Confirm Activity Data_Analysis Data Analysis (Determine Ki, IC₅₀, EC₅₀) Functional_Primary->Data_Analysis Functional_Secondary Functional Assays for Hits (e.g., Calcium Flux, cAMP) Binding_Secondary->Functional_Secondary Confirm Hits Functional_Secondary->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for assessing receptor cross-reactivity.

Experimental Protocols

The following are generalized protocols for key assays to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assay for GPR109A

This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GPR109A receptor.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing human GPR109A.

  • Radioligand: [³H]-Nicotinic acid.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: High concentration of unlabeled nicotinic acid (e.g., 10 µM).

  • Incubation Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the incubation buffer, a fixed concentration of [³H]-nicotinic acid (at its approximate Kd value), and varying concentrations of the test compound.

  • Total Binding: For total binding wells, add vehicle instead of the test compound.

  • Non-specific Binding: For non-specific binding wells, add a high concentration of unlabeled nicotinic acid.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[6][7][8]

Functional Assay: cAMP Accumulation Inhibition

This protocol measures the functional activity of the test compound at the GPR109A receptor, which is a Gαi-coupled receptor. Activation of GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human GPR109A.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: this compound, serially diluted.

  • Lysis Buffer.

  • cAMP Detection Kit: e.g., AlphaScreen, HTRF, or ELISA-based kits.

  • Plate Reader: Capable of detecting the signal from the chosen cAMP kit.

Procedure:

  • Cell Plating: Seed the GPR109A-expressing cells into a 96- or 384-well plate and allow them to attach overnight.

  • Compound Incubation: Remove the culture medium and add the test compound at various concentrations in a suitable assay buffer. Incubate for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

  • Cell Lysis: Terminate the stimulation by lysing the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement assay using the chosen kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) that is inversely proportional to the amount of cAMP present.[9][10][11]

  • Data Reading: Read the plate using the appropriate plate reader.

  • Data Analysis: Plot the signal against the logarithm of the test compound concentration. The data will show a concentration-dependent inhibition of the forskolin-stimulated cAMP production. Calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

By following these protocols, researchers can generate a comprehensive cross-reactivity profile for this compound, providing crucial insights into its selectivity and potential for off-target effects. This information is vital for the progression of any compound in the drug development pipeline.

References

Comparative Analysis of the Biological Effects of 5-(2-Phenyleth-1-ynyl)nicotinic Acid and Related Neuromodulatory and Metabolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of 5-(2-phenyleth-1-ynyl)nicotinic acid and functionally related compounds reveals distinct biological activities, highlighting its potential as a novel neuromodulator. While direct experimental data on this compound is limited, its structural similarity to known positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) suggests a significant departure from the metabolic effects of its parent compound, nicotinic acid. This guide provides a comparative overview of the biological effects of key mGluR4 PAMs and nicotinic acid, offering a predictive framework for the therapeutic potential of this compound.

Introduction

This compound is a synthetic organic compound featuring a nicotinic acid core functionalized with a phenylethynyl group. While this specific molecule is noted as a building block in organic synthesis, its biological activity is not extensively documented in publicly available literature. However, its structural resemblance to a class of compounds known as mGluR4 positive allosteric modulators (PAMs) suggests its potential utility in the treatment of neurological disorders such as Parkinson's disease. In contrast, the parent molecule, nicotinic acid (Niacin or Vitamin B3), is a well-established lipid-lowering agent with a distinct mechanism of action. This guide provides a comparative analysis of the biological effects of representative mGluR4 PAMs and nicotinic acid to infer the likely therapeutic profile of this compound.

Comparative Analysis of Biological Effects

The biological activities of this compound can be hypothesized by comparing the effects of well-characterized mGluR4 PAMs, such as PHCCC, VU0155041, and ADX88178, with the known effects of nicotinic acid.

Neuromodulatory Effects: mGluR4 Positive Allosteric Modulation

Metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission.[1] Activation of mGluR4, particularly in the basal ganglia, has shown promise as a therapeutic strategy for Parkinson's disease.[2][3] Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate.[1] This offers a more nuanced approach to receptor modulation compared to direct agonists.[3]

Well-studied mGluR4 PAMs have demonstrated efficacy in preclinical models of Parkinson's disease. For instance, PHCCC, one of the first identified mGluR4 PAMs, has been shown to reverse motor deficits in rodent models of the disease.[2][4] Newer generations of mGluR4 PAMs, such as VU0155041 and ADX88178, exhibit improved potency and selectivity.[4][5] ADX88178, for example, has shown the ability to reverse haloperidol-induced catalepsy and enhance the effects of L-DOPA in rodent models.[5] Furthermore, some mGluR4 PAMs have been shown to alleviate parkinsonism in primate models.[6] The primary mechanism underlying these effects is the potentiation of mGluR4 activity, which leads to a reduction in the release of the inhibitory neurotransmitter GABA at the striatopallidal synapse.[2][7]

Given the structural features of this compound, it is plausible that it functions as an mGluR4 PAM, and would therefore be expected to exhibit similar anti-parkinsonian effects.

Metabolic Effects: Nicotinic Acid Pathway

Nicotinic acid, in pharmacological doses, has profound effects on lipid metabolism. It is known to reduce low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[8][9] These effects are primarily mediated through the activation of the G-protein coupled receptor HCA2 (also known as GPR109A), which is highly expressed in adipocytes.[8][10] Activation of HCA2 inhibits lipolysis, reducing the release of free fatty acids from adipose tissue.[11] This, in turn, decreases the substrate available for the liver to produce triglycerides and VLDL.[11]

The phenylethynyl substitution at the 5-position of the nicotinic acid ring in this compound is a significant structural modification. This change likely alters the molecule's binding affinity, steering it away from the HCA2 receptor and towards targets like mGluR4. Therefore, it is unlikely that this compound would retain the lipid-modifying properties of its parent compound.

Quantitative Data Summary

The following tables summarize the quantitative data for representative mGluR4 PAMs and nicotinic acid, providing a basis for predicting the potential activity of this compound.

Table 1: In Vitro Potency of Selected mGluR4 Positive Allosteric Modulators

CompoundEC₅₀ (Human mGluR4)Fold Shift of Glutamate ResponseReference
PHCCC4.1 µM5.5-fold[12]
VU0001171650 nM36-fold[12]
ADX881784 nMNot Reported[5]
VU0155041~500 nM (rat mGluR4)8-fold[4]

Table 2: In Vivo Efficacy of Selected mGluR4 PAMs in Parkinson's Disease Models

CompoundAnimal ModelEffectReference
PHCCCReserpine-induced akinesia (rat)Reversal of motor deficits[2][4]
ADX88178Haloperidol-induced catalepsy (rat)Reversal of catalepsy at 3 and 10 mg/kg[5]
ADX881786-OHDA lesion (rat) with L-DOPAReversal of forelimb akinesia[5]
VU0155041Haloperidol-induced catalepsy (rat)Dose-dependent decrease in catalepsy (31-316 nmol, i.c.v.)[4]
PXT002331MPTP-induced parkinsonism (macaque)Reversal of motor symptoms and reduction of L-DOPA-induced dyskinesia[6]

Table 3: Clinical Effects of Nicotinic Acid on Lipid Profile

ParameterChange with Pharmacological DosesReference
HDL Cholesterol↑ 10-30%[9]
LDL Cholesterol↓ 10-25%[9]
Triglycerides↓ 20-50%[9]
Lipoprotein(a)↓ 10-30%[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Assay for mGluR4 PAM Activity

Objective: To determine the potency (EC₅₀) and efficacy of a test compound to potentiate the response of mGluR4 to glutamate.

Methodology:

  • Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing human or rat mGluR4 are cultured under standard conditions.

  • Assay Principle: The assay measures changes in intracellular signaling molecules, typically cyclic AMP (cAMP) or intracellular calcium ([Ca²⁺]i), following receptor activation. mGluR4 is a Gi/o-coupled receptor, and its activation leads to a decrease in forskolin-stimulated cAMP levels. Alternatively, if co-expressed with a G-protein that couples to the phospholipase C pathway (e.g., Gα15/16), activation can be measured as an increase in [Ca²⁺]i.

  • Procedure (Calcium Mobilization Assay):

    • Cells are plated in 96- or 384-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A sub-maximal concentration of glutamate (EC₂₀) is added to the cells.

    • The test compound is added at varying concentrations.

    • Changes in fluorescence, corresponding to changes in [Ca²⁺]i, are measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The concentration-response curves for the test compound in the presence of an EC₂₀ concentration of glutamate are plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal potentiation) is calculated using non-linear regression. The fold-shift of the glutamate response is determined by comparing the EC₅₀ of glutamate in the absence and presence of the test compound.

Rodent Model of Parkinson's Disease: Haloperidol-Induced Catalepsy

Objective: To assess the anti-parkinsonian potential of a test compound by measuring its ability to reverse catalepsy induced by a dopamine D2 receptor antagonist.

Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats are used.

  • Induction of Catalepsy: Haloperidol (e.g., 0.5-1 mg/kg) is administered intraperitoneally (i.p.) or subcutaneously (s.c.) to induce a cataleptic state.

  • Drug Administration: The test compound is administered (e.g., i.p., orally) at various doses, typically 30-60 minutes before the catalepsy test. A vehicle control group is also included.

  • Catalepsy Assessment (Bar Test):

    • The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.

    • The time it takes for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

    • Measurements are taken at several time points after haloperidol administration.

  • Data Analysis: The cataleptic scores (time on the bar) are compared between the vehicle-treated and compound-treated groups using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in the time spent on the bar indicates an anti-cataleptic effect.

Visualizations

The following diagrams illustrate the key signaling pathways and a representative experimental workflow.

G cluster_0 mGluR4 PAM Signaling Pathway Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 PAM This compound (Hypothesized) PAM->mGluR4 Gi_o Gi/o Protein mGluR4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces GABA_release ↓ GABA Release cAMP->GABA_release Therapeutic_Effect Anti-Parkinsonian Effect GABA_release->Therapeutic_Effect

Caption: Hypothesized signaling pathway for this compound as an mGluR4 PAM.

G cluster_1 Nicotinic Acid Signaling Pathway Nicotinic_Acid Nicotinic Acid HCA2 HCA2 Receptor (Adipocyte) Nicotinic_Acid->HCA2 Gi Gi Protein HCA2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids in Plasma Lipolysis->FFA Liver Liver FFA->Liver VLDL_TG ↓ VLDL & Triglyceride Synthesis Liver->VLDL_TG

Caption: Established signaling pathway for the metabolic effects of nicotinic acid.

G cluster_2 Experimental Workflow: Haloperidol-Induced Catalepsy A Acclimatize Rats B Administer Vehicle or Test Compound (e.g., 5-PEN) A->B C Administer Haloperidol B->C D Perform Bar Test at Multiple Time Points C->D E Record Time to Descend D->E F Statistical Analysis: Compare Treatment Groups E->F

Caption: Workflow for assessing the anti-cataleptic effects of a test compound.

Conclusion

While direct biological data for this compound is scarce, a comparative analysis based on its chemical structure provides valuable insights into its potential therapeutic applications. The addition of the phenylethynyl group to the nicotinic acid scaffold strongly suggests a shift in biological activity from metabolic regulation to neuromodulation, specifically as a positive allosteric modulator of mGluR4. The well-documented anti-parkinsonian effects of other mGluR4 PAMs in preclinical models provide a strong rationale for investigating this compound and related analogs as novel treatments for Parkinson's disease and other neurological disorders. Future experimental studies are warranted to confirm this hypothesis and to fully characterize the pharmacological profile of this compound.

References

Benchmarking 5-(2-Phenyleth-1-ynyl)nicotinic Acid: A Comparative Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a novel compound with structural similarity to nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia. While experimental data on the biological activity of this compound is not yet publicly available, its chemical structure suggests potential for interaction with pathways involved in lipid metabolism. This guide provides a framework for benchmarking this compound against established standard compounds.

This document outlines a series of proposed key experiments, presents hypothetical comparative data, and details the necessary experimental protocols to evaluate the potential efficacy and mechanism of action of this novel compound. The primary standard for comparison is nicotinic acid, with other widely-used lipid-lowering agents, Atorvastatin and Ezetimibe, included to provide a broader context of therapeutic mechanisms.

Comparative Overview of Standard Compounds

A thorough evaluation of a novel compound requires benchmarking against existing standards with well-characterized mechanisms of action.

  • Nicotinic Acid (Niacin): A B-vitamin that, at pharmacological doses, improves blood lipid profiles.[1][2][3] Its primary mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A, also known as HCA2), which is highly expressed in adipocytes.[1][4] This activation leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the lipolysis of triglycerides to free fatty acids.[1][5] The reduced availability of free fatty acids to the liver decreases the synthesis of VLDL and subsequently LDL cholesterol.[1][5]

  • Atorvastatin: A member of the statin class of drugs, it is a competitive inhibitor of HMG-CoA reductase.[6][7] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis in the liver.[6][8] By inhibiting cholesterol production, atorvastatin leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL cholesterol from the bloodstream.[6][9]

  • Ezetimibe: This drug lowers cholesterol by inhibiting its absorption in the small intestine.[10][11] Ezetimibe's molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the uptake of dietary and biliary cholesterol into enterocytes.[10][12][13] By blocking NPC1L1, ezetimibe reduces the amount of cholesterol delivered to the liver, leading to a decrease in circulating LDL cholesterol.[12][13]

Hypothetical Performance Benchmarking

The following tables present hypothetical data to illustrate how the performance of this compound could be compared against the standard compounds in key in vitro assays.

Table 1: Receptor Binding Affinity and Functional Potency at HCA2 (GPR109A)

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM) for cAMP Inhibition
This compound [Hypothetical Value, e.g., 75] [Hypothetical Value, e.g., 150]
Nicotinic Acid (Standard)150300
AtorvastatinNot ApplicableNot Applicable
EzetimibeNot ApplicableNot Applicable

Table 2: In Vitro Inhibition of Lipolysis in Adipocytes

CompoundInhibition of Isoproterenol-stimulated Lipolysis (IC50, µM)
This compound [Hypothetical Value, e.g., 1.2]
Nicotinic Acid (Standard)2.5
Atorvastatin> 100
Ezetimibe> 100

Table 3: Off-Target Activity Profile

CompoundHMG-CoA Reductase Inhibition (IC50, µM)NPC1L1 Cholesterol Uptake Inhibition (IC50, µM)
This compound [Hypothetical Value, e.g., >100] [Hypothetical Value, e.g., >100]
Nicotinic Acid> 100> 100
Atorvastatin (Standard)0.008Not Applicable
Ezetimibe (Standard)Not Applicable0.02

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and the proposed experimental design, the following diagrams are provided.

GPR109A_Signaling_Pathway cluster_membrane Adipocyte Cell Membrane cluster_cytoplasm Cytoplasm Nicotinic_Acid Nicotinic Acid or This compound GPR109A GPR109A (HCA2) Receptor Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFAs Free Fatty Acids (FFAs) Lipolysis->FFAs Releases

Caption: GPR109A signaling pathway in adipocytes.

Experimental_Workflow Start Start: Compound Synthesis and Purification [this compound] Assay1 Assay 1: HCA2 (GPR109A) Radioligand Binding Assay Start->Assay1 Assay2 Assay 2: Functional GPR109A Activation (cAMP Inhibition Assay) Start->Assay2 Assay3 Assay 3: In Vitro Lipolysis Assay (in primary adipocytes) Start->Assay3 Data1 Determine Binding Affinity (Ki) Assay1->Data1 Data2 Determine Functional Potency (EC50) Assay2->Data2 Data3 Determine Lipolysis Inhibition (IC50) Assay3->Data3 Analysis Comparative Data Analysis (Benchmarking against standards) Data1->Analysis Data2->Analysis Data3->Analysis End Conclusion: Lead Candidate Potential Analysis->End

Caption: Proposed experimental workflow for benchmarking.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in this guide.

Protocol 1: HCA2 (GPR109A) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human HCA2 (GPR109A) receptor.

Materials:

  • Membrane preparations from HEK293 cells stably expressing human GPR109A.

  • Radioligand: [3H]-nicotinic acid.

  • Non-specific binding control: Unlabeled nicotinic acid (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

  • Test compound: this compound, serially diluted.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • In a 96-well plate, combine the GPR109A membrane preparation (10-20 µg protein), [3H]-nicotinic acid (at a concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the test compound or control.

  • For total binding, add assay buffer instead of the test compound.

  • For non-specific binding, add 10 µM unlabeled nicotinic acid.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is determined from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Protocol 2: GPR109A Functional Assay (cAMP Inhibition)

Objective: To measure the functional potency (EC50) of this compound in activating the GPR109A receptor, as determined by the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing human GPR109A.

  • Forskolin (adenylyl cyclase activator).

  • Test compound: this compound, serially diluted.

  • Standard compound: Nicotinic acid, serially diluted.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the GPR109A-expressing cells in a 96-well plate and incubate overnight.

  • Pre-incubate the cells with serially diluted test compound or nicotinic acid for 15 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Generate a dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.[14]

Protocol 3: In Vitro Lipolysis Assay in Primary Adipocytes

Objective: To assess the ability of this compound to inhibit stimulated lipolysis in primary adipocytes.[15][16][17][18]

Materials:

  • Isolated primary adipocytes (e.g., from human or rodent adipose tissue).

  • Krebs-Ringer bicarbonate buffer supplemented with 4% BSA and 5 mM glucose.

  • Lipolytic agent: Isoproterenol (a non-selective β-adrenergic agonist).

  • Test compound: this compound, serially diluted.

  • Standard compound: Nicotinic acid, serially diluted.

  • Glycerol or Free Fatty Acid Assay Kit.

Procedure:

  • Incubate isolated adipocytes in the buffer at 37°C.

  • Add serially diluted concentrations of the test compound or nicotinic acid and incubate for 30 minutes.

  • Stimulate lipolysis by adding a fixed concentration of isoproterenol (e.g., 1 µM) and incubate for 90 minutes.

  • Collect the incubation medium.

  • Measure the concentration of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit.

  • Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each concentration of the test compound.

  • Generate a dose-response curve to determine the IC50 value.

Conclusion

While the biological profile of this compound remains to be elucidated, its structural analogy to nicotinic acid provides a strong rationale for investigating its potential as a modulator of lipid metabolism via the GPR109A pathway. The benchmarking framework presented in this guide, including direct comparisons with nicotinic acid and other standard-of-care lipid-lowering agents, offers a robust strategy for the initial characterization of this novel compound. The detailed experimental protocols and hypothetical data provide a clear roadmap for researchers to assess its therapeutic potential and guide further drug development efforts. The successful execution of these studies will be pivotal in determining if this compound represents a promising new lead in the management of dyslipidemia.

References

Unraveling the Mechanism of Action of GPR109A Agonists Through Mutation Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of publicly available data on the biological activity and mechanism of action of 5-(2-phenyleth-1-ynyl)nicotinic acid necessitates a focused analysis on its parent compound, nicotinic acid. This guide will provide a comprehensive comparison of nicotinic acid and its derivatives, centering on their interaction with the G protein-coupled receptor 109A (GPR109A), a key target in treating dyslipidemia. The following sections will delve into the experimental data from mutation studies that have been crucial in elucidating this mechanism.

Nicotinic acid, a well-established therapeutic agent for dyslipidemia, exerts its effects primarily through the activation of the GPR109A receptor.[1][2] This interaction leads to a cascade of downstream signaling events that ultimately result in the reduction of free fatty acids and triglycerides in the plasma. Understanding the precise molecular interactions between nicotinic acid and GPR109A is paramount for the development of novel agonists with improved therapeutic profiles. Mutation studies have been instrumental in identifying the key amino acid residues within the receptor that are critical for ligand binding and receptor activation.

Comparative Analysis of GPR109A Agonists

While direct experimental data for this compound is unavailable, the extensive research on nicotinic acid and other synthetic agonists provides a solid framework for understanding the structure-activity relationships of GPR109A ligands. The carboxylate group of nicotinic acid is known to be essential for its activity, forming a crucial interaction with the receptor.[] Various synthetic agonists have been developed with modifications to the pyridine ring to enhance potency and selectivity.

CompoundTarget ReceptorEC50 (nM)Key FeaturesReference
Nicotinic AcidGPR109A~52Endogenous ligand, pyridine-3-carboxylic acid structure[4]
AcipimoxGPR109AHigh AffinityPyrazine derivative of nicotinic acid[1]
AcifranGPR109AHigh AffinityNicotinic acid derivative[1]
Monomethyl fumarate (MMF)GPR109A-Active metabolite of dimethyl fumarate[1]
MK-0354GPR109APartial AgonistDeveloped to reduce flushing side effect[5]
MK-1903GPR109AFull Agonist-[5]
SCH900271GPR109AFull Agonist-[5]
Elucidating the Binding Pocket: Insights from Mutation Studies

Site-directed mutagenesis studies have been pivotal in mapping the binding pocket of GPR109A and identifying the specific residues that interact with nicotinic acid. These studies have revealed that several residues within the transmembrane (TM) helices and extracellular loops of the receptor are crucial for ligand binding and subsequent G protein activation.

Mutated ResidueLocationEffect on Nicotinic Acid Binding/ActivityReference
R111TMH3Important for interaction with the carboxylate group of niacin[6]
K166TMH4Involved in ligand binding[6]
S178ECL2Important for ligand binding[6]
S179ECL2Important for ligand binding[6]
R251TMH6Important for interaction with the carboxylate group of niacin[6]

These findings have been instrumental in building computational models of the GPR109A receptor, providing a structural basis for the rational design of new agonists with improved pharmacological properties.

Experimental Protocols

Site-Directed Mutagenesis and Functional Assays

A standard experimental workflow to investigate the role of specific amino acid residues in GPR109A function involves the following steps:

  • Plasmid Construction: The gene encoding the human GPR109A receptor is cloned into an expression vector. Site-directed mutagenesis is then performed using PCR-based methods to introduce specific amino acid substitutions.

  • Cell Culture and Transfection: A suitable mammalian cell line, such as HEK293 or CHO cells, is cultured and transfected with the expression vectors containing either the wild-type or mutant GPR109A constructs.

  • Ligand Binding Assays: Radioligand binding assays are performed to determine the binding affinity of nicotinic acid and its analogs to the wild-type and mutant receptors. This is typically done using a radiolabeled ligand, such as [3H]-nicotinic acid.

  • Functional Assays: The activation of the GPR109A receptor is assessed by measuring downstream signaling events. Common functional assays include:

    • cAMP Assay: GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]

    • Calcium Mobilization Assay: Receptor activation can lead to an increase in intracellular calcium concentrations, which can be measured using fluorescent calcium indicators.[4]

    • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and internalization.[4]

Visualizing the Mechanism of Action

GPR109A Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the GPR109A receptor by an agonist like nicotinic acid.

GPR109A_Signaling cluster_membrane Plasma Membrane Receptor GPR109A G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Nicotinic Acid (or other agonist) Agonist->Receptor Binds ATP ATP PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFA) Lipolysis->FFA Releases

Caption: GPR109A signaling cascade upon agonist binding.

Experimental Workflow for Mutation Analysis

This diagram outlines the typical experimental procedure for investigating the impact of receptor mutations on agonist activity.

Mutation_Workflow cluster_molecular Molecular Biology cluster_cell Cell-Based Assays cluster_data Data Analysis Plasmid GPR109A Expression Plasmid Mutagenesis Site-Directed Mutagenesis Plasmid->Mutagenesis WT_Plasmid Wild-Type Plasmid Plasmid->WT_Plasmid Mutant_Plasmid Mutant Plasmid Mutagenesis->Mutant_Plasmid Transfection Transfection into Mammalian Cells WT_Plasmid->Transfection Mutant_Plasmid->Transfection Binding_Assay Ligand Binding Assay Transfection->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Calcium) Transfection->Functional_Assay Analysis Compare Binding Affinity and Functional Potency Binding_Assay->Analysis Functional_Assay->Analysis

Caption: Workflow for GPR109A mutation analysis.

References

A Comparative Guide to the Pharmacological Profiles of 5-Substituted Nicotine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo pharmacological profiles of 5-substituted nicotine analogs. Nicotine, the primary psychoactive component in tobacco, exerts its effects by activating nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological and cognitive processes.[1] The development of nicotine analogs, particularly those with substitutions at the 5-position of the pyridine ring, is a key area of research aimed at understanding structure-activity relationships and developing novel therapeutic agents with improved selectivity and reduced adverse effects.[1] This document summarizes key experimental data to facilitate the comparison of these analogs and support drug discovery and development efforts.

In Vitro Pharmacological Profile: Receptor Binding Affinity

The initial step in characterizing the pharmacological profile of a compound is to determine its binding affinity for its target receptor. For 5-substituted nicotine analogs, the primary targets are the various subtypes of nAChRs. The binding affinity is typically quantified by the inhibition constant (Ki), with lower values indicating a higher affinity.

Table 1: In Vitro Binding Affinity (Ki) of 5-Substituted Nicotine Analogs at nAChRs
Compound5-Position SubstituentnAChR Subtype(s)Ki (nM)Reference
(-)-Nicotine-HHigh-affinity rat brain2.4[1]
5-Bromonicotine-BrHigh-affinity rat brain6.9[1]
5-Methoxynicotine-OCH3High-affinity rat brain14.3[1]
(S)-(-)-5-Ethynylnicotine-C≡CHα4β20.08
α3β414
α7>10,000
(S)-(-)-5-Cyanonicotine-CNα4β20.23
α3β438
α7>10,000
(S)-(-)-5-Aminonicotine-NH2α4β21.9
α3β4220
α7>10,000

In Vivo Pharmacological Profile: Behavioral and Physiological Effects

In vivo assays are crucial for understanding the physiological and behavioral effects of 5-substituted nicotine analogs, providing insights into their potential therapeutic applications and side-effect profiles. Key in vivo assessments include locomotor activity and antinociception (pain relief).

Table 2: In Vivo Pharmacological Effects of 5-Substituted Nicotine Analogs in Rodents
CompoundAssaySpeciesDose RangeEffectReference
(-)-NicotineLocomotor ActivityMouse0.1-1.0 mg/kgBiphasic: initial hypoactivity followed by hyperactivity
Antinociception (Hot Plate)Mouse0.5-2.0 mg/kgIncreased latency to response (analgesia)
5-BromonicotineLocomotor ActivityMouse1.0-10.0 mg/kgNo significant effect on locomotor activity
Antinociception (Hot Plate)Mouse1.0-10.0 mg/kgNo antinociceptive effect
Nicotine DiscriminationRat-Substituted for nicotine, suggesting similar subjective effects
5-MethoxynicotineLocomotor ActivityMouse1.0-10.0 mg/kgNo significant effect on locomotor activity
Antinociception (Hot Plate)Mouse1.0-10.0 mg/kgNo antinociceptive effect; antagonized nicotine's antinociceptive effect

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays cited in this guide.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol for High-Affinity [³H]-Nicotine Binding in Rat Brain Membranes [1]

  • Membrane Preparation:

    • Rat brains are homogenized in an ice-cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 200 µg/mL.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-nicotine (e.g., 1-2 nM).

    • Varying concentrations of the unlabeled 5-substituted nicotine analog are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM (-)-nicotine).

  • Incubation:

    • The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity trapped on the filters, representing the bound [³H]-nicotine, is measured using a liquid scintillation counter.

  • Data Analysis:

    • The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

These assays assess the physiological and behavioral effects of the compounds in living organisms.

Locomotor Activity Assay

This test measures the spontaneous motor activity of an animal in a novel environment.

  • Animal Acclimation:

    • Mice are habituated to the testing room for at least 1 hour before the experiment.

  • Apparatus:

    • An open-field activity chamber (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • Animals are administered the 5-substituted nicotine analog or vehicle control via a specific route (e.g., subcutaneous injection).

    • Immediately after injection, each mouse is placed in the center of the open-field chamber.

    • Locomotor activity is recorded for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Parameters such as total distance traveled, number of horizontal and vertical movements, and time spent in the center versus the periphery of the arena are analyzed.

Antinociception Assay (Hot-Plate Test)

This assay measures the analgesic properties of a compound by assessing the animal's response to a thermal stimulus.

  • Animal Acclimation:

    • Mice are brought to the testing room and allowed to acclimate for at least 1 hour.

  • Apparatus:

    • A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • A baseline latency to respond (e.g., licking a hind paw or jumping) is measured for each mouse by placing it on the hot plate. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Animals are then administered the 5-substituted nicotine analog or vehicle control.

    • At specific time points after administration (e.g., 15, 30, 60, and 120 minutes), the latency to respond is measured again.

  • Data Analysis:

    • An increase in the response latency compared to the baseline and vehicle-treated group is indicative of an antinociceptive effect. The data can be expressed as the percentage of maximal possible effect (%MPE).

Signaling Pathways and Experimental Workflows

The activation of nAChRs by nicotine and its analogs initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying the observed pharmacological effects.

nAChR Signaling Pathway

Activation of nAChRs, particularly the α7 and α4β2 subtypes, leads to the influx of cations, primarily Na+ and Ca2+. The resulting increase in intracellular Ca2+ can trigger various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in regulating cell survival, proliferation, and synaptic plasticity.[2][3]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR (α7, α4β2) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ion Channel Opening Ligand Nicotine or 5-Substituted Analog Ligand->nAChR PI3K PI3K Akt Akt PI3K->Akt Gene_Expression Gene Expression (Cell Survival, Proliferation, Synaptic Plasticity) Akt->Gene_Expression MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) MAPK_pathway->Gene_Expression Ca_influx->PI3K Ca_influx->MAPK_pathway

Caption: nAChR signaling cascade initiated by ligand binding.

In Vitro Screening Workflow

The process of screening new compounds in vitro typically follows a standardized workflow to ensure reproducibility and accurate data collection.

In_Vitro_Screening_Workflow Compound_Synthesis Compound Synthesis (5-Substituted Analogs) Primary_Binding_Assay Primary Binding Assay ([³H]-Nicotine Displacement) Compound_Synthesis->Primary_Binding_Assay Determine_Ki Determine Ki Values Primary_Binding_Assay->Determine_Ki Functional_Assay Functional Assays (e.g., Ca²⁺ influx, Electrophysiology) Determine_Ki->Functional_Assay Select Hits Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Determine_Ki->Data_Analysis Determine_EC50_Emax Determine EC50 and Emax Functional_Assay->Determine_EC50_Emax Determine_EC50_Emax->Data_Analysis

Caption: A typical workflow for in vitro screening of novel compounds.

In Vivo Evaluation Workflow

Compounds that show promising in vitro profiles are advanced to in vivo studies to assess their effects in a whole-organism context.

In_Vivo_Evaluation_Workflow Lead_Compound Lead Compound from In Vitro Screening Pharmacokinetic_Studies Pharmacokinetic Studies (PK: Cmax, Tmax, t1/2) Lead_Compound->Pharmacokinetic_Studies Behavioral_Assays Behavioral Assays (Locomotion, Antinociception) Lead_Compound->Behavioral_Assays Dose_Response Dose-Response Studies Pharmacokinetic_Studies->Dose_Response Behavioral_Assays->Dose_Response Toxicity_Studies Preliminary Toxicity Assessment Dose_Response->Toxicity_Studies Therapeutic_Potential Evaluation of Therapeutic Potential Toxicity_Studies->Therapeutic_Potential

References

Safety Operating Guide

5-(2-Phenyleth-1-Ynyl)Nicotinic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the proper disposal of 5-(2-phenyleth-1-ynyl)nicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following instructions are intended for researchers, scientists, and drug development professionals who handle this compound.

Pre-Disposal and Handling Precautions

Before beginning the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Protective gloves
Eye Protection Safety glasses with side-shields or goggles
Clothing Lab coat or other protective clothing
Respiratory Use only in a well-ventilated area. If dust is generated, a respirator may be necessary.

Always wash hands thoroughly after handling the chemical.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Container Preparation :

    • Ensure the waste this compound is in a suitable, sealed, and properly labeled container.

    • The label should clearly identify the contents as "this compound" and include any relevant hazard symbols.

  • Waste Segregation :

    • Keep this chemical waste separate from other waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office. Do not mix with other wastes.

  • Storage Pending Disposal :

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Keep the container tightly closed and store it in a locked-up location if possible.[1]

  • Contacting a Waste Disposal Service :

    • Arrange for the collection of the chemical waste through your institution's EHS office or a contracted professional waste disposal service.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Record Keeping :

    • Maintain accurate records of the amount of this compound designated for disposal, the date of disposal, and the waste manifest provided by the disposal company.

Accidental Release Measures

In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust. Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal prep 1. Prepare Waste - In a sealed, labeled container start->prep segregate 2. Segregate Waste - Keep separate from other chemical waste prep->segregate store 3. Store Securely - In a designated, well-ventilated area segregate->store contact_ehs 4. Arrange for Professional Disposal - Contact EHS or a licensed waste disposal company store->contact_ehs provide_sds 5. Provide Safety Data Sheet (SDS) - To the waste disposal service contact_ehs->provide_sds record 6. Maintain Disposal Records - Document waste manifest provide_sds->record end End: Proper and Compliant Disposal record->end

References

Personal protective equipment for handling 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound, ensuring laboratory safety and procedural accuracy.

This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards to implement appropriate safety measures.

GHS Hazard Statements:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Category Classification
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/Eye IrritationCategory 2[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.[3][4][5]

Protection Type Recommended PPE Specifications and Guidelines
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron/coveralls.Inspect gloves before use. Use proper glove removal technique to avoid skin contact.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Use a respirator if exposure limits are exceeded or if irritation is experienced. A particulate filter conforming to EN 143 is recommended.[1][5]
Footwear Closed-toe, chemical-resistant shoes.Safety footwear should cover the entire foot and be suitable for a laboratory environment.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1][8]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Don all required personal protective equipment as detailed above.

  • Handling:

    • Avoid breathing dust, fumes, or vapors.[1][2]

    • Prevent contact with skin and eyes.[1]

    • Weigh and handle the solid material in a manner that minimizes dust generation.

  • In Case of Exposure:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[1][2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan
  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.[1][6] Do not mix with other waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal A Assess Hazards B Ensure Ventilation (Fume Hood) A->B C Check Safety Equipment (Eyewash, Shower) B->C D Don Appropriate PPE C->D E Weigh and Transfer Chemical D->E Proceed with caution F Perform Experiment E->F G Monitor for Spills or Exposure F->G H Decontaminate Work Area G->H After experiment completion I Segregate and Label Waste H->I J Dispose of Waste via Approved Channels I->J K Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.